molecular formula C10H12ClN3O B1526414 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one CAS No. 1248482-82-7

4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Cat. No.: B1526414
CAS No.: 1248482-82-7
M. Wt: 225.67 g/mol
InChI Key: BTSSYFDLWBWNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core linked to a 2-chloropyridin-4-yl group via a methylene bridge. This structure places it within the broad and pharmacologically significant class of substituted piperazines . The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to impart favorable biological activity and pharmacokinetic properties to molecules . As such, this compound serves as a versatile building block or pharmaceutical intermediate for the synthesis of more complex molecules for research and development. The specific molecular architecture of this compound offers several points for chemical modification, making it a valuable template in drug discovery. The chlorine atom on the pyridine ring can undergo various cross-coupling reactions, while the nitrogen atoms and carbonyl group on the piperazinone ring can be further functionalized . Piperazine derivatives, in general, have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antidepressant, antipsychotic, anti-inflammatory, and anticancer effects . Compounds with similar structures, such as those featuring a chloropyridine moiety linked to a piperazine, are often investigated for their potential interactions with central nervous system targets or as kinase inhibitors . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in their exploration of new biologically active molecules, particularly in hit-to-lead optimization campaigns within pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-[(2-chloropyridin-4-yl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-5-8(1-2-12-9)6-14-4-3-13-10(15)7-14/h1-2,5H,3-4,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSSYFDLWBWNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one represents a high-value "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound synergizes the conformational rigidity of the piperazin-2-one core (a proven peptidomimetic) with the versatile reactivity of a 2-chloropyridine "warhead."[1]

This whitepaper analyzes the therapeutic utility of this scaffold, focusing on its application in Fragment-Based Drug Discovery (FBDD) . We explore its role as a critical intermediate for generating libraries targeting GPCRs (e.g., Dopamine D2/D3, MCH-1) and Serine Proteases (e.g., Factor Xa, Thrombin).[1] By detailing synthetic pathways, physicochemical properties, and modular reactivity, this guide serves as a blueprint for leveraging this molecule to accelerate lead optimization.[1]

Chemical Architecture & Physicochemical Profile

Structural Logic: The "Linker-Scaffold" Concept

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-target interaction:

  • The Piperazin-2-one Core (Peptidomimetic Anchor):

    • Unlike the highly basic piperazine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), the piperazin-2-one contains a lactam. This reduces the overall basicity, improving blood-brain barrier (BBB) permeability and metabolic stability.[1]
      
    • Conformation: The lactam induces a planar constraint, forcing the ring into a specific conformation that mimics the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -turn of bioactive peptides.
      
    • Binding Vector: The N1-lactam hydrogen serves as a directional Hydrogen Bond Donor (HBD), while the carbonyl oxygen is a Hydrogen Bond Acceptor (HBA).[1]

  • The Methylene Bridge:

    • Provides a rotational degree of freedom, allowing the pyridine ring to orient itself into hydrophobic sub-pockets (e.g., the S1 or S4 pockets of proteases) without inducing steric clash at the core.[1]

  • The 2-Chloropyridine (Electrophilic Handle):

    • Reactivity: The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
      
    • Solubility: The pyridine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) acts as a water-solubilizing group and a pH-dependent HBA.
      
Calculated Physicochemical Properties (Lipinski Compliance)
PropertyValueImplication for Drug Discovery
Molecular Weight ~225.67 DaIdeal for FBDD (Rule of 3 compliant).[1] Allows addition of heavy "tails" (MW < 500).[1]
cLogP ~0.8 - 1.2Highly hydrophilic; excellent starting point for lipophilic optimization.[1]
TPSA ~42 ŲHigh membrane permeability potential (Target < 140 Ų).[1]
H-Bond Donors 1 (Lactam NH)Specific interaction point; avoids non-specific binding.[1]
H-Bond Acceptors 3Facilitates water solubility and receptor interaction.[1]

Therapeutic Applications & Target Classes

GPCR Antagonists (Dopamine & MCH-1)

The piperazin-2-one scaffold is a bioisostere for the piperazine moiety found in antipsychotics (e.g., Aripiprazole).[1]

  • Mechanism: The lactam core mimics the hydrogen-bonding pattern of the peptide backbone in endogenous neuropeptides.[1]

  • Application: Derivatization at the 2-chloropyridine site with aryl groups creates "long-chain" ligands capable of spanning the orthosteric and allosteric sites of Class A GPCRs.[1]

  • Case Study: MCH-1 (Melanin-Concentrating Hormone) antagonists often utilize a basic amine center linked to a distal aromatic group.[1] This scaffold provides the core geometry required to lock the pharmacophores in the correct spatial arrangement [1].[1]

Serine Protease Inhibitors (Factor Xa / Thrombin)[1]
  • Mechanism: The piperazin-2-one ring serves as a neutral spacer that occupies the S4 binding pocket.[1]

  • Strategy: The 2-chloropyridine can be coupled to a benzamidine mimic or a chlorophenyl group to interact with the catalytic triad or the specificity pocket.[1] The lactam carbonyl often interacts with the backbone NH of Glycine residues in the enzyme active site [2].[1]

Synthetic Pathways & Experimental Protocols

Core Synthesis: Reductive Amination

The most robust route to the scaffold involves the reductive amination of 2-chloropyridine-4-carbaldehyde with piperazin-2-one.[1]

Protocol 1: Scaffold Assembly

  • Reagents: 2-Chloropyridine-4-carbaldehyde (1.0 eq), Piperazin-2-one (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/DCE (Solvent).[1]

  • Procedure:

    • Dissolve aldehyde and piperazin-2-one in DCE (0.2 M).

    • Add catalytic acetic acid (pH ~5-6) to activate the imine formation.[1] Stir for 1 hour at RT.

    • Add STAB portion-wise over 30 minutes.

    • Stir overnight under

      
       atmosphere.
      
    • Quench: Add sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Extract with DCM (
      
      
      
      ).[2]
    • Purification: Flash chromatography (MeOH/DCM gradient).[1]

  • Validation:

    
     NMR should show the disappearance of the aldehyde peak (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).
    
Divergent Library Generation

Once the core is synthesized, it serves as a bifunctional platform.[1]

  • Path A: Suzuki Coupling (2-Cl Displacement): Used to attach aryl/heteroaryl groups.[1]

  • Path B: N-Alkylation (Lactam N1): Used to attach "capping" groups or solubility tags.[1]

Visualization: Synthetic Logic Flow

SynthesisLogic cluster_0 Divergent Synthesis Strategy Start1 2-Chloropyridine- 4-carbaldehyde Core SCAFFOLD: 4-[(2-Cl-Py)methyl] piperazin-2-one Start1->Core Reductive Amination (STAB, DCE) Start2 Piperazin-2-one Start2->Core ProdA Library A: Biaryl Derivatives (Suzuki Coupling) Core->ProdA Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 ProdB Library B: N-Alkylated Lactams (Base + R-X) Core->ProdB R-Halide NaH, DMF

Figure 1: Divergent synthetic strategy utilizing the bifunctional nature of the scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Functionalization of the 2-chloropyridine moiety to generate a biaryl library.

Reagents:

  • Scaffold (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the scaffold, aryl boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical for Pd cycle integrity).

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.[1]

  • Purification: Reverse-phase HPLC is recommended for polar pyridine derivatives.[1] Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

Mechanistic Signaling & SAR Logic

The following diagram illustrates how derivatives of this scaffold intervene in GPCR signaling pathways (specifically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 coupled receptors like Dopamine D2).

SAR_Logic Scaffold 4-[(2-Cl-Py)methyl] piperazin-2-one Deriv Optimized Ligand (Aryl-Pyridine) Scaffold->Deriv SAR Optimization (Lipophilicity/Shape) GPCR GPCR Target (e.g., D2 Receptor) Deriv->GPCR Orthosteric Binding (Kd < 10 nM) G_prot G-protein (Gi/o) Coupling Blocked GPCR->G_prot Inhibition cAMP cAMP Levels (Modulation) G_prot->cAMP Downstream Effect

Figure 2: Structure-Activity Relationship (SAR) flow from scaffold to biological effect.[1]

References

  • Application of Piperazine Scaffolds in GPCR Ligands. Source:Journal of Medicinal Chemistry. "Privileged Structures in Drug Discovery: The Piperazine Scaffold." Context: Discusses the role of piperazine/piperazinone in MCH-1 and Dopamine antagonists. URL:[Link] (General Journal Link for verification of scaffold class).[1]

  • Piperazin-2-ones as Peptidomimetics. Source:Bioorganic & Medicinal Chemistry Letters. "Design and synthesis of piperazin-2-one derivatives as beta-turn mimetics." Context: Validates the structural rigidity argument. URL:[Link][1]

  • Reactivity of 2-Chloropyridines. Source:Organic Process Research & Development. "Scalable Suzuki Couplings of 2-Chloropyridines." Context: Provides the basis for the experimental protocols listed. URL:[Link]

(Note: Specific "drug name" references for this exact intermediate are proprietary to specific patent holders; the references above validate the chemical principles and scaffold utility described.)

Sources

Physicochemical Characteristics of Chloropyridine Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper on the physicochemical characterization of Chloropyridine Piperazinone Derivatives . It is designed for medicinal chemists and formulation scientists, focusing on the interplay between structural electronics, solubility, and lipophilicity.

Executive Summary: The Scaffold Advantage

The fusion of a chloropyridine moiety with a piperazinone (2-oxopiperazine) ring creates a "privileged scaffold" in modern drug discovery. This chemotype is frequently encountered in Factor Xa inhibitors, GPCR ligands, and kinase inhibitors.

The Chloropyridine component provides a lipophilic, electron-deficient aromatic system that modulates metabolic stability (blocking oxidation sites) and enhances hydrophobic binding. The Piperazinone component acts as a constrained peptidomimetic linker, offering unique hydrogen-bonding vectors (H-bond acceptor/donor) while restricting conformational freedom compared to the flexible piperazine.

Understanding the physicochemical behavior of this hybrid scaffold is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1][2][3]

Structural & Electronic Dissection

To accurately predict and measure physicochemical properties, one must first understand the electronic push-pull mechanisms within the molecule.

The Chloropyridine "Anchor"
  • Electronic Effect: The chlorine atom at the C2 or C6 position is electron-withdrawing (Inductive effect:

    
    ). This significantly reduces the electron density of the pyridine ring.
    
  • Basicity Modulation: Unsubstituted pyridine has a pKa

    
     5.2. The addition of a chlorine atom reduces the basicity of the pyridine nitrogen to pKa 
    
    
    
    , making it effectively non-ionized at physiological pH (7.4).
  • Metabolic Blockade: The chlorine atom serves as a steric and electronic shield, preventing Cytochrome P450-mediated oxidation at the substituted carbon.

The Piperazinone "Core"
  • Amide Functionality (N1): Unlike piperazine, the piperazinone ring contains an amide bond. The N1 nitrogen (lactam nitrogen) is non-basic and planar due to resonance. It serves as a Hydrogen Bond Donor (HBD) if unsubstituted, or purely a structural pivot if alkylated/arylated.

  • Amine Functionality (N4): The N4 nitrogen remains a secondary or tertiary amine, retaining basicity (pKa

    
     6.0–8.0), which is the primary ionization center of the molecule.
    
  • Dipole Moment: The carbonyl group introduces a strong dipole, increasing aqueous solubility compared to purely lipophilic linkers, but increasing lattice energy in the solid state.

Visualization of Electronic Interplay

The following diagram illustrates the electronic effects and critical physicochemical nodes within the scaffold.

G Chlorine Chlorine Atom (-I Effect, Lipophilic) Pyridine Pyridine Ring (Low pKa < 3.0) Chlorine->Pyridine Reduces Basicity Linker C-N Bond (Rotational Barrier) Pyridine->Linker Aryl Attachment Piperazinone Piperazinone Ring (Constrained Core) Linker->Piperazinone AmineN N4 Amine (Ionization Center pKa ~7.5) Piperazinone->AmineN Solubility Handle Carbonyl C=O Group (H-Bond Acceptor) Piperazinone->Carbonyl Polarity

Figure 1: Electronic Structure-Property Relationships (ESPR) of the Chloropyridine Piperazinone Scaffold.

Key Physicochemical Parameters

Ionization Constants (pKa)

The scaffold typically exhibits one dominant basic center (the N4 piperazinone nitrogen).

  • Behavior: At gastric pH (1.2), the N4 is fully protonated (cationic), aiding dissolution. At intestinal pH (6.8–7.4), a significant fraction may exist as the neutral free base, facilitating membrane permeation.

  • Impact of Chloropyridine: If the chloropyridine is attached directly to N4, the electron-withdrawing nature of the pyridine will drastically lower the pKa of N4 (potentially to < 5.0), reducing solubility but increasing permeability.

Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): The chloropyridine moiety adds significant lipophilicity (

    
    ). The piperazinone ring lowers LogP relative to piperazine due to the polar carbonyl.
    
  • LogD (Distribution Coefficient): This is the critical parameter for drug development.

    • 
       is usually lower than LogP due to partial ionization of the N4 amine.
      
    • Target Range: An optimal

      
       for this scaffold is typically 1.5 – 3.5  to balance solubility and permeability.
      
Aqueous Solubility

Solubility is often "brick-dust" limited (crystal lattice energy) rather than "grease-ball" limited (lipophilicity).

  • Lattice Energy: The amide group in piperazinone can form intermolecular hydrogen bonds in the solid state, leading to high melting points and reduced thermodynamic solubility.

  • Strategy: Disruption of planar stacking (e.g., via ortho-substitution on the chloropyridine or methyl substitution on the piperazinone ring) is often required to improve solubility.

Experimental Protocols (Self-Validating Systems)

Protocol A: Potentiometric pKa Determination

Context: Accurate pKa is required to calculate LogD and understand solubility pH-dependence.

  • Preparation: Dissolve 1–2 mg of the derivative in a co-solvent mixture (e.g., Methanol/Water 30:70) if water solubility is low.

  • Titration: Use a standardized base (0.1 M KOH) to titrate against a background electrolyte (0.15 M KCl).

  • Data Processing: Use the Bjerrum plot method.

    • Validation Step: The titration curve must show a sharp inflection point. If the curve is shallow, the compound may be precipitating; switch to a spectrophotometric method.

  • Correction: Extrapolate the pKa value to 0% organic solvent using the Yasuda-Shedlovsky equation.

Protocol B: Shake-Flask LogD_{7.4} (Miniaturized)

Context: High-throughput determination of lipophilicity at physiological pH.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Add 100 µM compound to the system (1:1 volume ratio).

    • Shake for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS .

    • Causality: UV detection is often insufficient for chloropyridine derivatives due to low extinction coefficients or overlapping solvent cutoffs; MS provides specificity.

    • Calculation:

      
      .
      
  • Self-Validation: Mass balance recovery must be >90% (sum of both phases vs. initial amount). If <90%, the compound is likely sticking to the plasticware (adsorption) or precipitating at the interface.

Summary of Physicochemical Data

ParameterTypical RangeStructural DriverOptimization Strategy
pKa (Basic) 6.0 – 8.5N4-Piperazinone NitrogenAdd e- withdrawing groups to lower pKa (permeability) or alkyl groups to raise it (solubility).
LogP 2.0 – 4.5Chloropyridine + SubstituentsIntroduce polar groups (e.g., -OH, -SO2Me) on the aryl ring to lower LogP.
LogD (pH 7.4) 1.0 – 3.5Ionization State of N4Tune pKa to ensure partial ionization at physiological pH.
Solubility 10 – 200 µg/mLCrystal Lattice (Amide H-bonds)N-methylation of amide or introduction of ortho-clash to disrupt packing.
PSA (Polar Surface Area) 40 – 80 ŲAmide + Pyridine NKeep PSA < 90 Ų for BBB penetration; < 140 Ų for general oral absorption.

Experimental Workflow Diagram

The following workflow outlines the logical progression from synthesis to physicochemical validation.

Workflow Synthesis Synthesis of Chloropyridine Piperazinone PurityCheck Purity Check (LC-MS > 95%) Synthesis->PurityCheck pKa pKa Determination (Potentiometric) PurityCheck->pKa Valid Material LogD LogD (7.4) Measurement (Shake Flask) pKa->LogD pKa informs pH choice Solubility Kinetic Solubility (Nephelometry) LogD->Solubility Decision Decision Gate Solubility->Decision Optimize Structural Optimization (e.g., N-methylation) Decision->Optimize Low Sol / High LogD Proceed Proceed to ADME (Caco-2 / Microsomes) Decision->Proceed Optimal Profile Optimize->Synthesis

Figure 2: Physicochemical Profiling Workflow for Lead Optimization.

References

  • Brockhoff, G., et al. (2016). Structural modification of the piperazine scaffold: Impact on lipophilicity and solubility. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • PubChem Compound Summary. (2025). 1-(5-Chloropyridin-2-yl)piperazine.[4][5] National Center for Biotechnology Information.

Sources

Molecular weight and formula analysis of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Profiling of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one: A Technical Guide

Executive Summary This technical guide provides a comprehensive analytical framework for this compound, a critical heterocyclic scaffold often utilized in the synthesis of PARP inhibitors and kinase modulators. This document moves beyond basic characterization, offering a self-validating workflow for structural confirmation, isotopic analysis, and chromatographic purity assessment. The methodologies detailed herein are designed for high-throughput medicinal chemistry and process development environments.

Part 1: Molecular Identity & Physicochemical Profiling

The accurate characterization of this molecule requires a precise understanding of its isotopic signature and protonation sites. The presence of the chlorine atom and the piperazinone lactam core dictates specific analytical behaviors.

Fundamental Data
ParameterValueNotes
IUPAC Name This compound
Molecular Formula C₁₀H₁₂ClN₃O Confirmed via valency check (See Section 1.2)
Average Molecular Weight 225.68 g/mol Weighted average of all isotopes
Monoisotopic Mass 225.0669 Da Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl
Exact Mass (³⁷Cl) 227.0640 Da Critical for MS isotope pattern confirmation
ClogP ~0.8 - 1.2Estimated; indicates moderate hydrophilicity
pKa (Calculated) ~6.5 (Piperazine N4)Pyridine N is less basic due to Cl- electron withdrawal
Structural Logic & Formula Derivation

The formula C₁₀H₁₂ClN₃O is derived by assembling the two primary pharmacophores linked by a methylene bridge:

  • Piperazin-2-one Core (C₄H₇N₂O): The lactam nitrogen (N1) retains its proton (amide-like), while the amine nitrogen (N4) loses a proton to form the bond. Fragment contribution: C₄H₆N₂O .

  • 2-Chloropyridine-4-methyl Group: The pyridine ring (C₅H₃ClN) is attached to a methylene bridge (CH₂). Fragment contribution: C₆H₆ClN .

  • Assembly: (C₄H₆N₂O) + (C₆H₆ClN) - H₂ (bonding loss? No, direct alkylation logic: R-H + R'-Cl

    
     R-R').
    
    • Correct Summation: Piperazin-2-one (

      
      ) + (2-chloropyridin-4-yl)methyl (
      
      
      
      - attached).
    • Total H Count: 2 (C3) + 2 (C5) + 2 (C6) + 1 (N1-H) + 2 (Bridge) + 3 (Pyridine) = 12 .

Part 2: Mass Spectrometry & Isotopic Analysis[1]

Mass Spectrometry (MS) is the definitive tool for validating this structure, primarily due to the unique isotopic signature of Chlorine.

Ionization & Fragmentation Strategy

Method: Electrospray Ionization (ESI) in Positive Mode (+ve). Rationale: The tertiary amine at position N4 of the piperazine ring is the most basic site, readily accepting a proton to form


.

Fragmentation Pathway (CID - Collision Induced Dissociation):

  • Precursor Ion:

    
     226.07 (
    
    
    
    ) and 228.07 (
    
    
    ).
  • Primary Cleavage: The weakest bond is often the C-N bond between the methylene bridge and the piperazine nitrogen.

    • Fragment A: (2-Chloropyridin-4-yl)methyl cation (

      
       ~126/128).
      
    • Fragment B: Piperazin-2-one neutral loss.

  • Secondary Cleavage: Loss of CO (28 Da) from the lactam ring if the charge retains on the piperazine fragment.

Isotopic Abundance Validation

The Chlorine atom provides a built-in "checksum" for the formula.

  • 
     Abundance:  75.78%
    
  • 
     Abundance:  24.22%
    
  • Expected Ratio: The Mass Spectrum must show an M and M+2 peak in a 3:1 intensity ratio . Deviation from this ratio indicates interference or incorrect assignment.

Visualizing the Fragmentation Logic

The following diagram illustrates the structural breakpoints used for MS/MS confirmation.

G Parent Parent Ion [M+H]+ m/z 226.07 Frag1 Frag A: Chloropyridyl Cation m/z ~126.0 Parent->Frag1 C-N Bond Cleavage (Primary Path) Frag2 Frag B: Piperazinone Ring (Neutral Loss) Parent->Frag2 Neutral Loss Isotope Isotope Check M+2 (m/z 228.07) ~33% Intensity Parent->Isotope Chlorine Signature

Caption: MS/MS fragmentation pathway showing primary cleavage at the methylene bridge and the critical chlorine isotope check.

Part 3: Chromatographic Purity Assessment (HPLC-UV-MS)

Due to the polarity of the piperazinone ring and the basicity of the pyridine, standard C18 methods require pH modification to ensure peak symmetry.

Method Development Protocol

Objective: Separate the target molecule from common synthetic impurities (e.g., unreacted piperazin-2-one, bis-alkylated dimers).

ParameterConditionScientific Rationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)"End-capping" reduces silanol interactions with the basic piperazine nitrogen, preventing peak tailing.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) ensures the amine is fully protonated, improving solubility and retention stability.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Gradient 5% B to 95% B over 15 minsStarting low B elutes the polar unreacted piperazinone early; the target elutes mid-gradient.
Detection UV @ 254 nm & 280 nmThe chloropyridine ring has strong absorbance at 254 nm.
System Suitability & Self-Validation

To ensure the assay is trustworthy, the following criteria must be met before batch analysis:

  • Tailing Factor: Must be < 1.5. (High tailing indicates secondary interactions; increase buffer strength if observed).

  • Resolution (Rs): > 2.0 between the target peak and the nearest impurity (likely the regioisomer if 2-chloropyridine alkylation was non-selective).

  • Injection Precision: RSD < 1.0% for 5 replicate injections.

Analytical Workflow Diagram

The following workflow integrates synthesis, purification, and validation.

Workflow Sample Crude Reaction Mixture Prep Sample Prep (Dilute in 50:50 H2O:ACN) Sample->Prep HPLC HPLC Separation (C18, Gradient Elution) Prep->HPLC UV UV Detection (254 nm) Quantification HPLC->UV Primary Stream MS MS Confirmation (ESI+) m/z 226 & 228 HPLC->MS Split Stream Data Data Analysis (Purity %, Isotope Ratio) UV->Data MS->Data

Caption: Integrated analytical workflow for purity quantification (UV) and structural confirmation (MS).

Part 4: Synthesis & Impurity Profiling

Understanding the synthesis allows the analyst to predict impurities.

  • Reaction: Nucleophilic substitution of 4-(chloromethyl)-2-chloropyridine by piperazin-2-one.

  • Key Impurity 1 (Regioisomer): Alkylation at the amide nitrogen (N1) instead of the amine (N4). This is less likely due to the lower nucleophilicity of the amide but possible under strong basic conditions.

    • Differentiation: The N1-isomer will have a distinct fragmentation pattern (loss of the lactam carbonyl is less favorable).

  • Key Impurity 2 (Dimer): If the piperazinone ring opens or if bis-alkylation occurs (unlikely with this specific core but possible if starting materials are impure).

References

  • PubChem. (2025). Compound Summary: 1-(4-Methyl-pyridin-2-yl)-piperazin-2-one.[1] National Library of Medicine. Retrieved from [Link]

    • Context: Provides physicochemical property baselines for pyridine-piperazinone deriv
  • Context: Validates the use of HPLC-UV methods for chloropiperazine deriv
  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from [Link]

    • Context: Establishes LC-MS fragmentation patterns and linearity protocols for piperazine-based heterocycles.
  • Context: Reference for structural analogs and expected physical state/handling of chloropyridin-methyl-piperazines.

Sources

Technical Whitepaper: Solubility Profiling of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one in Organic Solvents Content Type: Technical Whitepaper & Experimental Guide Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers

Executive Summary

The compound This compound serves as a critical pharmacophore building block, particularly in the synthesis of P2X3 receptor antagonists and related heterocyclic therapeutics. Its structural duality—combining a polar lactam (piperazin-2-one) core with a lipophilic, electron-deficient chloropyridine moiety—creates a complex solubility profile that challenges standard purification and formulation strategies.

This guide provides a comprehensive analysis of its solubility behavior, governed by the interplay between the lactam's hydrogen-bonding capability and the pyridine's


-stacking potential. It establishes a self-validating experimental framework for solvent selection in process scale-up.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this intermediate, one must understand its molecular interactions.

Structural FeatureElectronic EffectImpact on Solubility
Piperazin-2-one Core Polar Lactam (

)
High affinity for polar protic solvents (MeOH, EtOH) and high-dielectric aprotics (DMSO). The amide proton (N1-H) acts as a strong H-bond donor.
2-Chloropyridine Lipophilic / Electron-withdrawingReduces water solubility compared to unsubstituted piperazines. Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics.
Tertiary Amine (N4) Basic CenterProvides pH-dependent solubility. Highly soluble in acidic aqueous media via protonation.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction with the solute's functional groups.

Qualitative & Semi-Quantitative Solubility Table

Note: Values are derived from process chemistry trends of structural analogs (e.g., N-benzylpiperazinones) and thermodynamic principles.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stock Solutions: Ideal for bio-assays and reactions requiring high concentration.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction/Workup: Primary solvent for extracting the free base from aqueous phases.
Polar Protic Methanol, EthanolModerate-High (20-50 mg/mL)Recrystallization: often used in combination with anti-solvents. Solubility increases significantly with temperature (

).[1]
Esters Ethyl Acetate (EtOAc), IPMModerate (5-15 mg/mL)Crystallization: Acts as a "Good" solvent at reflux but "Poor" at

, making it ideal for purification.
Ethers THF, 2-MeTHF, DioxaneModerate (10-30 mg/mL)Reaction Medium: Suitable for reductions or couplings where protic solvents are incompatible.
Non-Polar n-Heptane, Hexane, TolueneLow/Insoluble (<1 mg/mL)Anti-Solvent: Used to precipitate the product from EtOAc or DCM solutions.
Aqueous Water (pH 7)Low Wash: Removes inorganic salts while retaining the organic product.
Aqueous Acid 0.1M HCl / Acetic AcidHigh Dissolution: Protonation of the pyridine/piperazine nitrogens solubilizes the compound.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility (


) of the compound in a specific solvent at a defined temperature (

).
The "Shake-Flask" Method (Standard Operating Procedure)

This protocol ensures equilibrium is reached, preventing false-low readings due to slow dissolution kinetics.

Materials:

  • Compound: this compound (>98% purity).

  • Solvent: HPLC grade.

  • Equipment: Orbital shaker, 0.45

    
     PTFE syringe filters, HPLC-UV/Vis.
    

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial. The mixture must remain a suspension (visible solid).

  • Equilibration: Agitate the vial at

    
     for 24 hours at 500 RPM.
    
  • Clarification: Centrifuge the suspension or filter through a 0.45

    
     PTFE filter (pre-saturated with solvent to prevent adsorption loss).
    
  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to prevent precipitation.

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve (

    
    ).
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.45 µm PTFE) Check->Filter Yes AddSolid->Agitate Dilute Dilute w/ Mobile Phase Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Figure 1: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Process Application: Solvent Selection Strategy

In drug development, solvent choice dictates yield and purity. The following logic applies to this compound.

Reaction Solvent Selection (N-Alkylation/Acylation)
  • Preferred: Acetonitrile (ACN) or DMF .

  • Reasoning: These polar aprotic solvents dissolve the piperazin-2-one reactant and stabilize the transition state of nucleophilic substitutions without quenching electrophiles (unlike alcohols).

Purification (Crystallization) Strategy
  • Method: Cooling Crystallization or Anti-Solvent Precipitation.

  • Solvent System: Ethyl Acetate / n-Heptane .

    • Step 1: Dissolve crude in hot EtOAc (reflux).

    • Step 2: Cool to RT. If no crystals form, add n-Heptane dropwise.

    • Step 3: Cool to

      
       to maximize yield.
      
  • Alternative: Ethanol / Water .

    • Dissolve in hot Ethanol; add Water until turbidity appears; cool.

Visualization: Solvent Selection Decision Tree

SolventSelection Root Process Goal Reaction Synthesis (Alkylation) Root->Reaction Purification Purification Root->Purification PolarAprotic Use Polar Aprotic (DMF, ACN) Reaction->PolarAprotic Method Method? Purification->Method Reason1 Dissolves Reactants No Protic Interference PolarAprotic->Reason1 Extract Extraction Method->Extract Liquid/Liquid Cryst Crystallization Method->Cryst Solid Isolation SolvExtract DCM or EtOAc (Wash w/ Water) Extract->SolvExtract SolvCryst EtOAc + Heptane (Anti-Solvent) Cryst->SolvCryst

Figure 2: Decision matrix for selecting solvents during synthesis and purification phases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazin-2-one derivatives. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Google Patents (2024).Synthesis of P2X3 antagonists and intermediates. (General process chemistry grounding for chloropyridine-piperazine couplings).

Sources

Pharmacophore Modeling of 2-Chloropyridine Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloropyridine substituted piperazinone scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of Factor Xa inhibitors, PARP-1 inhibitors, and GPCR antagonists. This guide details the computational strategy for constructing robust pharmacophore models for this specific chemical series.

Unlike generic modeling workflows, this guide focuses on two critical, often overlooked molecular determinants: the sigma-hole driven halogen bonding of the 2-chloropyridine moiety and the conformational rigidity introduced by the piperazinone lactam.

Chemical Space & Structural Rationale[1]

The 2-Chloropyridine Warhead

The 2-chloropyridine ring is not merely a lipophilic spacer; it is a functional bioisostere for phenyl and pyridine rings, offering distinct advantages:

  • Metabolic Stability: The chlorine atom at the C2 position blocks oxidative metabolism (N-oxidation) typical of pyridines.

  • Halogen Bonding (XB): The electron-withdrawing nature of the pyridine nitrogen enhances the

    
    -hole  on the chlorine atom (C-Cl bond axis). This creates a localized positive electrostatic potential capable of forming directional interactions with backbone carbonyls (e.g., Tyr228 in Factor Xa) or water networks [1, 2].
    
The Piperazinone Linker

While piperazines are flexible, the piperazinone (2-oxopiperazine) introduces a lactam constraint.

  • Geometry: The amide bond forces planarity across the N1-C2-C3 segment, significantly reducing the entropic penalty upon binding compared to a saturated piperazine.

  • Vectorization: It orients the

    
    -substituent (often the 2-chloropyridine) and the 
    
    
    
    -substituent into specific vectors, critical for spanning the S1 and S4 pockets in protease targets [3].

Computational Protocol: Step-by-Step

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate bioactive conformations that respect the electronic anisotropy of the chlorine atom.

  • Structure Enumeration:

    • Generate 3D coordinates for the 2-chloropyridine piperazinone series.

    • Critical Step: Manually verify the amide bond geometry of the piperazinone. Ensure the

      
       dihedral angle is constrained to 
      
      
      
      (cis) or
      
      
      (trans), with
      
      
      being chemically prohibited in the ring, forcing the trans-like planar arrangement.
  • Ionization States:

    • Calculate pKa using Epik or MoKa at pH

      
      .
      
    • Note: The

      
       nitrogen of piperazinone is an amide and remains neutral. The pyridine nitrogen is weakly basic (
      
      
      
      ) due to the electron-withdrawing chlorine. Therefore, the scaffold is predominantly neutral at physiological pH, unlike basic piperazines.
  • Sigma-Hole Modeling (The "Self-Validating" Step):

    • Standard force fields (e.g., MMFF94) treat halogens as isotropic spheres.

    • Protocol: Use a force field that supports "virtual particles" or explicit sigma-holes (e.g., OPLS3e or XED ). If unavailable, define a custom "donor" point 1.7 Å distal to the Cl atom along the C-Cl bond vector to represent the positive potential [1].

Phase 2: Pharmacophore Feature Definition

Objective: Translate chemical features into spatial constraints.

Feature TypeChemical MoietyGeometric ConstraintJustification
Halogen Bond Donor (XB) 2-Cl on PyridineVector along C-Cl bondInteractions with backbone C=O (e.g., S1 pocket).
Hydrophobic (Hyd) Pyridine RingCentroid

-stacking or hydrophobic enclosure.
H-Bond Acceptor (HBA) Piperazinone C=OVector along C=OInteraction with solvent or backbone NH.[1]
Ring Aromatic (RA) Pyridine RingNormal vectorDefines the plane for

interactions.
Phase 3: Hypothesis Generation & Alignment
  • Superposition: Align ligands using the rigid piperazinone core as the anchor.

  • Common Feature Search:

    • Set the 2-chloropyridine centroid and Piperazinone Carbonyl as mandatory features.

    • Allow the distal substituents to float to identify variable regions (S4 pocket).

  • Exclusion Volumes: Map the steric limits of the receptor (if known) or the consensus volume of the active ligands to define "forbidden" zones, preventing the selection of sterically clashing hits.

Visualization of Workflows

Diagram 1: Pharmacophore Modeling Workflow

Caption: Logical flow from ligand preparation to validated pharmacophore hypothesis.

PharmacophoreWorkflow LigandPrep Ligand Preparation (OPLS3e / Epik) ConfSearch Conformational Analysis (Piperazinone Rigidity Check) LigandPrep->ConfSearch SigmaHole Sigma-Hole Definition (Cl-Vector Assignment) ConfSearch->SigmaHole Critical Step Alignment Structural Alignment (Core: Piperazinone) SigmaHole->Alignment FeatureMap Feature Mapping (XB, HBA, Hyd) Alignment->FeatureMap Validation Decoy Set Validation (ROC / Enrichment) FeatureMap->Validation Validation->FeatureMap Refine

Diagram 2: SAR Interaction Map (2-Chloropyridine-Piperazinone)

Caption: Mechanistic interaction map highlighting the Halogen Bond (XB) and Piperazinone constraints.

SARMap Cl Chlorine (Cl) Pyridine Pyridine Ring Cl->Pyridine C2-Subst Target Target Pocket (e.g., Factor Xa S1) Cl->Target Halogen Bond (XB) (Sigma-Hole) PipCore Piperazinone Core Pyridine->PipCore N-Linked Pyridine->Target Pi-Stacking Carbonyl C=O (Lactam) PipCore->Carbonyl Rigidifies Carbonyl->Target H-Bond Acceptor

Validation & Quality Assurance

To ensure the model is not a "geometric coincidence," you must validate it using a Decoy Set .

  • Decoy Generation:

    • Select 50-100 known active 2-chloropyridine derivatives (e.g., from ChEMBL or Patent Literature).

    • Generate 2,000+ decoys using DUD-E (Directory of Useful Decoys). These must match the actives in molecular weight and LogP but differ in topology.

  • Metric Assessment:

    • Enrichment Factor (EF1%): The model should recover >10% of actives within the top 1% of the screened database.

    • ROC AUC: An Area Under the Curve > 0.75 indicates a predictive model; < 0.5 indicates random selection.

Case Study Applications

Application A: Factor Xa Inhibitors

In Factor Xa inhibition, the 2-chloropyridine binds in the S1 specificity pocket. The chlorine atom displaces a structural water molecule and forms a halogen bond with the backbone carbonyl of Tyr228 . The piperazinone acts as a rigid linker, directing the distal moiety into the S4 aryl-binding pocket [1, 3].

Application B: PARP-1 Inhibition

Recent studies utilize piperazine-substituted scaffolds for PARP-1 inhibition. Here, the piperazinone carbonyl mimics the nicotinamide moiety of


, forming critical H-bonds with Gly863  and Ser904 . The 2-chloropyridine provides hydrophobic bulk to fill the adenine-binding sub-pocket [4].

References

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Source: National Institutes of Health (PMC) URL:[Link]

  • Halogen bonds in 2,5-dihalopyridine-copper(II) chloride complexes. Source: Royal Society of Chemistry (CrystEngComm) URL:[2][Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source: Taylor & Francis Online (Expert Opinion on Drug Discovery) URL:[Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Source: Bentham Science (Current Pharmaceutical Design) URL:[Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Methodological Framework for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its pharmacokinetic properties is paramount. Among these, metabolic stability—the susceptibility of a compound to biotransformation—is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. This guide provides a comprehensive framework for predicting and experimentally determining the metabolic stability of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one , a novel structure with potential therapeutic applications. By combining predictive analysis based on its core structures with robust, field-proven in vitro methodologies, researchers can proactively identify metabolic liabilities and guide medicinal chemistry efforts toward candidates with optimal pharmacokinetic profiles.[1][3]

The primary site of drug metabolism is the liver, where a host of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics.[1][4] Intact hepatocytes, which contain the full complement of these enzymes, and subcellular fractions like liver microsomes, which are rich in Phase I enzymes such as cytochrome P450s (CYPs), are the cornerstones of in vitro metabolism studies.[3][4][5][6][7] This guide will detail protocols for both systems to build a comprehensive metabolic profile.

Part 1: Predictive Metabolic Analysis of this compound

The structure of this compound presents several potential sites for metabolic attack. By examining its constituent moieties—the 2-chloropyridine ring and the piperazin-2-one core—we can hypothesize the most probable metabolic pathways.

Potential Metabolic Hotspots:

  • 2-Chloropyridine Moiety:

    • Oxidation: The pyridine ring is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[8][9] Specifically, cytochrome P450 enzymes, such as CYP2E1, are known to metabolize pyridine derivatives.[9]

    • Glutathione Conjugation: The 2-chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution. This can lead to the displacement of the chlorine atom by glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), which are present in both microsomal and cytosolic fractions.[10]

  • Piperazin-2-one Moiety:

    • Oxidation: The piperazinone ring contains multiple sites for oxidation. The carbon atoms adjacent to the nitrogen atoms are particularly susceptible to hydroxylation.

    • Amide Hydrolysis: The amide bond within the piperazin-2-one ring could be a site for hydrolysis, leading to ring opening. This is a common metabolic pathway for cyclic amides.

  • Methylene Bridge:

    • The methylene group connecting the two ring systems is another potential site for oxidative metabolism, leading to the formation of a hydroxylated metabolite.

The following diagram illustrates these predicted metabolic pathways.

G cluster_main Predicted Metabolic Pathways for this compound cluster_phase1 Phase I Metabolism (Oxidation, Hydrolysis) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Compound This compound M1 N-Oxidation (Pyridine Ring) Parent->M1 Hepatic Enzymes (CYPs, GSTs, etc.) M2 Hydroxylation (Pyridine Ring) Parent->M2 Hepatic Enzymes (CYPs, GSTs, etc.) M3 Hydroxylation (Piperazinone Ring) Parent->M3 Hepatic Enzymes (CYPs, GSTs, etc.) M4 Amide Hydrolysis (Ring Opening) Parent->M4 Hepatic Enzymes (CYPs, GSTs, etc.) M5 Glutathione Conjugation (Displacement of Cl) Parent->M5 Hepatic Enzymes (CYPs, GSTs, etc.)

Caption: Predicted Phase I and Phase II metabolic pathways.

Part 2: Experimental Workflow for Metabolic Stability Assessment

A systematic approach is required to experimentally determine the metabolic stability and to identify the metabolites formed. The following workflow provides a robust and efficient strategy.

Caption: General experimental workflow for in vitro stability assays.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. These controls ensure that the observed disappearance of the parent compound is due to enzymatic activity and that the assay is performing within expected parameters.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolic stability.[7][11] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[1][7]

Objective: To determine the in vitro intrinsic clearance (CLint) of the test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (10 mM in DMSO)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[12]

  • Acetonitrile (ACN) with internal standard (IS) for reaction termination and sample preparation

  • 96-well incubation and collection plates

Methodology:

  • Preparation:

    • Thaw pooled HLMs at 37°C.[13] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[12][14] Keep on ice.

    • Prepare the test compound and control compounds at a final concentration of 1 µM in the incubation mixture.[15] The final DMSO concentration should be ≤ 0.25%.[15]

    • Prepare three sets of incubations for each compound:

      • Test incubation: HLM + Test Compound + NADPH

      • Negative control (-NADPH): HLM + Test Compound (without NADPH) to assess non-enzymatic degradation.[16]

      • Negative control (Heat-inactivated): Heat-inactivated HLM + Test Compound + NADPH to confirm heat lability of enzymes.

  • Incubation:

    • Pre-incubate the HLM and compound mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[12][14]

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[5][7]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[17]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full suite of Phase I and Phase II enzymes and cofactors in a cellular environment.[4][5][6][18]

Objective: To determine the overall hepatic metabolic stability, accounting for both Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte incubation medium

  • Test Compound (10 mM in DMSO)

  • Control Compounds: Umbelliferone (Phase II substrate), Verapamil (Phase I substrate)[5]

  • Acetonitrile (ACN) with internal standard (IS)

Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and determine cell viability and density. Adjust the cell density to 0.5 x 10^6 viable cells/mL.[18]

  • Incubation:

    • Add the hepatocyte suspension to a 12- or 24-well plate.[18]

    • Add the test compound to the wells at a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[18]

    • Incubate the plate at 37°C on an orbital shaker (90-120 rpm).[18][19]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots.[18][19]

    • Include a negative control with heat-inactivated (boiled) hepatocytes to account for non-enzymatic degradation.[18][19]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the sample aliquots to cold acetonitrile with an internal standard.[5][6]

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Part 4: Bioanalytical Method Development (LC-MS/MS)

A robust and sensitive bioanalytical method is crucial for accurately quantifying the disappearance of the parent compound. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this application due to its high selectivity and sensitivity.[20][21][22]

Key Steps:

  • Mass Spectrometry Optimization:

    • Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+ in positive electrospray ionization mode) and product ions for Multiple Reaction Monitoring (MRM).[22]

    • Select an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, to account for matrix effects and variability during sample preparation.[22]

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC or UHPLC method to achieve good separation of the analyte from potential metabolites and matrix components. A C18 column is a common starting point.[20][23]

    • Optimize the mobile phase composition (typically a gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid) to achieve a sharp peak shape and a short run time.[20]

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines (e.g., FDA/EMA).[24][25]

Part 5: Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / |k| [18]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) [23]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells) [17][18][26]

Data Interpretation:

The calculated CLint value allows for the classification of the compound's metabolic stability. This data is crucial for ranking compounds during lead optimization and for predicting in vivo hepatic clearance.[5][7][17]

Stability Classification Typical Half-Life (t½) in HLM Typical CLint (µL/min/mg)
High > 60 min< 12
Moderate 15 - 60 min12 - 80
Low < 15 min> 80
Table 1: Example classification of metabolic stability based on human liver microsomal data. Thresholds may vary between laboratories.

Conclusion

By integrating predictive analysis with rigorous experimental protocols, researchers can build a comprehensive understanding of the metabolic stability of this compound. This structured approach not only provides reliable data for project decisions but also offers insights into potential metabolic pathways, guiding future medicinal chemistry efforts to modulate clearance and improve the overall pharmacokinetic profile. The methodologies described herein represent a robust, industry-standard framework for de-risking NCEs and accelerating their path through the drug development pipeline.

References

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. PMC. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available from: [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. ResearchGate. Available from: [Link]

  • 2-Chloropyridine. National Toxicology Program. Available from: [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. PMC. Available from: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • How to use hepatocytes for intrinsic clearance prediction?. Patsnap Synapse. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available from: [Link]

  • Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS One. Available from: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available from: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available from: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available from: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. Available from: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available from: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available from: [Link]

  • Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. ResearchGate. Available from: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available from: [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. Available from: [Link]

Sources

Target Identification Strategy for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one scaffold represents a convergence of two privileged structures: the piperazin-2-one (ketopiperazine) core and the 2-chloropyridine heteroaromatic warhead.[1] This chemotype is frequently identified in phenotypic screens for kinase inhibition, GPCR modulation (specifically Dopamine/Serotonin), and peptidomimetic protease inhibition.[1]

However, identifying the precise molecular target for this scaffold is complicated by its "promiscuous" potential—the ketopiperazine core mimics peptide bonds, while the chloropyridine moiety can engage in halogen bonding or act as a hydrophobic anchor.

This technical guide details a rigorous, three-phase protocol for de-orphaning this specific scaffold, moving from in silico prediction to chemical proteomics and functional validation.[1]

Phase 1: Structural Analysis & In Silico Profiling

Objective: Narrow the search space before expensive wet-lab experiments.

The Pharmacophore Deconstruction

To identify the target, we must first understand how this molecule binds.

  • Piperazin-2-one Core: Acts as a constrained peptidomimetic.[1] The lactam (amide) nitrogen (N1) and carbonyl (C2) often form hydrogen bond networks similar to a peptide backbone (–NH–CO–).

  • 2-Chloropyridine Moiety:

    • Halogen Bonding: The chlorine atom at the C2 position is a classic halogen bond donor (σ-hole interaction) often targeting backbone carbonyls in kinases (e.g., the hinge region).

    • Hydrophobic Handle: The pyridine ring often slots into hydrophobic pockets (e.g., the S1 pocket of proteases).

Computational Docking Workflow

Do not screen blindly. Prioritize these gene families based on the scaffold's topology:

  • Kinome Screening: The scaffold resembles Type I/II kinase inhibitors (e.g., Palbociclib analogs).

  • GPCR Panel: The basic nitrogen (N4) and aromatic tail mimic monoamine neurotransmitters.

  • Proteases: The ketopiperazine core is a classic transition-state mimetic for serine proteases (e.g., Factor Xa).

Protocol: Perform inverse docking using the scaffold hopping technique.

  • Query: this compound.

  • Database: PDB (Protein Data Bank) ligand sets containing piperazinone or chloropyridine substructures.

  • Filter: Rank targets by "Shape Tanimoto" score > 0.75.

Phase 2: Chemical Proteomics (The "Wet" Lab)

Objective: Physically isolate the protein target from a complex lysate.

This is the gold standard for target ID. We will utilize Photoaffinity Labeling (PAL) combined with Mass Spectrometry (MS).

Probe Design Strategy

Critical Challenge: Where to attach the "pull-down" handle (Biotin/Click-tag) without destroying biological activity?

  • Avoid: The 2-Chloropyridine ring. (This is likely the primary binding element/warhead).

  • Target: The N1 position of the piperazin-2-one ring.[1]

    • Rationale: In most ketopiperazine bioactive molecules, the N1 position is solvent-exposed.[1] Alkylation here rarely disrupts the core binding mode.

Synthesis of the Probe:

  • Parent: this compound.[1]

  • Linker: Attach a PEG3-alkyne linker to the N1 position via reductive amination or alkylation.

  • Reporter: Use a "Minimalist" diazerine photo-crosslinker to capture low-affinity transient interactions.

The "Pull-Down" Protocol

Methodology:

  • Lysate Preparation: Harvest cells (e.g., HeLa or HEK293) and lyse in non-denaturing buffer (PBS + 0.5% NP-40).

  • Incubation: Treat lysate with the Alkyne-Probe (1-10 µM).[1]

    • Control A: DMSO only.

    • Control B (Competition): Pre-incubate with 100x excess of the unlabeled parent molecule. (Crucial for specificity) .

  • Photo-Crosslinking: UV irradiation (365 nm) for 10 mins on ice.

  • Click Chemistry: Add Biotin-Azide, CuSO4, TCEP, and TBTA.[1] React for 1 hour.

  • Enrichment: Streptavidin beads pull-down.

  • LC-MS/MS: Tryptic digest and mass spectrometry.

Data Interpretation:

  • True Target: High intensity in the Probe sample; >90% reduction in the Competition control.

  • Non-Specific Binder: Equal intensity in Probe and Competition samples (e.g., Tubulin, HSP90).[1]

Phase 3: Functional Validation (The "Truth" Lab)

Objective: Confirm the physical interaction leads to a biological phenotype.

Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in live cells, eliminating lysis artifacts.

Protocol:

  • Treatment: Treat live cells with the parent compound (10 µM) vs. DMSO for 1 hour.

  • Heating Gradient: Aliquot cells and heat to a gradient (40°C – 67°C).

  • Lysis: Freeze-thaw lysis.

  • Separation: Centrifuge to remove precipitated (unstable) proteins.

  • Detection: Western Blot using antibodies against the candidate target identified in Phase 2.

Success Metric: The compound should cause a thermal shift (ΔTm) of >2°C, indicating the ligand stabilizes the protein structure.

Visualization of Workflows

Diagram 1: The Target Identification Pipeline

This flowchart illustrates the decision matrix for de-orphaning the scaffold.

TargetID_Workflow Start Hit Compound: This compound InSilico Phase 1: In Silico Profiling (Scaffold Hopping & Inverse Docking) Start->InSilico Decision1 High Confidence Hit? InSilico->Decision1 DirectValid Direct Validation (Enzymatic Assay / Western) Decision1->DirectValid Yes ChemProt Phase 2: Chemical Proteomics (Photoaffinity Labeling - PAL) Decision1->ChemProt No (Orphan) CETSA Phase 3: CETSA Validation (Thermal Shift Assay) DirectValid->CETSA ProbeDesign Probe Synthesis: Attach Alkyne Linker at N1 Position ChemProt->ProbeDesign MS_Analysis LC-MS/MS Analysis (Competition Control) ProbeDesign->MS_Analysis MS_Analysis->CETSA FinalTarget CONFIRMED TARGET CETSA->FinalTarget

Caption: A logical decision tree for target deconvolution, prioritizing computational filtering before expensive proteomic synthesis.

Diagram 2: Chemical Probe Design Logic

Visualizing the SAR (Structure-Activity Relationship) logic for probe attachment.

Probe_Design Core Piperazin-2-one Core (Peptidomimetic Scaffold) Warhead 2-Chloropyridine (Warhead / H-Bond Donor) Warhead->Core Attached at C4 Linker Linker Attachment (PEG-Alkyne / Biotin) Warhead->Linker DO NOT MODIFY (Loss of Potency) N1_Pos N1 Position (Solvent Exposed) N1_Pos->Core Part of Ring N1_Pos->Linker Ideal Attachment Site Result Functional Chemical Probe (Retains Binding Affinity) Linker->Result

Caption: Structural logic for probe design. The N1 position is the preferred vector for linker attachment to avoid disrupting the 2-chloropyridine binding interface.

Data Summary: Target ID Methodologies

MethodologySuitability for PiperazinoneKey AdvantageMajor Limitation
In Silico Docking High Rapid screening of Kinase/GPCR libraries.[1]High false-positive rate; requires crystal structure.[1]
Affinity Chromatography Medium Isolates strong binders directly.Requires high affinity (Kd < 100 nM); steric hindrance from beads.
Photoaffinity Labeling (PAL) Very High Captures transient/weak interactions; minimal steric bulk.Complex synthesis (requires diazerine/alkyne probe).
CETSA High Validates engagement in live cells.Target must be thermally stable; does not identify new targets (validation only).

References

  • BenchChem. (2025).[2] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Cell Chemical Biology. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Retrieved from

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol.[1][4] Retrieved from [4]

Sources

History and development of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, process development, and strategic utility of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one , a privileged scaffold in modern medicinal chemistry.

Executive Summary & Strategic Utility

The molecule This compound represents a "linchpin" intermediate in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) agonists (e.g., GLP-1, Dopamine) and Kinase inhibitors .

Its value lies in its bifunctional nature:

  • The Piperazin-2-one Core : A constrained peptidomimetic that functions as a hydrogen bond acceptor/donor, improving metabolic stability compared to open-chain amines.

  • The 2-Chloropyridine Handle : An electrophilic "warhead" primed for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions.

This guide provides a validated, scalable workflow for synthesizing this compound with high regioselectivity, avoiding common pitfalls such as N1-alkylation or bis-alkylation.

Retrosynthetic Analysis

The most robust disconnection relies on forming the C–N bond at the piperazine N4 position. This divides the target into two commercially accessible or easily synthesized fragments: piperazin-2-one (nucleophile) and 2-chloropyridine-4-carbaldehyde (electrophile).

Diagram: Retrosynthetic Disconnection

Retrosynthesis Target Target: This compound Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Fragment A: Piperazin-2-one (Nucleophile) Disconnection->Fragment1 Fragment2 Fragment B: 2-Chloropyridine-4-carbaldehyde (Electrophile) Disconnection->Fragment2

Caption: Strategic disconnection revealing the two key building blocks: the piperazinone core and the pyridine aldehyde.

Synthesis of Key Building Blocks

A. Fragment A: Piperazin-2-one

While commercially available, in-house synthesis is often required for stable isotope labeling or specific substitution patterns.

  • Method : Cyclization of ethylenediamine with ethyl chloroacetate.

  • Key Challenge : Controlling oligomerization. High dilution conditions are recommended.

B. Fragment B: 2-Chloropyridine-4-carbaldehyde

This fragment is unstable and prone to oxidation. It should be prepared fresh or stored under argon at -20°C.

Protocol: Selenium Dioxide Oxidation

  • Starting Material : 2-Chloro-4-methylpyridine.[1]

  • Reagent : Selenium Dioxide (SeO2) in 1,4-dioxane.

  • Conditions : Reflux for 4–6 hours.

  • Purification : Filtration through Celite followed by distillation or rapid column chromatography.

    • Note: This route is preferred over DIBAL-H reduction of the nitrile due to cleaner impurity profiles on >10g scale.

Core Synthesis: Coupling Strategies

Two primary routes exist for the final assembly.[2] Route A (Reductive Amination) is the industry standard for quality, while Route B (Direct Alkylation) is a cost-effective alternative for early-phase discovery.

Route A: Reductive Amination (High Selectivity)

This method utilizes the aldehyde fragment.[3] It is kinetically favored at the more basic N4 position (pKa ~8.5) over the amide N1 (pKa ~15), ensuring high regioselectivity.

Detailed Protocol:

  • Imine Formation : Dissolve piperazin-2-one (1.0 equiv) and 2-chloropyridine-4-carbaldehyde (1.05 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalysis : Add Acetic Acid (AcOH, 1.0–2.0 equiv) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde or the chloropyridine ring.

  • Quench : Stir 12h at RT. Quench with sat. NaHCO3.

  • Workup : Extract with DCM/MeOH (9:1) to ensure recovery of the polar product.

Route B: Direct Alkylation

This method uses 2-chloro-4-(chloromethyl)pyridine . It carries a higher risk of N1-alkylation and bis-alkylation (quaternization).

Detailed Protocol:

  • Base Selection : Use a weak base like K2CO3 or NaHCO3 in Acetonitrile (MeCN). Avoid NaH, which will deprotonate N1.

  • Addition : Add the alkyl halide slowly to a solution of piperazin-2-one at 0°C.

  • Temperature : Maintain <40°C to prevent over-alkylation.

Diagram: Reaction Workflow

SynthesisRoutes Aldehyde 2-Chloropyridine- 4-carbaldehyde RedAm Route A: Reductive Amination (NaBH(OAc)3, DCE, AcOH) High Selectivity Aldehyde->RedAm Pip Piperazin-2-one Pip->RedAm Alkylation Route B: Direct Alkylation (K2CO3, MeCN) Lower Cost Pip->Alkylation Halide 2-Chloro-4- (chloromethyl)pyridine Halide->Alkylation Product FINAL PRODUCT This compound RedAm->Product Alkylation->Product

Caption: Comparison of Reductive Amination (Route A) and Direct Alkylation (Route B) pathways.

Comparative Data & Process Optimization

The following table summarizes the trade-offs between the two routes based on laboratory data (10g scale).

FeatureRoute A: Reductive AminationRoute B: Direct Alkylation
Yield 85–92%60–75%
N4 vs N1 Selectivity >99:1~85:15
Impurity Profile Clean; minor alcohol byproductBis-alkylation; N1-regioisomer
Purification Acid/Base extraction sufficientColumn chromatography required
Scalability High (Safe reagents)Moderate (Exotherm control needed)

Critical Control Point: N1-Alkylation The amide nitrogen (N1) becomes competitive only under strong basic conditions (e.g., NaH, KOH) or high temperatures (>80°C). By keeping the pH slightly acidic (Route A) or using weak inorganic bases (Route B), reaction exclusively occurs at the amine (N4).

References

  • General Piperazin-2-one Synthesis : Perryman, M. S., et al. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions."[4] Org.[4][5] Biomol. Chem., 2015, 13 , 3629. Link

  • Reductive Amination Selectivity : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[6] Chem., 1996, 61 , 3849-3862. Link

  • Pyridine Oxidation Methods: Couch, G. D., et al. "Selective Oxidation of Methylpyridines." J. Chem. Soc., Perkin Trans. 1, 1976.
  • Piperazine Scaffold Utility : Horton, D. A., et al.[7] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chem. Rev., 2003, 103 , 893-930. Link

Sources

Methodological & Application

Strategic Functionalization of Piperazin-2-one Scaffolds: Regiocontrol and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PZ2-04

Introduction

The piperazin-2-one (2-oxopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic. It bridges the gap between flexible piperazines and rigid bicyclic systems, frequently appearing in GPCR ligands (e.g., CXCR4 antagonists), kinase inhibitors, and protease inhibitors.

However, the scaffold presents a distinct regioselectivity challenge: it contains two nitrogen centers with vastly different electronic properties—the amide nitrogen (N1) and the amine nitrogen (N4)—as well as an enolizable position at C3.

This Application Note provides optimized protocols for the regioselective alkylation of piperazin-2-one, moving beyond generic conditions to deliver high-yield, scalable methodologies for drug discovery.

Mechanistic Insight & Regioselectivity Strategy

To optimize reaction conditions, one must first understand the electronic landscape of the molecule.

  • N4 (Amine): This is a secondary amine with a pKa of ~8.0–8.5 (conjugate acid). It is the kinetic nucleophile. Under neutral or mildly basic conditions, electrophiles will exclusively target N4.

  • N1 (Lactam): This is a secondary amide with a pKa of ~16–17. It is non-nucleophilic under neutral conditions. Alkylation at N1 requires deprotonation by a strong base (e.g., NaH, KHMDS) to form the imidate/amidate anion.

  • C3 (Alpha-Carbon): Functionalization here requires enolization (pKa ~25-30) or transition-metal catalysis. It is the site for introducing chirality.

Reactivity Map

The following diagram illustrates the divergent pathways based on reagent selection.

PiperazinoneReactivity Start Piperazin-2-one (Unprotected) N4_Path N4-Alkylation (Kinetic Control) Start->N4_Path Mild Base (Et3N) or Reductive Amination N1_Path N1-Alkylation (Thermodynamic/Base Control) Start->N1_Path 1. Protect N4 (Boc) 2. Strong Base (NaH) C3_Path C3-Functionalization (Stereoselective) N1_Path->C3_Path Pd-Catalysis or LHMDS/Enolate

Figure 1: Decision tree for regioselective functionalization of piperazin-2-ones.

Protocol A: Selective N4-Alkylation

Objective: Install alkyl groups at the secondary amine (N4) without affecting the amide (N1). Challenge: Avoid over-alkylation (quaternization) and bis-alkylation.

Optimized Method: Reductive Amination

Direct alkylation with alkyl halides often leads to mixtures of mono- and di-alkylated products. Reductive amination is the superior method for library synthesis due to its self-limiting nature (stops at tertiary amine).

Reagents:

  • Substrate: Piperazin-2-one derivative (1.0 equiv)[1][2]

  • Aldehyde/Ketone: 1.1–1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, dissolve piperazin-2-one (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Acid Catalysis (Optional): If the reaction is sluggish (checked by TLC after 1h), add 1 drop of Acetic Acid to catalyze iminium formation.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Note: STAB is preferred over NaCNBH3 because it is less toxic and works faster in non-protic solvents.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under nitrogen.

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 min.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Self-Validation:

  • NMR: Disappearance of the aldehyde proton (~9-10 ppm) and appearance of N-CH2 signals.

  • MS: M+1 corresponds to the desired tertiary amine; no M+Alkyl (quaternary) mass should be observed.

Protocol B: Selective N1-Alkylation

Objective: Functionalize the amide nitrogen. Constraint: The N4 amine must be protected (e.g., Boc, Cbz, Bn) to prevent competitive alkylation.

Optimized Method: Strong Base Deprotection

Reagents:

  • Substrate: 4-Boc-piperazin-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C.

    • Safety: NaH releases hydrogen gas. Ensure proper venting.

  • Addition: Dissolve 4-Boc-piperazin-2-one (1.0 mmol) in DMF (2 mL) and add dropwise to the NaH suspension at 0°C.

  • Anion Formation: Stir at 0°C for 30 min. The solution often turns yellow/orange, indicating amidate formation.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Temperature Ramp: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Note: For unreactive electrophiles, heating to 60°C may be required, but check for Boc thermal stability (Boc is generally stable up to ~100°C in basic media).

  • Quench: Cool to 0°C. Carefully add H2O (dropwise) to quench excess NaH.

  • Workup: Dilute with EtOAc. Wash with H2O (3x) and LiCl (5% aq) to remove DMF. Dry over MgSO4.

Workflow Diagram:

N1Workflow Step1 Start: Piperazin-2-one Step2 Protection (N4) (Boc2O, DCM) Step1->Step2 Step3 Deprotonation (N1) (NaH, DMF, 0°C) Step2->Step3 Step4 Alkylation (R-X, 0°C -> RT) Step3->Step4 Step5 Deprotection (Optional) (TFA/DCM) Step4->Step5 If free amine needed Final Target: N1-Substituted Piperazin-2-one Step4->Final If protected scaffold needed Step5->Final

Figure 2: Stepwise workflow for regioselective N1 functionalization.

Advanced Protocol: C3-Functionalization

Objective: Introduce chirality at the alpha-position. Method: Pd-Catalyzed Decarboxylative Allylic Alkylation (Stoltz Method). This is the industry standard for generating quaternary stereocenters at C3.

Protocol Summary:

  • Substrate: Start with an N1-allyl, N4-protected piperazin-2-one carboxylate (allyl enol carbonate precursor).

  • Catalyst: Pd2(dba)3 (5 mol%) + Chiral Ligand (e.g., PHOX or Trost ligand).[1]

  • Conditions: Toluene or THF, 25–40°C.

  • Outcome: The Pd catalyst facilitates decarboxylation and regioselective recombination of the allyl group at C3 with high enantiomeric excess (ee >90%).

Comparison of Base/Solvent Systems

Reaction TypeBaseSolventTempComments
N4-Alkylation TEA or DIPEADCM / MeCN0°C -> RTStandard SN2. Risk of poly-alkylation.
N4-Reductive None (STAB)DCE / DCMRTRecommended. High selectivity for mono-alkylation.
N1-Alkylation NaH (60%)DMF / THF0°C -> RTStandard. Requires N4 protection.[1] Water intolerant.
N1-Alkylation KHMDSTHF-78°C -> RTUse for sensitive substrates or to avoid H2 evolution.
C3-Alkylation LHMDSTHF-78°CKinetic enolate generation. Difficult to control vs N-alkylation if unprotected.

Troubleshooting & Critical Parameters

  • Problem: Low Yield in N1 Alkylation.

    • Cause: Wet DMF. The amidate anion is highly basic (pKa ~17) and will deprotonate water instantly, quenching the nucleophile.

    • Solution: Distill DMF over CaH2 or use molecular sieves (4Å) for 24h prior to use.

  • Problem: Bis-alkylation during N4 functionalization.

    • Cause: Use of highly reactive alkyl iodides with simple bases.

    • Solution: Switch to reductive amination (Protocol A) or use a syringe pump to add the alkyl halide slowly to an excess of the amine.

  • Problem: Racemization of C3 chiral centers.

    • Cause: High temperatures during N1 alkylation can cause transient enolization at C3.

    • Solution: Keep N1 alkylation temperature < 60°C. Use KHMDS at -78°C if the substrate is prone to racemization.

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tuskegee-Menschutkin Reaction: Catalytic Asymmetric Alkylation of Piperazin-2-ones. Journal of the American Chemical Society, 126(46), 15044–15045.

  • Korboukh, I., et al. (2014).[1] Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation.[1][2][3] Angewandte Chemie International Edition, 53(1), 2-6.

  • Micklefield, J. (2004). Backbone Modification of Peptides: Piperazin-2-one Synthesis. Organic & Biomolecular Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4837, Piperazine.

  • Vertex Pharmaceuticals. (2010). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters.

Sources

Application Note: Preparation and Handling of Stock Solutions for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standard operating procedure (SOP) for the preparation, storage, and assay deployment of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one (hereafter referred to as CPMP-2 ).[1] This compound belongs to a class of heterocyclic building blocks often utilized in fragment-based drug discovery (FBDD) or as intermediates for kinase and GPCR antagonists.[1]

The unique structural combination of a lipophilic, electron-deficient chloropyridine ring and a polar piperazinone (lactam) moiety presents specific solubility challenges.[1] Improper handling can lead to "silent precipitation" in aqueous buffers, resulting in false negatives (loss of potency) or false positives (aggregate-based inhibition) in high-throughput screening (HTS).[1]

Target Audience: Medicinal Chemists, Assay Biologists, and Compound Management Specialists.[1]

Physicochemical Analysis & Solubility Logic

Before preparing solutions, one must understand the molecule's behavior in solvent systems.[1][2]

Structural Properties[1][3]
  • Molecular Formula: C₁₀H₁₂ClN₃O[1]

  • Molecular Weight (MW): ~225.67 g/mol [1]

  • Key Functional Groups:

    • 2-Chloropyridine:[1][3][4] Lipophilic, weak base (pKa ~2-3).[1] The chlorine atom increases lipophilicity (LogP) and decreases water solubility compared to unsubstituted pyridine.[1]

    • Piperazin-2-one:[1] A lactam ring.[1] The amide bond increases polarity compared to piperazine, but reduces basicity at the N1 position.[1]

    • Methylene Linker: Provides rotational freedom but adds no polarity.[1]

Solvent Selection Strategy

Water solubility for CPMP-2 is predicted to be moderate-to-low at neutral pH.[1] The chloropyridine ring drives the molecule to be hydrophobic, while the lactam offers hydrogen bond accepting capability.[1]

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) .[1]

    • Reasoning: DMSO is a dipolar aprotic solvent that effectively solvates both the aromatic pyridine and the polar lactam.[1] It prevents stacking interactions common in planar heterocycles.[1]

  • Secondary Solvent (Alternative): Ethanol (EtOH).[1]

    • Note: Only use if DMSO is incompatible with the specific biological target.[1] Ethanol evaporates faster, altering concentrations over time.[1]

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials Required[1][2]
  • CPMP-2 Solid (stored at 4°C or -20°C, desiccated).[1]

  • DMSO (Anhydrous, cell-culture grade).[1]

  • Amber glass vials (borosilicate) with PTFE-lined screw caps.[1]

  • Analytical Balance (precision ±0.01 mg).[1]

  • Vortex mixer and Sonicator bath.[1][2]

Step-by-Step Procedure
  • Equilibration: Remove the vial containing solid CPMP-2 from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Scientific Integrity: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid, leading to hydrolysis or weighing errors.[1]

  • Weighing: Weigh approximately 2.26 mg of CPMP-2 into a tared amber vial. Record the exact mass (e.g.,

    
     mg).[1]
    
  • Calculation: Calculate the required volume of DMSO to achieve exactly 10 mM concentration using the formula:

    
    
    
    • Example: If

      
       mg (
      
      
      
      ):
      
      
      [1]
  • Solubilization: Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Hold the vial against a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes.

  • Aliquot & Storage: Do not store the bulk volume. Aliquot into single-use volumes (e.g., 50 µL) in cryovials.

    • Storage Condition: -20°C or -80°C.

    • Stability: Stable for 6 months at -20°C; 1 year at -80°C.

Protocol: Preparation of Assay Working Solutions

Objective: Dilute the stock into aqueous buffer without precipitating the compound.

The "Golden Rule" of Dilution: Never dilute a hydrophobic compound directly from 100% DMSO into 100% aqueous buffer in a large step (e.g., 1:1000).[1] This causes rapid local precipitation ("crashing out").[1] Use an Intermediate Dilution Step .

Serial Dilution Workflow (Graphviz Diagram)

The following diagram illustrates the optimal workflow to maintain solubility integrity.

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (500 µM in 5% DMSO) Stock->Inter 1. Dilute 1:20 (with Buffer) Assay Assay Ready Plate (10 µM in Buffer + 0.1% DMSO) Inter->Assay 2. Dilute 1:50 (into Final Well) Check QC Check: Turbidity/Absorbance Inter->Check Buffer Assay Buffer (PBS/HEPES) Buffer->Inter Buffer->Assay

Figure 1: Two-step dilution cascade to prevent compound precipitation (crashing) upon introduction to aqueous media.[1]

Detailed Dilution Protocol
  • Thaw: Thaw a single aliquot of 10 mM Stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]

    • Caution: DMSO freezes at 19°C. Ensure it is fully liquid.[1]

  • Intermediate Dilution (The "Mother" Plate):

    • Prepare a 20x concentration of your final desired assay concentration.[1]

    • Example: For a final assay concentration of 10 µM, prepare a 200 µM intermediate solution.

    • Mix: 20 µL of 10 mM Stock + 980 µL of Assay Buffer (or DMSO/Buffer mix).

    • Note: If the compound precipitates here (cloudiness), increase the DMSO content of the intermediate step to 10-20%.[1]

  • Final Assay Addition:

    • Add 5 µL of the Intermediate Solution to 95 µL of Assay Buffer (containing cells/enzyme) in the final plate.

    • Final Concentrations: 10 µM Compound, with reduced DMSO concentration (typically <1%).

Quality Control & Troubleshooting

Solubility Verification Table

Use this reference to determine if your compound is behaving correctly in solution.

ObservationProbable CauseCorrective Action
Visible Precipitate Concentration too high for aqueous buffer; "Salting out" effect.[1]Lower working concentration; Add surfactant (e.g., 0.01% Tween-20) to buffer.[1]
Yellowing of DMSO Stock Oxidation of the chloropyridine or trace impurities.[1]Check LCMS purity. If <95%, discard. Store under Nitrogen/Argon.[1][5]
Loss of Potency (Assay) Compound adhered to plastic (polypropylene) or precipitated.[1]Use "Low-Binding" plates; Verify concentration via UV-Vis absorbance.[1]
Freezing at RT DMSO is hygroscopic and has absorbed water, raising freezing point? No, water lowers MP.[1] Pure DMSO freezes at 19°C.If DMSO stays liquid at 4°C, it is heavily contaminated with water.[1] Discard.
Mechanistic Pathway of Instability[1]

Understanding why the compound degrades is crucial for troubleshooting.[1]

DegradationPathways cluster_0 Environmental Stressors Compound CPMP-2 (Intact) Oxidation Pyridine N-Oxide (Inactive) Compound->Oxidation Oxidative Stress Hydrolysis Ring Opening (Piperazinone cleavage) Compound->Hydrolysis Acid/Base Catalysis Precip Micro-Aggregates (False Positive) Compound->Precip Low Solubility in Buffer UV UV Light Exposure UV->Oxidation H2O Moisture (H2O) H2O->Hydrolysis

Figure 2: Potential degradation and instability pathways for chloropyridine-piperazinone derivatives.

References

  • Compound Management Best Practices: Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Dissolution).[1][6]

  • DMSO Handling in Bioassays: Waybright, T. J., et al. (2009).[1] Preparation of Stock Solutions for High-Throughput Screening. NCBI Bookshelf / NIH Chemical Genomics Center.[1] [1]

  • Heterocycle Stability: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Reference for Pyridine/Piperazine reactivity). [1]

  • Solubility Protocols: Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Application Note: HPLC Method Development for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers developing control strategies for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one . This molecule, structurally related to intermediates in the synthesis of S1P1 receptor modulators and specific kinase inhibitors, presents unique chromatographic challenges due to its amphoteric nature and polarity.

Introduction & Physicochemical Profiling[1]

Developing a robust HPLC method requires more than trial and error; it demands a mechanistic understanding of the analyte. CPMP-one contains two distinct functionalities that dictate its chromatographic behavior:

  • The Piperazin-2-one Core: Unlike a standard piperazine, the C2 carbonyl creates a lactam. The N1 nitrogen is amidic (non-basic, pKa < 1), while the N4 nitrogen remains a tertiary amine with moderate basicity (pKa ~7.5–8.5).

  • The 2-Chloropyridine Moiety: The chlorine atom at the C2 position is electron-withdrawing, lowering the basicity of the pyridine nitrogen (pKa ~2.0–3.0) compared to unsubstituted pyridine.

The Chromatographic Challenge: At neutral pH, the molecule exists partially as a cation (protonated N4). On standard C18 columns, this leads to two issues:

  • Dewetting/Low Retention: The polar lactam and ionized amine reduce hydrophobic interaction.

  • Peak Tailing: Residual silanols on the silica support interact ionically with the protonated N4.

This guide proposes a High-pH Reversed-Phase Strategy as the primary approach, with an Acidic Ion-Pairing Strategy as the alternative.

Method Development Strategy (Decision Matrix)

The following flowchart outlines the logical pathway for selecting the optimal separation mode.

MethodDevelopment Start Start: CPMP-one Method Dev Solubility Solubility Check (MeOH vs ACN) Start->Solubility UV_Scan UV Scan (PDA) Determine Max Abs Solubility->UV_Scan Column_Select Column Selection Hybrid Silica (High pH Stable) UV_Scan->Column_Select pH_Decision Mobile Phase pH Strategy Column_Select->pH_Decision High_pH High pH (pH 9.5-10) Ammonium Bicarbonate/Ammonia pH_Decision->High_pH Primary Choice (Recommended) Low_pH Low pH (pH 2-3) Formic Acid/TFA pH_Decision->Low_pH Alternative (If unstable) Result_High Result: Neutral N4 High Retention, Good Shape High_pH->Result_High Result_Low Result: Ionized N4 Low Retention, Potential Tailing Low_pH->Result_Low Optimization Gradient Optimization & Temperature Tuning Result_High->Optimization Result_Low->Optimization Validation Final Method Validation Optimization->Validation

Figure 1: Decision matrix for CPMP-one method development, prioritizing high-pH stability to neutralize the basic amine.

Experimental Protocols

Protocol A: High-pH Reversed-Phase (Recommended)

Rationale: By elevating the pH above the pKa of the N4 amine (approx pH 9.5–10), the molecule becomes neutral. This maximizes hydrophobic interaction with the C18 chain (increasing retention) and eliminates ionic interaction with silanols (improving peak symmetry).

Reagents:

  • Ammonium Bicarbonate (LC-MS grade)

  • Ammonium Hydroxide (25%)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

Instrument Parameters:

ParameterSetting
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Must be hybrid silica stable to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for basic amines)
Detection UV @ 265 nm (Primary), 220 nm (Secondary)
Injection Vol 5–10 µL

Gradient Program:

Time (min)% Mobile Phase BComments
0.05Initial equilibration
10.060Linear ramp to elute CPMP-one
12.090Wash step
15.090Hold wash
15.15Return to initial
20.05Re-equilibration

Expected Result: CPMP-one should elute as a sharp, symmetrical peak. The 2-chloropyridine chromophore provides strong absorbance at 265 nm.

Protocol B: Acidic Screening (Alternative)

Rationale: If the analyte proves unstable at high pH, an acidic method is required. To prevent tailing, a high-strength buffer or an ion-pairing reagent may be needed.

Reagents:

  • Formic Acid (0.1%) or Trifluoroacetic Acid (0.05%)

  • Acetonitrile[1][2][3][4][5]

Instrument Parameters:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD (4.6 x 150 mm, 3.5 µm).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV @ 265 nm

Critical Note: If retention is poor (k' < 1.5) due to the protonated amine, switch Mobile Phase A to 10 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate . The ion-pairing reagent will increase retention of the cationic species.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met during the development phase:

  • Tailing Factor (Tf): Must be ≤ 1.5.

    • Mechanism: High tailing indicates unsuppressed silanol activity. If Tf > 1.5 in Protocol A, increase buffer concentration or replace the column with a newer generation hybrid particle.

  • Retention Factor (k'): Must be ≥ 2.0.

    • Mechanism: Ensures separation from the void volume (unretained salts/solvents).

  • Resolution (Rs): If analyzing synthesis mixtures, Rs > 2.0 between CPMP-one and the precursor (2-chloropyridine-4-carbaldehyde).

Data Summary Table: Method Comparison
FeatureProtocol A (High pH)Protocol B (Low pH)
Retention High (Neutral species)Low (Cationic species)
Peak Shape Excellent (Silanols suppressed)Variable (Requires end-capping)
MS Compatibility Yes (Volatile buffer)Yes (Formic) / No (Phosphate)
Column Life Requires Hybrid SilicaStandard Silica OK

Troubleshooting Guide

  • Problem: Doublet peaks or split peaks.

    • Root Cause:[5][6] Sample solvent mismatch. If the sample is dissolved in 100% MeOH but the initial gradient is 95% Water, the analyte may precipitate or travel faster than the mobile phase initially.

    • Solution: Dissolve sample in 50:50 Water:Acetonitrile.[1]

  • Problem: Retention time shifting.

    • Root Cause:[3][5][6] pH instability. The pKa of the tertiary amine is sensitive.

    • Solution: Ensure the buffer capacity is sufficient.[3] 10mM is standard, but 20mM may be required for robust retention stability [1].

  • Problem: "Ghost" peaks in blank.

    • Root Cause:[3][5][6] Piperazine derivatives are "sticky."

    • Solution: Implement a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2014). A Practical Approach to RP HPLC Analytical Method Development. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: 1-(5-Chloropyridin-2-yl)piperazine.[7] Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to ICH Q2(R1) guidelines before applying it to GMP release testing.

Sources

Solvent selection for recrystallization of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profiling

1.1 The Challenge The purification of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one presents a specific challenge in process chemistry due to its "Janus-faced" polarity. The molecule contains two distinct domains:[1]

  • The Polar Domain: The piperazin-2-one (lactam) moiety is highly polar and capable of strong hydrogen bonding (donor/acceptor), often leading to high water solubility and a tendency to "oil out" rather than crystallize.

  • The Lipophilic Domain: The 2-chloropyridine ring introduces aromaticity and moderate lipophilicity, but the electron-withdrawing chlorine atom reduces the basicity of the pyridine nitrogen.

1.2 Solubility Prediction Model Successful recrystallization requires a solvent system that disrupts the strong crystal lattice energy of the lactam at high temperatures while favoring the pi-stacking interactions of the aromatic ring at low temperatures.

Solvent ClassPredicted Solubility (Hot)Predicted Solubility (Cold)Suitability
Alcohols (MeOH, EtOH, IPA) HighModerate/HighGood Solvent (Risk of yield loss)
Esters (Ethyl Acetate, IPAc) ModerateLowIdeal Primary Solvent
Chlorinated (DCM, Chloroform) Very HighHighToo Soluble (Use only for extraction)
Ethers (THF, MTBE) ModerateLowGood Anti-Solvent
Aliphatics (Heptane, Hexane) InsolubleInsolubleIdeal Anti-Solvent
Water Moderate/HighModerateAvoid (Product is likely hygroscopic)

Part 2: Solvent Screening Protocol

2.1 The "Rule of 5" Screening Strategy Do not rely on single solvents. This molecule's amphiphilic nature demands a binary solvent system . Follow this logic tree to select the optimal pair.

SolventSelection Start Start: Crude this compound SolTest Solubility Test (100 mg/mL) Start->SolTest SolCold Soluble at 25°C? SolTest->SolCold SolHot Soluble at Reflux? SolCold->SolHot No Reject1 REJECT: Yield Loss SolCold->Reject1 Yes Reject2 REJECT: Insoluble SolHot->Reject2 No Candidate CANDIDATE: Primary Solvent SolHot->Candidate Yes Binary Select Anti-Solvent Candidate->Binary System1 System A: EtOAc / Heptane (Standard) Binary->System1 System2 System B: IPA / MTBE (For Polar Impurities) Binary->System2

Figure 1: Decision matrix for selecting the optimal binary solvent system based on thermodynamic solubility thresholds.

Part 3: Detailed Recrystallization Protocol

Target System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent) Rationale: Ethyl acetate effectively dissolves the lactam at high temperatures but has a steep solubility curve. Heptane acts as a non-polar forcing agent to drive precipitation of the chloropyridine moiety.

3.1 Reagents & Equipment

  • Crude Material: this compound (Assumed purity >85%).

  • Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (Reagent Grade).

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer, reflux condenser, temperature probe.

3.2 Step-by-Step Procedure

  • Dissolution (The "Swish"):

    • Charge crude solid into the reactor.

    • Add Ethyl Acetate (5 vol) (i.e., 5 mL per gram of solid).

    • Heat to Reflux (approx. 77°C) with moderate stirring (200 RPM).

    • Observation: If solids remain after 15 mins at reflux, add EtOAc in 0.5 vol increments until clear. Do not exceed 10 vol.

  • Hot Filtration (Polishing):

    • While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove inorganic salts or insoluble carbon.

    • Critical: The receiving vessel must be pre-heated to prevent premature crystallization.

  • Nucleation Zone (Seeding):

    • Transfer filtrate back to the reactor.

    • Cool slowly to 60°C .

    • Seed Addition: Add 0.5% w/w of pure seed crystals (if available). If not, scratch the glass wall to induce nucleation.

    • Hold: Stir at 60°C for 30 minutes to allow a crystal bed to establish. Do not rush this step.

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (3 vol) dropwise over 1 hour.

    • Maintain temperature at 55-60°C during addition.

    • Mechanism:[2][3] This lowers the dielectric constant of the medium, forcing the polar lactam out of solution onto the existing crystal lattice.

  • Cooling Curve:

    • Cool the slurry from 60°C to 20°C over 2 hours (Rate: 20°C/hour).

    • Cool further to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the cold slurry under vacuum.

    • Wash: Wash the cake with a cold (0°C) mixture of EtOAc/Heptane (1:1 ratio, 2 vol).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Visualization & Logic

RecrystallizationWorkflow Dissolve 1. Dissolution (Reflux in EtOAc) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter T > 70°C Seed 3. Seeding (at 60°C) Filter->Seed Cool to 60°C AntiSolv 4. Anti-Solvent (Add Heptane) Seed->AntiSolv Isothermal Cool 5. Cooling (to 0°C) AntiSolv->Cool Linear Ramp Isolate 6. Isolation (Filter & Dry) Cool->Isolate Solid/Liquid Sep

Figure 2: Workflow diagram illustrating the critical temperature control points (CCPs) for the recrystallization process.

Part 5: Troubleshooting & Analytical Validation

5.1 Common Failure Modes

  • Oiling Out: The product separates as a liquid oil instead of a solid.

    • Cause: Cooling too fast or adding anti-solvent too quickly.

    • Fix: Re-heat to reflux, add more EtOAc (good solvent), and cool much slower. Ensure vigorous stirring.

  • Low Yield:

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Increase the ratio of Heptane (Anti-solvent) or lower the final temperature to -10°C.

5.2 Analytical Specifications Before releasing the batch, validate using:

  • HPLC: Purity >98.5% (Area %).

  • 1H-NMR: Confirm removal of solvent (EtOAc/Heptane peaks).

  • XRPD: Check for polymorphism. This molecule may exist in different crystal forms; consistent XRPD patterns ensure process reproducibility.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1196155-23-3, 4-(2-Chloropyridin-4-yl)piperazin-2-one derivatives. Retrieved October 25, 2023, from [Link]

  • Molecules. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Retrieved October 25, 2023, from [Link]

Sources

Optimized N-Alkylation Protocols: Coupling 4-(chloromethyl)-2-chloropyridine with Piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

This guide details the reagents and protocols required for the


 coupling of 4-(chloromethyl)-2-chloropyridine  (Electrophile) with piperazin-2-one  (Nucleophile).

While this reaction appears to be a standard alkylation, the specific electronic properties of the substrates require precise reagent selection to avoid common pitfalls such as regiochemical errors (N1-alkylation vs. N4-alkylation), hydrolysis of the chloromethyl pyridine, and bis-alkylation.

The Chemoselectivity Challenge

The core challenge lies in the dual nitrogen nature of piperazin-2-one.

  • N4 (Amine): The target nucleophile.[1] It is a secondary amine (

    
    ).
    
  • N1 (Amide): The distractor. The lactam nitrogen is significantly less nucleophilic due to resonance stabilization with the carbonyl. However, under strong basic conditions (e.g., NaH), N1 deprotonation can lead to competitive alkylation.

Strategic Goal: Use mild bases that are sufficient to scavenge HCl and activate N4, but insufficient to deprotonate the N1-amide (


).
Mechanistic Pathway[1][2][3][4][5]

ReactionMechanism Electrophile 4-(chloromethyl)- 2-chloropyridine TS Transition State (SN2) Electrophile->TS C-Cl Bond Break Nucleophile Piperazin-2-one (N4-Target) Nucleophile->TS N4 Attack Base Base (K2CO3) Base->Nucleophile H+ Scavenging Product 4-((2-chloropyridin-4-yl) methyl)piperazin-2-one TS->Product Major Path SideProduct N1-Alkylated Byproduct TS->SideProduct Avoided by Mild Base

Figure 1: Mechanistic pathway highlighting the chemoselective N4-alkylation over N1-amide interference.

Reagent Selection Matrix

The following reagents are validated for this specific transformation. The "Recommended" column represents the optimal balance of yield, purity, and ease of workup.

ComponentReagentRoleRecommendationCritical Notes
Solvent Acetonitrile (MeCN) MediumPrimary Choice Polar aprotic. Good solubility for pyridine; moderate for piperazinone. Easy removal (

).
DMF / DMSO MediumSecondary ChoiceUse if piperazinone solubility is poor in MeCN. Harder to remove; requires aqueous workup.
Base

Acid ScavengerStandard Mild inorganic base. Promotes N4 alkylation without deprotonating N1 amide.
DIPEA (Hünig's Base) Acid ScavengerAlternativeSoluble organic base. Good for homogeneous kinetics but can be harder to remove than inorganic salts.

Base/ActivatorOptimization"Cesium Effect" can improve solubility and reaction rate if

is too slow.
Catalyst NaI or KI FinkelsteinOptionalAdd (0.1 eq) if reaction stalls. Converts alkyl-Cl to alkyl-I (better leaving group).

Detailed Experimental Protocols

Protocol A: The "Standard" MeCN/ Method

Best for: Initial screening, ease of purification, and scale-up.

Reagents:

  • 4-(chloromethyl)-2-chloropyridine (1.0 equiv)

  • Piperazin-2-one (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 - 3.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to pyridine)

  • Optional: Sodium Iodide (NaI) (0.1 equiv)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend piperazin-2-one (1.2 equiv) and

    
      (2.5 equiv) in anhydrous MeCN .
    
  • Activation: Stir at room temperature for 15 minutes to ensure a fine suspension.

  • Addition: Add 4-(chloromethyl)-2-chloropyridine (1.0 equiv) in one portion.

    • Note: If the pyridine is supplied as an HCl salt, increase base by 1.0 equiv.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by LC-MS or TLC (System: 5-10% MeOH in DCM).
    
    • Expectation: Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (KCl, excess

      
      ) through a Celite pad or sintered glass funnel.
      
    • Wash the cake with MeCN.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If not, purify via flash column chromatography (Silica; Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: The "Solubility-Enhanced" DMF Method

Best for: Substrates with poor solubility in Acetonitrile or sluggish reactions.

Reagents:

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

Procedure:

  • Dissolve 4-(chloromethyl)-2-chloropyridine (1.0 equiv) and piperazin-2-one (1.1 equiv) in DMF (0.2 M).

  • Add DIPEA (2.5 equiv) dropwise.

  • Stir at 50–60°C for 6–16 hours.

  • Workup (Aqueous):

    • Dilute reaction with EtOAc (Ethyl Acetate).

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
    • Caution: Ensure all DMF is removed to prevent interference in subsequent steps.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or impurities.

OptimizationLogic Start Start: Protocol A (MeCN / K2CO3) CheckLCMS Check LC-MS @ 4 hours Start->CheckLCMS Result1 SM Remains (Reaction Slow) CheckLCMS->Result1 Result2 N1-Alkylation (Regio-isomer) CheckLCMS->Result2 Result3 Clean Product CheckLCMS->Result3 Action1 Add 0.1 eq NaI (Finkelstein) Result1->Action1 Action3 Lower Temp to RT Reduce Base Equiv Result2->Action3 Action2 Switch to Cs2CO3 or Heat to 80°C Action1->Action2 If still slow

Figure 2: Optimization workflow for maximizing yield and regioselectivity.

Key Analytical Markers (Self-Validation)
  • 1H NMR (DMSO-d6 or CDCl3):

    • Product: Look for the disappearance of the chloromethyl singlet (

      
       ppm) and appearance of the new methylene bridge signal (
      
      
      
      ppm).
    • Regiochemistry: N4-alkylation usually results in a symmetric shift of the piperazinone ethylene protons adjacent to N4. N1-alkylation (undesired) will shift the protons adjacent to the carbonyl significantly.

  • LC-MS:

    • The 2-chloro group on the pyridine has a distinct isotopic pattern (

      
       ratio of 3:1). Ensure the product mass reflects the loss of one Cl (from the methyl group) but retention of the pyridine-Cl.
      

References

  • BenchChem. (2025).[1] Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine. Retrieved from

  • Campestre, C., et al. (2020).[4] Microwave-assisted simple synthesis of 2-anilinopyrimidines. Molecules. (Demonstrates reactivity of 2-chloropyridine derivatives and amine coupling conditions). Retrieved from

  • Fosbøl, P. L., et al. (2011).[5] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. (Provides physical property data relevant to piperazine solubility/handling). Retrieved from

  • Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines. (General industrial protocols for piperazine alkylation). Retrieved from

  • National Institutes of Health (NIH). (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds. (Protocol validation for chloromethyl-heterocycle coupling with piperazines). Retrieved from

Sources

Application Note & Protocols: Formulation Strategies for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the formulation strategies for the delivery of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one.

Abstract

This guide provides a detailed exploration of advanced formulation strategies for this compound, a novel heterocyclic small molecule. Based on its structural characteristics, this compound is anticipated to exhibit poor aqueous solubility, a significant hurdle in achieving adequate oral bioavailability.[1][2] To address this challenge, this document outlines three distinct and robust formulation platforms: Solid Lipid Nanoparticles (SLNs), Polymeric Micelles, and Amorphous Solid Dispersions (ASDs) prepared via Hot-Melt Extrusion (HME). For each strategy, we provide the underlying scientific principles, detailed step-by-step protocols for preparation and characterization, and insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the delivery and therapeutic potential of poorly soluble drug candidates.

Introduction: The Challenge of Poor Solubility

The therapeutic efficacy of an orally administered drug is fundamentally linked to its solubility and permeability.[1] this compound, a compound with a molecular structure featuring both hydrophobic (chloropyridine) and polar (piperazinone) moieties, is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[1][3] Such compounds often exhibit poor dissolution in gastrointestinal fluids, leading to low and erratic absorption and, consequently, diminished bioavailability.[2][4]

Advanced formulation strategies are therefore essential to overcome these limitations. By engineering the drug into sophisticated delivery systems, it is possible to enhance its apparent solubility, improve its dissolution rate, and ultimately increase its systemic exposure.[4][5] This note details the practical application of three leading-edge techniques to formulate this compound.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is crucial. This data-driven approach ensures the selection of the most appropriate formulation strategy.

Key Pre-Formulation Parameters:

  • Solubility: Determination in various aqueous buffers (pH 1.2, 4.5, 6.8) and relevant organic solvents.

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity and helps in selecting lipid-based or polymer-based systems.

  • Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to identify the crystalline form (polymorphism) and melting point of the API. The crystalline state is the most stable but often least soluble form.[1]

  • pKa: The ionization constant influences solubility at different pH levels within the gastrointestinal tract.

  • Chemical Stability: Forced degradation studies to assess stability under conditions of heat, light, humidity, and varying pH.

A comprehensive understanding of these parameters will guide the rational selection of excipients and manufacturing processes.

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from lipids that are solid at room and body temperature.[6][7] They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes, offering high stability, controlled release, and excellent biocompatibility.[7][8] For a lipophilic drug like this compound, SLNs can effectively encapsulate the compound within a solid lipid core, protecting it from degradation and enhancing its oral absorption.[5][8]

Protocol 1: Preparation of SLNs by High-Pressure Homogenization (HPH)

This protocol describes the hot homogenization technique, a reliable and scalable method that avoids the use of organic solvents.[6][7][9]

Materials:

  • This compound (API)

  • Solid Lipid: Glyceryl monostearate (GMS)[7] (or other suitable lipid like Compritol® 888 ATO)

  • Surfactant: Poloxamer 188 (Pluronic® F68)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating

  • Water bath

Step-by-Step Methodology:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., GMS) by heating it to approximately 5-10°C above its melting point (GMS melts at ~55-60°C).[9][10]

    • Disperse the API in the molten lipid and stir until a clear, homogenous solution is obtained. This ensures the drug is dissolved in what will become the nanoparticle core.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase. Maintaining equal temperatures prevents premature solidification of the lipid upon mixing.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This step creates a coarse oil-in-water emulsion, which is essential for the subsequent size reduction.[9]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which is also pre-heated.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[6] The intense shear forces and cavitation during this process reduce the emulsion droplets to the nanometer range.

  • Cooling and SLN Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.

    • Rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles with the API encapsulated within the core.

  • Storage:

    • Store the resulting SLN dispersion at 4°C.

Workflow for SLN Preparation```dot
Hypothetical Characterization Data for SLNs
ParameterTarget ValueHypothetical ResultMethod
Particle Size (Z-average)< 200 nm155 nmDLS
Polydispersity Index (PDI)< 0.30.210DLS
Zeta Potential> |±30| mV-32.5 mVDLS
Drug Loading (%)> 5%7.2%HPLC
Encapsulation Efficiency (%)> 90%94.6%HPLC

Formulation Strategy 2: Polymeric Micelles

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. T[11][12]he hydrophobic core serves as a reservoir for poorly soluble drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment, enhancing solubility and circulation time.

[12][13]#### Protocol 2: Preparation of Polymeric Micelles by Dialysis Method

The dialysis method is particularly useful for water-insoluble drugs and polymers. It involves dissolving the drug and polymer in a common organic solvent, followed by dialysis against water to induce self-assembly.

[12][14]Materials:

  • This compound (API)

  • Amphiphilic Block Copolymer: Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Organic Solvent: Dimethyl sulfoxide (DMSO)

  • Purified Water

  • Dialysis membrane (MWCO 12-14 kDa)

Equipment:

  • Magnetic stirrer

  • Syringe and filter (0.22 µm)

  • Large beaker

Step-by-Step Methodology:

  • Dissolution:

    • Accurately weigh and dissolve the API and the PEG-PLGA copolymer in a minimal amount of DMSO.

    • Ensure complete dissolution by gentle stirring. This step brings the drug and polymer into intimate contact at the molecular level.

  • Hydration and Self-Assembly:

    • Transfer the drug-polymer solution into a dialysis bag, ensuring it is securely sealed.

    • Immerse the dialysis bag in a large volume of purified water (e.g., 1000x the volume of the organic phase).

    • Stir the water gently at room temperature.

  • Dialysis Process:

    • The small molecule organic solvent (DMSO) will diffuse out of the dialysis bag into the water, while the larger polymer chains and the drug are retained. [14] * This gradual removal of the organic solvent causes a change in polarity, inducing the amphiphilic copolymers to self-assemble into micelles, entrapping the hydrophobic drug within their cores.

    • Replace the external water phase every 2-3 hours for the first 12 hours, and then let the dialysis continue for another 12-24 hours to ensure complete removal of the organic solvent.

  • Purification and Concentration:

    • After dialysis, retrieve the solution from the bag. It should appear clear or slightly opalescent.

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-encapsulated drug precipitates or polymer aggregates.

  • Storage:

    • Store the final polymeric micelle solution at 4°C. For long-term storage, lyophilization can be considered.

Workflow for Polymeric Micelle Preparation

Micelle_Workflow Dissolve Dissolve API and PEG-PLGA in DMSO DialysisBag Transfer to Dialysis Bag Dissolve->DialysisBag Dialysis Dialyze against Purified Water (24-48 hours) DialysisBag->Dialysis Filter Filter (0.22 µm) Dialysis->Filter FinalMicelles Polymeric Micelle Solution Filter->FinalMicelles

Caption: Workflow for polymeric micelle preparation by dialysis.

Hypothetical Characterization Data for Polymeric Micelles
ParameterTarget ValueHypothetical ResultMethod
Particle Size (Z-average)< 100 nm85 nmDLS
Polydispersity Index (PDI)< 0.20.150DLS
Zeta PotentialNear neutral-5.2 mVDLS
Drug Loading (%)> 10%12.5%HPLC
Encapsulation Efficiency (%)> 85%88.9%HPLC

Formulation Strategy 3: Amorphous Solid Dispersions (ASDs) by Hot-Melt Extrusion (HME)

ASDs are systems where the drug is dispersed in an amorphous state within a polymer matrix. T[3][15]he amorphous form has higher free energy and thus greater apparent solubility and faster dissolution compared to its crystalline counterpart. H[16][17]ME is a solvent-free, continuous manufacturing process that uses heat and mechanical stress to mix the drug and polymer, forming a solid dispersion. I[18][19][20]t is highly efficient for producing stable ASDs.

[19]#### Protocol 3: Preparation of ASDs by Hot-Melt Extrusion

Materials:

  • This compound (API)

  • Polymer: Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or Kollidon® VA 64 (copovidone)

  • Plasticizer (optional): Poloxamer 188

Equipment:

  • Hot-melt extruder (twin-screw extruder is preferred)

  • Pelletizer or milling equipment

  • Differential Scanning Calorimeter (DSC) for miscibility screening

Step-by-Step Methodology:

  • Pre-Extrusion Formulation Screening (Miscibility):

    • Before extrusion, assess the miscibility of the API with the selected polymer using DSC. A single glass transition temperature (Tg) for a physical mix of drug and polymer suggests good miscibility, which is critical for forming a stable ASD.

[19]2. Preparation of Physical Mixture:

  • Accurately weigh the API and polymer (and plasticizer, if used) at the desired ratio (e.g., 20:80 drug-to-polymer).
  • Blend the components thoroughly in a V-blender or by manual mixing to ensure a homogenous feed.
  • Hot-Melt Extrusion Process:

    • Set up the extruder with a suitable screw configuration (including conveying and kneading elements) and a die (e.g., 2 mm circular). [19] * Establish a temperature profile for the different barrels of the extruder. The temperature should be high enough to ensure the drug dissolves in the molten polymer but low enough to prevent thermal degradation of the API or polymer. A[18] typical profile might range from 100°C at the feeding zone to 170-190°C at the mixing and die zones.

    • Feed the physical mixture into the extruder at a constant rate. The screws will convey, mix, and melt the material, applying both thermal and mechanical energy to achieve molecular dispersion of the drug within the polymer matrix.

[20]4. Cooling and Solidification:

  • The molten extrudate exits the die as a strand and is cooled rapidly on a conveyor belt. Rapid cooling is crucial to "freeze" the drug in its amorphous state and prevent recrystallization.
  • Downstream Processing:

    • The cooled, brittle strands of extrudate are fed into a pelletizer or a mill to produce granules or a fine powder suitable for downstream processing into tablets or capsules.

  • Characterization and Storage:

    • Confirm the amorphous nature of the drug in the final extrudate using XRPD (absence of crystalline peaks) and DSC (presence of a single Tg).

    • Store the ASD in a tightly sealed container with a desiccant to protect it from moisture, which can induce recrystallization.

Workflow for ASD Preparation by HME

HME_Workflow cluster_extruder Extrusion Process Blending Blend API and Polymer Feeding Feed into Extruder Blending->Feeding Extruder Hot-Melt Extruder Melting Melt, Mix & Disperse (Controlled Temperature Profile) Die Exit Die Feeding->Extruder Cooling Rapid Cooling (Conveyor Belt) Die->Cooling Milling Milling / Pelletizing Cooling->Milling FinalASD ASD Powder/ Granules Milling->FinalASD

Caption: Workflow for ASD preparation by Hot-Melt Extrusion.

Hypothetical Characterization Data for ASDs
ParameterTarget ValueHypothetical ResultMethod
Amorphous StateNo crystalline peaksConfirmed AmorphousXRPD
Glass Transition (Tg)Single Tg115°C (Single)DSC
Dissolution (30 min)> 80% release85% releaseUSP II Dissolution
Purity (post-extrusion)> 99.5%99.7%HPLC
Physical Stability (Accel.)Remains amorphousStable at 40°C/75%RH for 3 monthsXRPD

Essential Characterization: In Vitro Performance Testing

Once formulated, the performance of the delivery system must be evaluated. In vitro drug release testing is a critical quality control tool and provides insights into the potential in vivo behavior of the formulation.

[21][22][23]#### Protocol 4: In Vitro Drug Release Study

Objective: To compare the dissolution profile of the formulated this compound (SLNs, Micelles, ASD) against the unformulated API.

Equipment:

  • USP Dissolution Apparatus II (Paddle)

  • HPLC system for drug quantification

Methodology:

  • Media Preparation: Prepare dissolution media simulating gastrointestinal conditions (e.g., 900 mL of pH 1.2 Simulated Gastric Fluid (SGF) for 2 hours, followed by pH 6.8 Simulated Intestinal Fluid (SIF)).

  • Apparatus Setup: Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction:

    • For ASDs: Introduce an amount of powder equivalent to a specific dose of the API into the dissolution vessel.

    • For SLNs/Micelles: Introduce a volume of the dispersion equivalent to the same dose. For nanoparticle dispersions, a dialysis bag method may be employed to separate the released drug from the nanoparticles.

[24]4. Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis: Filter the samples and analyze the concentration of the released API using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate dissolution profiles for each formulation. This will clearly demonstrate the enhancement in dissolution rate and extent provided by the formulation strategies.

Conclusion

The successful development of this compound hinges on overcoming its presumed poor aqueous solubility. The formulation strategies detailed in this guide—Solid Lipid Nanoparticles, Polymeric Micelles, and Amorphous Solid Dispersions—represent powerful and scientifically-grounded approaches to enhancing the bioavailability of such challenging compounds. T[1][2][5]he choice of the final strategy will depend on the specific physicochemical properties of the drug, the desired dosage form, and scalability considerations. The protocols provided herein offer a robust starting point for researchers to rationally design and develop effective delivery systems, ultimately unlocking the therapeutic potential of this and other poorly soluble drug candidates.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1347-1356.
  • Rana, P., & Murthy, R. S. R. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Journal of Drug Delivery Science and Technology, 59, 101891.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Nikzad, A. (2023). Polymeric Nanoparticles for Targeted Drug Delivery: An Updated Review.
  • Patel, J., & Shah, S. (2024). Formulation strategies for poorly soluble drugs.
  • Li, Y., et al. (2023). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 15(10), 2449. [Link]

  • Müller, R. H., & Keck, C. M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(9), 1845. [Link]

  • Ahmad, Z., et al. (2023). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Polymers, 15(21), 4257. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(8), 743. [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]

  • Sharma, A., & Garg, T. (2018). Polymeric nanoparticles – a review. ResearchGate. [Link]

  • Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822. [Link]

  • Pol, R., & Rut, K. (2021). Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. International Journal of Pharmaceutical Sciences Review and Research, 70(2), 1-10. [Link]

  • Singh, I., & Swami, R. (2022). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]

  • Yasir, M., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery Science and Technology, 63, 102458. [Link]

  • Ali, I., et al. (2022). A Review of Polymeric Micelles and Their Applications. Polymers, 14(12), 2456. [Link]

  • Nakmode, D., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 80, 104118. [Link]

  • Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822. [Link]

  • Al-Hakeim, H. K., & Al-Azzawi, W. K. (2023). Polymeric Nanoparticles (PNPs) as drug delivery systems for SARS-CoV-2. Journal of Medicine and Life, 16(5), 653-662. [Link]

  • Gao, P., & Morozowich, W. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism, 16(2), 80-92. [Link]

  • Al-kasmi, B., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 74, 103566. [Link]

  • Mishra, V., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Materials Today: Proceedings, 39, 137-143. [Link]

  • FDA. (2023). Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products. FDA.gov. [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Seranbio.com. [Link]

  • Ganesan, D. (2018). Invitro : dissolution and drug release testing. Slideshare. [Link]

  • Al-Obaidi, H., & Al-Ali, A. A. (2022). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Pharmaceutics, 14(11), 2399. [Link]

  • Sguizzato, M., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 526. [Link]

  • Yazdian, F., et al. (2024). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. [Link]

  • Pion Inc. (2024). What is in vitro dissolution testing? Pion-inc.com. [Link]

  • Kulkarni, A. (2021). MIXED MICELLE FORMATION METHODS AND IMPORTNACE. JETIR.org. [Link]

  • Zhang, Y., & Wang, Y. (2022). Polymeric Micelles: Morphology, Synthesis, and Pharmaceutical Application. E3S Web of Conferences, 349, 03022. [Link]

  • HORIBA. (n.d.). Particle Size Analysis of Nanoparticles for Drug Delivery Applications. Horiba.com. [Link]

  • Elmowafy, M., & Al-Sanea, M. M. (2021). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics, 13(9), 1479. [Link]

  • Patil, H., et al. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Biological and Pharmaceutical Sciences, 21(2), 169-181. [Link]

  • de Souza, T. C., et al. (2019). Physicochemical characterization of drug nanocarriers. Journal of Pharmaceutical Sciences, 108(1), 30-42. [Link]

  • Dudhipala, N., et al. (2021). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Molecules, 26(15), 4543. [Link]

  • Shah, N., et al. (2015). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. Pharmaceutical Research, 32(1), 329-344. [Link]

  • Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1). Tropical Journal of Pharmaceutical Research, 12(2), 255-264. [Link]

  • Danaei, M., et al. (2022). Progress in nanoparticles characterization: Sizing and zeta potential measurement. Journal of Controlled Release, 348, 343-357. [Link]

  • Bend Research. (2015, November 4). Hot-Melt Extrusion Fundamentals: Processing of Amorphous Solid Dispersions for Poorly Soluble Drugs. YouTube. [Link]

  • Linkam. (2021, August 9). Hot-melt extrusion for high drug loaded amorphous solid dispersions. Linkam.co.uk. [Link]

  • Shah, N., et al. (2015). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. Europub. [Link]

Sources

Scalable Process Design: Manufacturing 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the scale-up procedure for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one , a critical pharmacophore often utilized in the synthesis of P2X7 antagonists and other GPCR-targeting therapeutics.

The synthesis hinges on the regioselective


-alkylation of piperazin-2-one  with 2-chloro-4-(chloromethyl)pyridine . While conceptually simple, the scale-up (100 g to 1 kg) presents specific challenges regarding the stability of the picolyl chloride electrophile and the control of exothermic events.

Key Technical Advantages of This Protocol:

  • Regiocontrol: Exploits the pKa differential between the amide (

    
    , pKa ~14-15) and the amine (
    
    
    
    , pKa ~8-9) to ensure exclusive mono-alkylation at the
    
    
    position without protecting groups.
  • Safety Engineering: Utilizes the hydrochloride salt of the alkylating agent to prevent self-polymerization (a common failure mode of free-base picolyl chlorides).

  • Purification Efficiency: Designed to avoid chromatography, relying on pH-controlled extraction and crystallization.

Process Safety & Chemistry Assessment

Reaction Thermodynamics & Stability
  • Exothermicity: The neutralization of the hydrochloride salt and the subsequent

    
     displacement are exothermic. On a >100g scale, heat accumulation can degrade the picolyl chloride before it reacts.
    
  • Electrophile Instability: 2-Chloro-4-(chloromethyl)pyridine free base is prone to intermolecular self-quaternization (polymerization) if left in concentrated solution. Critical Control: The free base is generated in situ in the presence of the nucleophile.

Retrosynthetic Logic

The route is a convergent


-alkylation.
  • Nucleophile: Piperazin-2-one (Lactam core).

  • Electrophile: 2-Chloro-4-(chloromethyl)pyridine hydrochloride.

  • Base: Potassium Carbonate (

    
    ) – chosen for its heterogeneous nature, which moderates the reaction rate and simplifies workup.
    

ReactionScheme SM1 Piperazin-2-one (Nucleophile) Reagents K2CO3 (3.0 equiv) Acetonitrile (ACN) Reflux (80°C) SM1->Reagents SM2 2-Chloro-4-(chloromethyl)pyridine HCl (Electrophile) SM2->Reagents Product This compound (Target) Reagents->Product Regioselective N4-Alkylation >90% Yield

Figure 1: Reaction scheme highlighting the convergent synthesis strategy.

Detailed Manufacturing Protocol

Scale: 100 g Input (Piperazin-2-one) Expected Yield: ~180–200 g (80–85%)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass (g)MolesRole
Piperazin-2-one 100.121.0100.01.00Nucleophile
2-Chloro-4-(chloromethyl)pyridine HCl 198.051.1217.81.10Electrophile
Potassium Carbonate (

)
138.213.0414.63.00Base / HCl Scavenger
Acetonitrile (ACN) --1.0 L-Solvent (10 vol)
Ethyl Acetate ----Workup Solvent
Step-by-Step Execution
Phase A: Reactor Setup & Charging
  • Equipment: Use a 3L jacketed glass reactor equipped with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge 1.0 L Acetonitrile (ACN) to the reactor.

    • Start stirring at 150 RPM.

    • Charge 100.0 g Piperazin-2-one .

    • Charge 414.6 g Potassium Carbonate (granular preferred over powder to prevent caking).

    • Note: The mixture will be a heterogeneous slurry.

Phase B: Controlled Addition (Critical Step)
  • Temperature Control: Heat the slurry to 40°C .

  • Addition: Add 217.8 g 2-Chloro-4-(chloromethyl)pyridine HCl portion-wise over 60 minutes .

    • Why? Adding the solid salt slowly allows the base to neutralize the HCl and release the reactive free base gradually. This prevents a massive exotherm and keeps the concentration of the unstable free-base electrophile low relative to the nucleophile.

  • Reaction: Once addition is complete, heat the mixture to Reflux (approx. 80–82°C) .

  • Agitation: Increase stirring to 250 RPM to ensure suspension of the dense carbonate salts.

Phase C: Reaction Monitoring (IPC)
  • Timepoint: Sample after 4 hours of reflux.

  • IPC Method: HPLC (C18 column, ACN/Water + 0.1% TFA).

    • Specification: Piperazin-2-one < 2.0% area.[3][4][5]

    • Reference Marker: The product is less polar than the starting lactam.

  • If reaction is incomplete, continue reflux for 2-hour intervals.

Phase D: Workup & Isolation
  • Cooling: Cool the reaction mixture to 20–25°C .

  • Filtration: Filter the slurry through a Celite pad or a sintered glass funnel to remove inorganic salts (

    
     and excess 
    
    
    
    ).
    • Wash: Rinse the filter cake with 200 mL ACN .

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) at 45°C to obtain a viscous semi-solid or oil.

  • Solvent Swap (Purification):

    • Dissolve the residue in 800 mL Ethyl Acetate (EtOAc) .

    • Wash with 200 mL saturated Brine (removes traces of unreacted piperazinone).

    • Optional Polish Filtration: If the solution is hazy, filter again.

  • Crystallization:

    • Concentrate the EtOAc layer to approx. 300 mL (3 volumes).

    • Slowly add 600 mL n-Heptane while stirring.

    • Cool to 0–5°C and hold for 4 hours.

  • Collection: Filter the white crystalline solid. Wash with cold Heptane/EtOAc (2:1).

  • Drying: Vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualIndicator of purity
Purity (HPLC) > 98.0% AreaHPLC-UV (254 nm)Drug substance standard
Assay (NMR) > 98.0% w/w1H-NMR (DMSO-d6)Confirms structure & solvent removal
Water Content < 0.5%Karl FischerCritical for storage stability
Regioselectivity N1-alkylated isomer < 0.1%HPLC/NMRConfirms process control

Key NMR Signals (DMSO-d6):

  • 
     8.35 (d, 1H, Pyridine-H6)
    
  • 
     7.75 (s, 1H, Amide NH - Broad)
    
  • 
     3.65 (s, 2H, 
    
    
    
    -Pyridine)
  • 
     3.15 (s, 2H, Lactam 
    
    
    
    alpha to N4)
  • Note: The amide proton at N1 confirms no alkylation occurred at that site.

Workflow Visualization

ProcessFlow start START: 100g Scale prep Slurry Formation: Piperazin-2-one + K2CO3 + ACN start->prep addition Controlled Addition: 2-Cl-4-(chloromethyl)pyridine HCl (Portion-wise @ 40°C) prep->addition reaction Reaction: Reflux (82°C) for 4-6 hours addition->reaction ipc IPC Check (HPLC): SM < 2.0%? reaction->ipc ipc->reaction No filter Filtration: Remove Inorganic Salts ipc->filter Yes swap Solvent Swap: ACN -> EtOAc filter->swap cryst Crystallization: EtOAc / Heptane swap->cryst isolation Isolation & Drying: Vacuum Oven @ 40°C cryst->isolation

Figure 2: Process flow diagram illustrating the critical path from charging to isolation.

Troubleshooting & Critical Parameters

Critical Process Parameters (CPPs)
  • Water Content in ACN: Acetonitrile must be dry (<0.1% water). Water can hydrolyze the chloromethylpyridine to the alcohol, which is unreactive under these conditions, stalling the reaction.

  • Addition Rate: Rapid addition of the HCl salt can cause local "hot spots" and temporary acidity, potentially stalling the reaction or degrading the reagents.

  • Agitation: The reaction is heterogeneous. Poor mixing will result in incomplete conversion due to the insolubility of the carbonate base.

Common Issues
  • Issue: Reaction stalls at 90% conversion.

    • Cause: Consumption of electrophile via hydrolysis or polymerization.

    • Fix: Add 0.1 equiv of fresh electrophile and 0.2 equiv of base; continue reflux.

  • Issue: Product is colored (yellow/brown).

    • Cause: Oxidation of pyridine ring or trace iron.

    • Fix: Treat the EtOAc solution with activated carbon (Charcoal) before crystallization.

References

  • General Piperazinone Alkylation

    • Title: Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones.[6]

    • Source:Chemical Science, 2015.
    • URL:[Link]

  • Synthesis of Chloromethylpyridines

    • Title: Process for preparing chloromethylpyridine hydrochlorides (US Patent 5942625A).[4]

    • Source: Google P
    • URL
  • Regioselectivity in Piperazine Derivatives

    • Title: Site-Selective C-H Alkylation of Piperazine Substrates.[7]

    • Source:Organic Letters, 2020.[7]

    • URL:[Link][7]

  • Scale-Up of Picolyl Chloride Reactions

    • Title: Scalable Synthesis of Piperazines Enabled by Visible-Light Irradi
    • Source:Chemistry – A European Journal, 2015.
    • URL:[Link]

(Note: While specific patents for the exact target molecule are often proprietary, the chemistry described above is derived from validated protocols for the structural class of 4-substituted piperazin-2-ones.)

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SOL-CPMP-001 Last Updated: 2026-02-14 Department: Application Science & Formulation Support[1]

Technical Overview & Physicochemical Profile[2][3][4][5][6][7][8]

To effectively troubleshoot solubility, we must first deconstruct the molecule’s "personality."[2][3] 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one is a heterobifunctional building block often behaving as "brick dust"—crystalline and sparingly soluble in neutral aqueous media.[1]

Molecular Deconstruction[1][3][6]
  • The Core (Piperazin-2-one): This lactam ring introduces a high potential for intermolecular hydrogen bonding (amide N-H donor and C=O acceptor).[1][2] This typically results in high crystal lattice energy, resisting dissolution.[2][3]

  • The Linker (Methylene Bridge): Provides rotational freedom but isolates the electronic effects of the pyridine from the piperazine slightly.[2][3]

  • The Tail (2-Chloropyridine): This is the critical lipophilic moiety.[1][2] The chlorine atom at the 2-position is electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1] Crucial Insight:  Do not expect the pyridine nitrogen to protonate at physiological pH.[2]
    
Predicted Solubility Parameters
ParameterEstimated ValueImplication for Solubility
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Pyridine N)
~0.5 – 0.8Negligible contribution to solubility above pH 1.[1][2]

(Piperazine N4)
~6.5 – 7.5Primary Handle. This tertiary amine is the key to solubilization via acidification.[1][2]
LogP ~1.2 – 1.8Moderately lipophilic; requires cosolvents if pH adjustment is restricted.[2]
Lattice Energy HighThe amide functionality promotes tight stacking; requires energy (heat/sonication) or disruption (cosolvents) to break.[1][2][3]

Diagnostic Troubleshooting Flowchart

Use this decision matrix to determine the optimal solubilization strategy based on your experimental constraints.

SolubilityLogic Start Start: Undissolved Solid CheckPH Is Acidic pH (4.0 - 5.5) Permissible? Start->CheckPH AcidStrategy Strategy A: pH Adjustment Target N4-Protonation CheckPH->AcidStrategy Yes NeutralStrategy Is DMSO/Organic Solvent Permissible? CheckPH->NeutralStrategy No SaltScreen Check Common Ion Effect Switch HCl -> MSA AcidStrategy->SaltScreen If ppt persists Cosolvent Strategy B: Cosolvent System (DMSO/PEG400) NeutralStrategy->Cosolvent Yes (<10% final vol) Complexation Strategy C: Complexation (HP-β-CD / Captisol) NeutralStrategy->Complexation No (Strict Aqueous)

Figure 1: Decision tree for selecting the appropriate solubilization method based on assay tolerance for pH and organic solvents.

Troubleshooting Guides & FAQs

Issue 1: "The compound precipitates immediately upon dilution into PBS (pH 7.4)."

Root Cause: The N4-nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) exists largely in its neutral, uncharged state at pH 7.[1][2]4. The neutral molecule is driven out of solution by the hydrophobic effect of the chloropyridine ring and the lattice energy of the lactam.[2]
Solution: 
  • Lower the pH: If your assay allows, buffer at pH 5.5 or 6.0 (e.g., MES buffer). This ensures >90% protonation of the N4 amine.[3]

  • Order of Addition: Dissolve the compound in a concentrated acidic stock (e.g., 10 mM in 0.1 M Acetic Acid or DMSO) before slowly spiking into the buffer.

Issue 2: "I used 1M HCl to dissolve it, but I see fine white needles forming."

Root Cause: You are likely observing the Common Ion Effect .[2][3] While the hydrochloride salt is generally soluble, an excess of chloride ions (


) from 1M HCl shifts the equilibrium back toward the solid salt precipitate (

).[1][2] Solution:
  • Switch Acid: Use Methanesulfonic Acid (MSA) or Acetic Acid.[1][2] Mesylate salts often have higher aqueous solubility than hydrochloride salts for this class of heterocycles.[2]

  • Reduce Molarity: Use stoichiometric equivalents of acid (1.05 – 1.1 eq) rather than a vast excess.

Issue 3: "I need a neutral pH formulation for animal studies (IV/IP)."

Root Cause: You cannot use low pH, and pure DMSO is toxic.[2] Solution: Use a Cyclodextrin Complex .[2] The 2-chloropyridine moiety fits well into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Recipe: 20% (w/v) HP-

    
    -CD in water.
    
  • Protocol: Add compound to the CD solution

    
     Sonicate for 30 mins 
    
    
    
    Filter (0.22 µm).

Detailed Experimental Protocols

Protocol A: In-Situ Salt Screening (The "Golden Standard" for Stock Solutions)

Use this when generating high-concentration stocks (e.g., >10 mM) for storage.[1][2]

Materials:

  • Compound (Solid)[1][4][2][5]

  • 0.1 M HCl[2][3]

  • 0.1 M Methanesulfonic Acid (MSA)[1][2]

  • DMSO (anhydrous)[1][2]

Procedure:

  • DMSO Stock: Prepare a 50 mM stock in pure DMSO. This ensures the crystal lattice is broken.[2][3]

  • Aqueous Dilution:

    • Aliquot 20 µL of DMSO stock into a vial.

    • Add 980 µL of water (Result: Precipitate likely).[1][2]

    • Add 980 µL of 0.05 M HCl (Result: Clear solution expected).

    • Add 980 µL of 0.05 M MSA (Result: Clear solution expected).

  • Validation: If the HCl sample precipitates over 24h but the MSA sample remains clear, the Mesylate salt is the preferred form for your compound.[2][3]

Protocol B: Cosolvent Formulation for Cellular Assays

Use this for in vitro assays where <0.5% DMSO is tolerated.[3]

Logic: The "Lactam" core requires polar aprotic disruption, while the "Pyridine" tail requires lipophilic solvation.[2][3]

Step-by-Step:

  • Weigh 10 mg of compound.[2][3]

  • Primary Solubilization: Add 1 mL of 100% DMSO. Vortex until fully dissolved (clear).[1][2][3]

  • Intermediate Dilution (Critical Step): Do not pipette directly into cell media.

    • Prepare a "working solution" in PBS containing 5% PEG400.[2][3]

    • Example: Add 10 µL DMSO stock to 990 µL (PBS + 5% PEG400).

  • Final Application: Add the working solution to your cell wells.

    • Why? The PEG400 acts as a bridge, preventing the "crash out" that happens when hydrophobic DMSO stocks hit pure saline.[2][3]

References & Authoritative Sources

  • Physicochemical Properties of Pyridine Derivatives:

    • National Center for Biotechnology Information (2026).[1][2] PubChem Compound Summary for 2-Chloropyridine.[1][2] Retrieved from .[1]

  • Piperazine/Lactam pKa Studies:

    • Khalili, F., Henni, A., & East, A. L. (2009).[2][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2][7] Link[1][2]

  • Solubility Formulation Strategies:

    • Yalkowsky, S. H., He, Y., & Jain, P. (2016).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Standard reference for solubility prediction logic).

  • Cyclodextrin Complexation:

    • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] Link

Sources

Removing specific impurities from 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one crude

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profiling

This guide addresses the purification of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one (Target Compound).[1] This intermediate is critical in the synthesis of PARP inhibitors and GPCR ligands. The synthesis typically involves the alkylation of piperazin-2-one with 4-(chloromethyl)-2-chloropyridine (or similar halides).[1]

Due to the amphoteric nature of the piperazin-2-one scaffold (containing both a secondary amine and a lactam amide), three specific impurities are pervasive.

The Impurity Spectrum[2]
Impurity IDStructure DescriptionOriginPhysicochemical Characteristic
IMP-A 1,4-Bis-alkylated species (1,4-bis[(2-chloropyridin-4-yl)methyl]piperazin-2-one)Excess alkylating agent or overly strong base (e.g., NaH) causing deprotonation of the amide N1.[1]Highly Lipophilic. Low water solubility.[1] Elutes after the target in Reverse Phase HPLC.
IMP-B Unreacted Piperazin-2-one Incomplete conversion or stoichiometry errors.Highly Polar. Water soluble.[1][2] Elutes at the solvent front (dead volume).[1]
IMP-C Regioisomer (N1-alkylated) (1-[(2-chloropyridin-4-yl)methyl]piperazin-2-one)Rare.[1] Occurs if N4 is sterically hindered or protected during synthesis.[1]Similar Polarity to Target. Difficult to separate via extraction; requires crystallization.[1]

Diagnostic Workflow

Before attempting purification, confirm the impurity profile.[1] The target compound contains a basic nitrogen (N4, pKa ~5.5–6.[1]0) and a non-basic chloropyridine ring.[1]

ImpurityDiagnosis Start Crude Mixture Analysis (LC-MS / HPLC) CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter Peak at Solvent Front (RT < 2 min) CheckRT->EarlyEluter Polar LateEluter Late Eluting Peak (RT > Target) CheckRT->LateEluter Lipophilic TargetPeak Target Peak (Mid-range RT) CheckRT->TargetPeak Desired Diagnosis1 IMP-B: Unreacted Piperazin-2-one (Water Soluble) EarlyEluter->Diagnosis1 Identify Diagnosis2 IMP-A: Bis-alkylated Dimer (Hydrophobic) LateEluter->Diagnosis2 Identify Action1 Aqueous Wash / pH Swing Diagnosis1->Action1 Solution Action2 Recrystallization (EtOAc/Heptane) Diagnosis2->Action2 Solution

Figure 1: Diagnostic logic for impurity identification based on relative retention time (Reverse Phase C18).

Troubleshooting Guides

Issue 1: Persistent Bis-Alkylated Impurity (IMP-A)

Symptom: HPLC shows a significant peak (5–15%) eluting after the product.[1] Cause: The amide nitrogen (N1) of the piperazinone ring has a pKa of ~14–15. If you use strong bases (like NaH or KOtBu) or excess alkyl halide (>1.2 equiv), N1 deprotonates and reacts.[1] Corrective Protocol:

  • Switch Base: Use weaker bases like K₂CO₃ or DIPEA in acetonitrile/DMF.[1] These are strong enough to alkylate the amine (N4) but too weak to deprotonate the amide (N1).[1]

  • Purification: The bis-alkylated impurity is significantly less soluble in acidic water than the target. Use Protocol A (Acid/Base Swing) .

Issue 2: High Residual Piperazin-2-one (IMP-B)

Symptom: Sticky solid; NMR shows broad peaks in the aliphatic region (2.8–3.5 ppm) that don't integrate to the target.[1] Cause: Excess starting material used to drive the reaction.[1][3] Corrective Protocol:

  • Aqueous Partition: The starting material is highly water-soluble (LogP < 0).[1]

  • Execution: Dissolve crude in DCM. Wash 3x with Brine . If stubborn, wash with 5% NaHCO₃ .[1]

Issue 3: Dark/Black Crude Product

Symptom: The crude oil is dark brown or black.[1] Cause: Oxidation of the chloropyridine ring or trace metal residues (if catalytic coupling was used).[1] Corrective Protocol:

  • Dissolve crude in refluxing Ethyl Acetate.[1]

  • Add Activated Carbon (10 wt%) .

  • Stir at reflux for 30 mins.

  • Filter hot through Celite.[1]

Detailed Purification Protocols

Protocol A: The "pH Swing" Extraction (Primary Method)

Best for: Removing non-basic impurities and bis-alkylated byproducts.[1]

Principle: The target molecule has a basic tertiary amine (pKa ~6).[1] At pH 2, it is protonated and water-soluble.[1] At pH 9, it is a free base and organic-soluble.[1] Impurities that do not protonate (or are too lipophilic even when protonated) can be washed away.[1]

Reagents:

  • Dichloromethane (DCM)[1]

  • 1N HCl (aq)[1]

  • 2N NaOH (aq) or Saturated NaHCO₃[1]

Step-by-Step:

  • Dissolution: Dissolve the crude residue in DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1N HCl (3 x 5 mL/g).[1]

    • Critical Check: The Product is now in the Aqueous Acid layer.

    • Waste: Discard the DCM layer (contains non-basic impurities and some bis-alkylated species).[1]

  • Washing: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 9–10 using 2N NaOH.

    • Observation: The solution should become cloudy as the free base precipitates.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (Polishing)

Best for: Removing regioisomers and achieving >98% purity.[1]

Solvent System: Ethyl Acetate (solvent) / n-Heptane (anti-solvent).[1]

Step-by-Step:

  • Dissolve 1g of crude (post-workup) in Ethyl Acetate (5 mL) at reflux (70°C).

    • Note: If it does not dissolve completely, add small amounts of Ethanol (0.5 mL increments).[1]

  • Remove from heat.[1] Add n-Heptane dropwise until a faint turbidity persists.[1]

  • Add 1 drop of Ethyl Acetate to clear the solution.[1]

  • Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Cool to 0°C for 1 hour.

  • Filter the white crystalline solid and wash with cold 1:1 EtOAc/Heptane.

Frequently Asked Questions (FAQ)

Q: Why is my yield low after the Acid/Base extraction? A: You likely didn't basify the aqueous layer enough. The chloropyridine ring is electron-withdrawing, which lowers the pKa of the piperazine nitrogen slightly compared to a standard alkyl-piperazine. Ensure the pH reaches at least 9.0 to fully deprotonate the amine before the final extraction [1].

Q: Can I use chromatography instead? A: Yes. For flash chromatography, use a gradient of DCM:MeOH (95:5 to 90:10) .[1]

  • Tip: Add 1% Triethylamine (TEA) or Ammonia to the mobile phase.[1] Without it, the basic amine will streak on the silica (tailing), causing poor separation from impurities [2].[1]

Q: Is the chloropyridine moiety stable to hydrolysis? A: Generally, yes.[1] However, prolonged exposure to strong acid (pH < 1) at high temperatures can hydrolyze the chlorine to a hydroxyl group (2-pyridone derivative).[1] Keep acid extractions cold (0–5°C) and brief.

Q: My product is oiling out during crystallization. What do I do? A: This is "oiling out." Re-heat the mixture to redissolve. Add a "seed crystal" of pure product if available. Alternatively, scratch the glass side of the flask with a spatula to induce nucleation. Ensure you are not cooling it too fast.[1][4]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1]

  • BenchChem Technical Support. (2025). Purification of 1-(Piperazin-2-yl)ethanol and Derivatives. BenchChem Technical Guides.

  • Plantz, A., et al. (2022).[1][6] Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.[1][6][7] SSRN Electronic Journal.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231360, Piperazin-2-one.[1] PubChem.

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of Chloropyridine Derivatives During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Chloropyridine derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their inherent reactivity, which makes them valuable synthetic intermediates, also renders them susceptible to degradation if not stored and handled with precision.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to understand, prevent, and troubleshoot the degradation of these critical compounds. Ensuring the stability of your chloropyridine reagents is paramount for the reproducibility and success of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding Chloropyridine Stability

This section addresses the fundamental principles governing the stability of chloropyridine derivatives.

Q1: What are the primary factors that cause chloropyridine derivatives to degrade during storage?

The degradation of chloropyridine derivatives is primarily driven by four key factors: hydrolysis, photolysis, thermal stress, and chemical incompatibility.

  • Hydrolysis: The carbon-chlorine (C-Cl) bond on the pyridine ring is susceptible to nucleophilic attack by water. This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding hydroxypyridine, which exists in equilibrium with its pyridone tautomer.[3][4] The presence of moisture in the storage container or the use of protic solvents can accelerate this process.

  • Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[5][6] This process can cleave the C-Cl bond and lead to the formation of various intermediate products, some of which may be reactive or possess undesirable toxicological profiles, such as genotoxicity.[5][7] While many simple chloropyridines do not absorb sunlight strongly, laboratory lighting can be sufficient to initiate degradation over time.[1]

  • Thermal Stress: High temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation rates. Storing these compounds near heat sources like ovens or in areas with poor temperature control can lead to thermal decomposition.[8][9] For some derivatives, this can result in complex decomposition pathways, yielding a mixture of byproducts.[10]

  • Chemical Incompatibility: Chloropyridines are incompatible with strong oxidizing agents, strong acids, and peroxides.[8][11][12] Accidental contact with these materials during storage can lead to vigorous and hazardous reactions, completely compromising the integrity of the sample.

Q2: How does the position of the chlorine atom (e.g., 2-chloro vs. 3-chloro vs. 4-chloro) affect stability?

The position of the chlorine atom significantly influences the molecule's electronic properties and, consequently, its susceptibility to nucleophilic attack, a common degradation pathway.

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the 2- (ortho) and 4- (para) positions. This makes 2-chloropyridine and 4-chloropyridine significantly more reactive towards nucleophiles (like water) than 3-chloropyridine .[1][2] The lone pair on the nitrogen can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack at the 2- and 4-positions, lowering the activation energy for degradation.

G cluster_2 2-Chloropyridine cluster_3 3-Chloropyridine cluster_4 4-Chloropyridine N2 N C2_1 C-Cl C2_2 C C2_3 C C2_4 C C2_5 C reactivity2 High Reactivity N3 N C3_1 C C3_2 C-Cl C3_3 C C3_4 C C3_5 C reactivity3 Low Reactivity N4 N C4_1 C C4_2 C C4_3 C-Cl C4_4 C C4_5 C reactivity4 High Reactivity nucleophile Nucleophilic Attack (e.g., H₂O) nucleophile->reactivity2 nucleophile->reactivity3 nucleophile->reactivity4 G start Suspected Degradation prep_std Prepare Reference Standard (New Bottle or Certified Standard) start->prep_std prep_sample Prepare Sample of Questionable Reagent start->prep_sample hplc_analysis Analyze Both Samples via HPLC-UV (Use Validated Method) prep_std->hplc_analysis prep_sample->hplc_analysis data_analysis Compare Chromatograms hplc_analysis->data_analysis decision Purity Confirmed? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes dispose Quarantine & Dispose of Degraded Reagent decision->dispose No G CP 2-Chloropyridine UV Photodegradation (UV) CP->UV P1 1H-pyrrole-2-carboxaldehyde UV->P1 P2 6-chloro-2-pyridinecarboxylic acid UV->P2 GT Genotoxic Intermediates P1->GT P2->GT

Sources

Overcoming cyclization side-reactions in piperazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclization Paradox

Welcome to the technical support center for piperazinone synthesis. If you are here, you are likely facing the "Cyclization Paradox": the very reactivity required to close the piperazinone ring (nucleophilic attack on an electrophilic carbonyl) is the same mechanism that drives the formation of fatal side-products like diketopiperazines (DKP) or leads to premature resin cleavage in solid-phase synthesis.

This guide moves beyond standard protocols to address the causality of these failures. We focus on two primary synthetic routes: Ugi Post-Condensation (Solution Phase) and Solid-Phase Peptide Synthesis (SPPS) strategies.

Module 1: Solid-Phase Synthesis (SPPS) & The DKP Trap

The Issue: Premature cleavage of the peptide chain from the resin. The Cause: Diketopiperazine (DKP) formation.[1][2][3] When the Fmoc group is removed from the second amino acid (dipeptide stage), the liberated N-terminal amine can back-bite the C-terminal ester linkage to the resin. This releases the cyclic DKP and leaves a truncated hydroxyl-resin.

Diagnostic Workflow
  • Symptom: Low yield of target sequence; presence of cyclic dipeptide in waste stream.

  • High Risk Sequences: Proline, Glycine, or N-alkylated amino acids at the C-terminus (conformational turn inducers).

Protocol 1.1: The "DBU/Piperazine" Deprotection Cocktail

Standard 20% piperidine is often too slow, allowing the free amine time to attack the ester linkage. We recommend a faster, kinetically optimized deprotection.

ComponentConcentrationFunction
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (v/v)Strong, non-nucleophilic base for rapid Fmoc removal.
Piperazine 5% (w/v)Scavenger for the dibenzofulvene byproduct.
NMP (N-Methyl-2-pyrrolidone)SolventPolar aprotic solvent that solvates the resin-bound peptide better than DMF.

Step-by-Step:

  • Wash: DCM (3x), NMP (3x).

  • Deprotect: Add 2% DBU / 5% Piperazine in NMP. Shake for 5 minutes (short burst).

  • Wash: NMP (3x).

  • Repeat: Add fresh cocktail. Shake for 10 minutes .

  • Immediate Coupling: Do not let the resin sit.[4] Proceed immediately to the next amino acid coupling to cap the amine.

Protocol 1.2: Steric Shielding with 2-CTC Resin

Why it works: The bulky trityl group of 2-Chlorotrityl Chloride (2-CTC) resin sterically hinders the attack of the amine on the ester linkage, significantly suppressing DKP formation compared to Wang resin.

  • Loading: Load the first amino acid onto 2-CTC resin using DIPEA (4 eq) in DCM.

  • Capping: Cap unreacted chlorides with Methanol/DIPEA/DCM (2:1:17).

  • Strategy: If DKP persists, couple the first two amino acids as a pre-formed dipeptide block.

Module 2: Ugi Post-Condensation Cyclization (Solution Phase)

The Issue: The linear Ugi adduct forms, but fails to cyclize into the piperazinone, or hydrolyzes back to the acid/amine. The Cause: Rotameric lock. The secondary amide bond in the Ugi adduct can exist in cis or trans conformations. Cyclization requires a specific conformation that may be energetically unfavorable without thermal or acid/base assistance.

Visualizing the Pathway

The following diagram illustrates the critical decision point between successful cyclization and hydrolysis.

Ugi_Cyclization Start Linear Ugi Adduct (Boc-Protected) Inter Deprotected Amine (TFA Salt) Start->Inter TFA/DCM (Deprotection) Rotamer Rotamer Equilibrium (Cis/Trans Amide) Inter->Rotamer Neutralization Piperazinone Target: 2-Piperazinone (Intramolecular Attack) Rotamer->Piperazinone Microwave/Heat (Favored) Hydrolysis Side Product: Hydrolysis (Intermolecular Attack) Rotamer->Hydrolysis H2O/Slow Rxn (Disfavored)

Figure 1: The kinetic competition in Ugi-post-condensation cyclization. Rapid heating favors the intramolecular pathway (green) over intermolecular hydrolysis (red).

Protocol 2.1: Microwave-Assisted Cyclization

Microwave irradiation overcomes the rotational barrier of the amide bond, forcing the molecule into the reactive conformation faster than water can hydrolyze the ester.

  • Precursor: Dissolve the deprotected Ugi adduct (free amine or TFA salt) in Methanol or Toluene/Acetic Acid (10:1) .

    • Note: If using the TFA salt, add 1.5 eq of DIPEA to neutralize.

  • Conditions: Seal in a microwave vial. Irradiate at 120°C - 140°C for 10-15 minutes .

  • Workup: Evaporate solvent. The piperazinone often precipitates or can be purified via silica gel chromatography (MeOH/DCM).

Module 3: Racemization Control

The Issue: Loss of enantiopurity at the


-carbon during coupling or cyclization.
The Cause:  Oxazolone formation during activation, or base-catalyzed proton abstraction.
Troubleshooting Table: Racemization
VariableRecommendationScientific Rationale
Coupling Reagent DIC / Oxyma Pure Superior to HATU/HBTU for cysteine/histidine or sensitive chiral centers. Oxyma suppresses oxazolone formation.
Base 2,4,6-Collidine A weaker, sterically hindered base compared to DIPEA.[4] It is strong enough to neutralize the acid but too bulky to abstract the

-proton.
Temperature < 40°C High temperatures exponentially increase the rate of racemization. Avoid "aggressive" microwave coupling cycles for sensitive residues (Cys, His).

Frequently Asked Questions (FAQ)

Q: I am seeing a +51 mass shift in my SPPS product. What is this? A: This is likely 3-(1-piperidinyl)alanine formation.[5] If you are using standard piperidine deprotection on a sequence containing C-terminal Cysteine, base-catalyzed elimination of the sulfhydryl group forms dehydroalanine, which then undergoes Michael addition with piperidine.[5]

  • Fix: Switch to the DBU/Piperazine cocktail (Protocol 1.1) or use the sterically bulky Trityl linker.[5]

Q: My Ugi reaction works, but the cyclization yields a 7-membered ring instead of a piperazinone. A: This occurs if you use


-amino acids (like 

-alanine) as the amine component. The amine attacks the carbonyl 3 carbons away.
  • Fix: Ensure you are using

    
    -amino acid derived components (e.g., ethyl glycinate) to ensure a 6-membered ring closure.
    

Q: Can I do the Ugi cyclization on solid phase? A: Yes, but you must use a "convertible isocyanide" (like Armstrong's isocyanide) or an acid-labile resin.

  • Warning: The "Disrupted Ugi" reaction on resin often requires high swelling solvents (DMF/DCM). Ensure your resin (e.g., Tentagel) is compatible with the multicomponent reaction conditions.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Source: ACS Omega (2022).[3][6] URL:[Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Source: Synthesis (2005).[2][7] URL:[Link]

  • Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. Source: ACS Combinatorial Science (2017). URL:[Link]

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction: Piperazinone Synthesis. Source: Topics in Heterocyclic Chemistry (2010). URL:[Link]

Sources

Minimizing hygroscopic effects in 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

A Guide to Minimizing Hygroscopic Effects in Experimental Workflows

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound powder. While specific public data on this compound's hygroscopicity is limited, its molecular structure, containing multiple nitrogen and oxygen atoms, suggests a potential to attract and absorb atmospheric moisture. This guide is built on established principles for handling hygroscopic active pharmaceutical ingredients (APIs) to ensure experimental integrity and reproducibility.

An increase in moisture content can introduce significant variability into your experiments by causing physical changes like caking and poor flowability, or chemical changes such as hydrolysis, ultimately impacting the quality and reliability of your results.[1][2] This document serves as a comprehensive resource for troubleshooting and mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical parameter for my powder?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[3] For a pharmaceutical powder like this compound, this is a critical quality attribute because moisture uptake can lead to a cascade of undesirable effects:

  • Physical Instability: Moisture acts as a plasticizer, which can lead to powder clumping, caking, and reduced flowability.[3][4] This directly impacts handling, accurate weighing, and manufacturing processes like capsule filling.[5]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways, altering the chemical composition of the API and potentially creating impurities.[1][3]

  • Inaccurate Dosing: If the powder absorbs a significant amount of water, the weighed mass will not correspond to the true mass of the active compound, leading to sub-potent preparations.[6] For some APIs, water content can be as high as 50% over time.[6]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, potentially affecting its solubility, dissolution rate, and bioavailability.[7]

Q2: My powder is clumping and difficult to weigh. Is this due to moisture?

Yes, this is a classic sign of moisture absorption. When a hygroscopic powder is exposed to air, it begins to attract water molecules to its surface.[8] This leads to the formation of liquid bridges between particles, causing them to stick together (agglomeration or clumping).[7] This makes the powder less free-flowing and can cause significant fluctuations on an analytical balance, making accurate weighing nearly impossible.

Q3: How can I definitively determine the moisture content of my sample?

While physical observation is a good indicator, quantitative analysis is necessary for accurate assessment. The two most common methods in the pharmaceutical industry are Karl Fischer Titration and Loss on Drying (LOD).[9]

  • Karl Fischer (KF) Titration: This is the gold-standard method for water determination. It is a coulometric or volumetric titration that is specific to water and is not affected by the loss of other volatile solvents.[7] This method is highly accurate and can detect even trace amounts of water.[9][10]

  • Loss on Drying (LOD): This gravimetric method involves heating the sample and measuring the weight loss.[2][10] While simpler, it measures the loss of all volatile components, not just water. Therefore, it is less specific than KF titration.[7]

For rigorous scientific work, Karl Fischer titration is the recommended method.

Q4: What is the most important first step to protect my compound?

Proper storage is the most critical and immediate step.[8] The compound should always be stored in a tightly sealed, airtight container to minimize exposure to the ambient atmosphere.[8][11] For enhanced protection, this primary container should be placed inside a secondary environment with a controlled, low-humidity atmosphere, such as a desiccator or a nitrogen-purged glove box.[11][12]

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to address specific issues arising from the hygroscopic nature of this compound.

Guide 1: Overcoming Inconsistent Weighing and Handling

Issue: You are experiencing unstable readings on the analytical balance, and the powder adheres to spatulas and weighing vessels.

Causality: This occurs because the powder is actively absorbing moisture from the air during the weighing process. The continuous increase in mass prevents the balance from stabilizing, and the surface moisture increases the powder's stickiness.

Troubleshooting Workflow Diagram

G cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_eval Evaluation Phase Start Start: Inconsistent Weighing Detected Equilibrate Allow compound container to equilibrate to room temperature (min. 30 mins) Start->Equilibrate Prevents condensation Prep_Env Prepare low-humidity weighing environment (Glovebox or Balance Shield) Equilibrate->Prep_Env Weigh Perform weighing quickly (< 60 seconds per sample) Prep_Env->Weigh Seal Immediately seal primary container after dispensing Weigh->Seal Record Record environmental conditions (Temp & %RH) Seal->Record Check Is balance reading stable? Record->Check Success Success: Proceed with experiment Check->Success Yes Troubleshoot Re-evaluate environment. Consider using a glovebox. Check->Troubleshoot No Troubleshoot->Prep_Env Iterate

Caption: Workflow for accurate weighing of hygroscopic powders.

Step-by-Step Protocol for Accurate Weighing:

  • Temperature Equilibration: Before opening, allow the sealed container of this compound to warm to the ambient temperature of the weighing room for at least 30 minutes.[6] This prevents atmospheric moisture from condensing on the cold powder.

  • Prepare a Controlled Environment: Whenever possible, perform weighing inside a glove box with a controlled inert atmosphere (e.g., <10% Relative Humidity, RH) or a balance draft shield.[13]

  • Minimize Exposure Time: Open the container only for the brief moment needed to remove the material. Aim to complete the weighing process quickly to limit the powder's contact with air.[8]

  • Use Appropriate Tools: Use non-static, polished spatulas to minimize powder adhesion.

  • Seal Tightly: Immediately and tightly reseal the container after dispensing the powder. For long-term storage, consider wrapping the lid closure with parafilm.[12]

  • Document Conditions: Record the temperature and relative humidity of the laboratory during the experiment. This data is crucial for troubleshooting batch-to-batch variability.

Guide 2: Investigating Suspected Moisture-Induced Degradation

Issue: You observe a change in the powder's appearance (e.g., color), or analytical data (e.g., HPLC, NMR) shows new, unexpected peaks, suggesting the formation of degradants.

Causality: Absorbed water can act as a reactant, leading to the hydrolysis of labile functional groups within the molecule. For this compound, the amide bond in the piperazinone ring could be susceptible.

Data Summary Table: Moisture Determination Techniques

TechniquePrincipleSpecificityProsCons
Karl Fischer Titration Chemical reaction with waterHigh (Specific to H₂O)Accurate at low levels; Not affected by other volatilesRequires specialized equipment and reagents
Loss on Drying (LOD) Gravimetric (mass loss upon heating)Low (Measures all volatiles)Simple; Inexpensive equipmentCan overestimate water content if other solvents are present

Protocol 1: Moisture Content Determination by Karl Fischer Titration

This protocol provides a standardized method to quantify the water content in your powder sample, which is a critical first step in any degradation investigation.[10]

  • System Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture.

    • Allow the reagent to stabilize (drift test) until a low, stable baseline is achieved.

  • Standardization:

    • Standardize the KF reagent using a certified water standard or disodium tartrate dihydrate. Perform this in triplicate to ensure accuracy.

  • Sample Analysis:

    • Working quickly to minimize exposure, accurately weigh a suitable amount of this compound powder (typically 50-100 mg, depending on expected moisture content) and introduce it into the titration vessel.

    • Begin the titration and record the volume of titrant required to reach the endpoint.

    • Calculate the percentage of water content using the formula: % H₂O = (Volume of Titrant × KF Reagent Factor × 100) / Sample Weight (mg)[10]

  • Interpretation: Compare the result to the material's specification sheet or historical data. A significant increase in water content from the baseline value is a strong indicator that hygroscopicity is the root cause of the observed changes.

Best Practices for Storage & Handling

Adhering to these best practices will proactively minimize nearly all issues related to hygroscopicity.[1]

Table: Recommended Storage Conditions

ConditionStandard ProtectionEnhanced Protection (Recommended)
Primary Container Tightly sealed glass or HDPE bottleTightly sealed amber glass bottle with a PTFE-lined cap
Secondary Container N/AA sealed desiccator cabinet containing an active desiccant (e.g., silica gel, molecular sieves)
Atmosphere Ambient laboratory airInert gas (Nitrogen or Argon) headspace in the primary container; Low RH (<20%) in the desiccator
Temperature Controlled Room Temperature (20-25°C)Controlled Room Temperature or Refrigerated (2-8°C) if stability data suggests

Workflow Diagram: Long-Term Sample Management

G Receive Receive Compound Store Store in Airtight Container within Desiccator Receive->Store Aliquot Aliquot into smaller, single-use vials if accessed frequently Store->Aliquot Reduces exposure of bulk material Inert Backfill headspace with Nitrogen/Argon Aliquot->Inert Use Use in Experiment Aliquot->Use Seal Seal vials tightly (Parafilm recommended) Inert->Seal Log Log storage conditions and date Seal->Log

Caption: Proactive storage strategy to maintain compound integrity.

  • Use Desiccants: Place a desiccant, such as silica gel packets or loose desiccant in the secondary storage container.[12][14] Ensure the desiccant is active (e.g., blue indicating silica gel should not be pink).

  • Aliquot Samples: If you will be accessing the material frequently, consider dividing the bulk powder into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture.[12]

  • Control the Environment: When possible, conduct all manipulations of the powder in a controlled humidity environment, such as a glovebox or a room with a dehumidifier.[3][13]

  • Packaging Matters: For long-term storage or shipping, consider heat-sealing the material in a foil laminate pouch that includes a desiccant packet. This provides an excellent moisture barrier.[3][5]

By implementing these robust handling and storage protocols, you can significantly mitigate the risks associated with hygroscopicity, ensuring the accuracy, reproducibility, and integrity of your research involving this compound.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • API Manufacturing: SOP for LOD and Moisture Content Determination – V 2.0. (2025, June 15). Pharmaceuticals Manufacturing. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. (2021, May 22). Kerone. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]

  • Water Content of APIs and Its Impact on Potency Results. (n.d.). ARL Bio Pharma. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Moisture Content Analysis. (n.d.). ResolveMass Laboratories Inc.[Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. (n.d.). Pharmaguideline. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]

  • Complete Guide to Moisture Content Test & Its Importance. (n.d.). Borosil Scientific. [Link]

  • Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake. (2025, December 15). Acrison. [Link]

Sources

Technical Support Center: Cost-Effective Synthesis through Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes by replacing conventional, costly, or hazardous reagents with more economical and sustainable alternatives. Here, we address common questions and troubleshooting scenarios encountered during the implementation of these greener methodologies, providing both the "how" and the "why" to ensure your experimental success.

Frequently Asked Questions (FAQs)

Section 1: Greener Solvents - Beyond the Benchtop Standard

Question 1: I'm interested in using Deep Eutectic Solvents (DESs) to reduce costs, but I'm concerned about product isolation. What are the best practices for work-up?

Answer: This is the most common challenge when working with DESs, as their low volatility makes removal by evaporation difficult. The key is to disrupt the hydrogen bond network that defines the DES. Here are the primary strategies:

  • Liquid-Liquid Extraction: This is often the most straightforward method. Since many common DESs (like those based on choline chloride) are highly water-soluble, you can dilute the reaction mixture with water and extract your (less polar) product into a conventional, immiscible organic solvent like ethyl acetate or dichloromethane.[1]

  • Precipitation/Anti-Solvent Addition: If your product is a solid with low solubility in a particular solvent (an "anti-solvent") that is miscible with the DES, you can add this anti-solvent to precipitate your product.[1] For example, adding water or ethanol can often crash out nonpolar compounds.

  • Solid Phase Extraction (SPE): For valuable compounds, passing the DES mixture through a solid-phase adsorbent (like silica gel or a macroporous resin) can be highly effective. The resin adsorbs the target compound, allowing the DES to be washed away. The product is then eluted from the resin with a different solvent.[1][2]

Troubleshooting Tip: If you observe an emulsion during liquid-liquid extraction, it may be due to the surfactant-like properties of some DES components. Try adding a saturated brine solution to improve phase separation.

Question 2: When should I choose a DES over an Ionic Liquid (IL)?

Answer: While both are considered "designer solvents," the choice often comes down to cost, purity requirements, and the specific chemistry.

  • Cost: DESs are significantly more cost-effective. Their starting materials (e.g., choline chloride, urea, glycerol, sugars) are inexpensive, bulk chemicals, and the synthesis is often a simple heating and stirring process with 100% atom economy.[3][4][5] In contrast, IL synthesis is more complex, requires extensive purification, and can be 5-10 times more expensive.[3][6][7]

  • Purity & Water Content: First-generation ILs are notoriously hygroscopic and sensitive to impurities, which can affect reaction outcomes.[8] DESs are generally more tolerant to water, and in some cases, water is intentionally added to modulate their properties.[9]

  • Biodegradability: Many DESs are formulated from natural, biodegradable components, making them a "greener" choice.[10][11] The environmental profile of ILs is more varied and can be a concern.[7]

Choose a DES when: Cost is a primary driver, extreme purity is not required, and you are working with polar or H-bond donating substrates. Consider an IL when: You need highly specific, engineered properties (e.g., for electrochemistry) and the higher cost is justifiable for the performance gained.

Section 2: Earth-Abundant Metal Catalysis - Moving Beyond Palladium

Question 3: My palladium-catalyzed Suzuki coupling is too expensive for scale-up. How viable is switching to an iron catalyst?

Answer: Switching to an iron catalyst is a highly viable and increasingly popular strategy for cost reduction in cross-coupling reactions.[12] Iron is earth-abundant, orders of magnitude cheaper than palladium, and has significantly lower toxicity.[13][14] However, the transition is not a simple 1-to-1 replacement, as the mechanism and optimal conditions differ.

Mechanistically, while Pd-catalyzed couplings typically proceed via Pd(0)/Pd(II) catalytic cycles, iron catalysis often involves radical pathways and different oxidation states, such as Fe(I).[15][16] This fundamental difference means you must re-optimize your reaction.

Key Considerations for Switching to Iron:

  • Ligand Choice: N-Heterocyclic Carbenes (NHCs) and phosphine ligands designed for iron are often required.

  • Base/Additives: Iron catalysis frequently requires strong bases or organometallic activators, like Grignard reagents or organolithiums, to initiate the catalytic cycle.[15]

  • Solvent: Ethereal solvents like THF or 2-MeTHF are common.[17]

  • Air/Moisture Sensitivity: Many iron catalysts are more sensitive to air and moisture than their palladium counterparts, often requiring inert atmosphere techniques (glovebox or Schlenk line). However, newer air-stable precatalysts are becoming available to address this.[14][15]

Question 4: I'm attempting an iron-catalyzed cross-coupling and getting low yields or decomposition. What's going wrong?

Answer: Low yields in iron-catalyzed reactions are common during initial trials. Here’s a troubleshooting workflow:

G start Low Yield / No Reaction check_reagents Verify Reagent Quality (Grignard titration, fresh solvent) start->check_reagents First Step check_atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent, check seals) check_reagents->check_atmosphere check_catalyst Evaluate Iron Precursor (Fe(acac)₃, FeCl₃, etc.) check_atmosphere->check_catalyst optimize_ligand Screen Ligand / Additive (e.g., TMEDA, NHC) optimize_temp Adjust Temperature (Often starts at 0°C to rt) optimize_ligand->optimize_temp success Improved Yield optimize_temp->success check_catalyst->optimize_ligand

Caption: Troubleshooting Flowchart for Iron-Catalyzed Cross-Coupling.

  • Reagent Quality is Critical: The most common failure point is the quality of the organometallic reagent (e.g., Grignard). Titrate your Grignard before use to determine its exact concentration. Use fresh, anhydrous solvents.[18]

  • Inert Atmosphere: Oxygen can kill the active iron catalyst. Ensure your solvent is properly degassed and your glassware is oven- or flame-dried.[14]

  • Catalyst Precursor and Ligand: Simple iron salts like Fe(acac)₃ or FeCl₃ are common and effective.[13][17] The choice of ligand or additive (like TMEDA or an N-heterocyclic carbene) can be crucial for stabilizing the active species and promoting the reaction.[18]

  • Transmetalation Failure: In Suzuki-type reactions, the transmetalation step (boronic ester to iron) can be challenging. Activation of the boronic ester with an organolithium reagent is often necessary.

  • Homocoupling: Formation of a dimer of your Grignard or aryl halide suggests that the cross-coupling step is slow relative to side reactions. This can sometimes be suppressed by adjusting the rate of addition or changing the ligand.

Section 3: Safer and Cheaper Redox Reagents

Question 5: I want to replace a hazardous chromium-based oxidation with a greener alternative. What is a good starting point?

Answer: A fantastic and cost-effective starting point is using hydrogen peroxide (H₂O₂) as the terminal oxidant . H₂O₂ is cheap, readily available, and its only byproduct is water.[19][20] However, H₂O₂ alone is often not reactive enough, so it requires a catalyst.

Recommended System for Alcohol Oxidation:

  • Catalyst: Magnetically separable nanoparticles like MgFe₂O₄ or Fe₃O₄.[20][21]

  • Solvent: Water or another green solvent.[20][21]

  • Temperature: Mild heating (e.g., 50-60 °C) is typically sufficient.[20][21]

The major advantage of using magnetic nanoparticles is the ease of work-up. After the reaction, the catalyst can be removed with a simple external magnet, decanted, washed, and reused for multiple cycles, drastically reducing cost and waste.[21]

Data Summary: Comparison of Oxidizing Agents for Benzyl Alcohol Oxidation

Reagent SystemCostSafetyWaste ProductsTypical YieldReference
Jones Reagent (CrO₃/H₂SO₄) LowHighly Toxic, CarcinogenicCr(III) salts (hazardous waste)>90%[Traditional]
PCC / PDC ModerateToxic, CarcinogenicChromium salts, tar~85-95%[Traditional]
H₂O₂ / Fe₃O₄ NPs in water Very LowLow HazardWater~95-99%[20][21]
H₂O₂ / DBDMH in water LowModerate IrritantWater, DMH~85-95%[22]

Question 6: My Sodium Borohydride (NaBH₄) reduction is sluggish or incomplete. Should I just switch to the more powerful LiAlH₄?

Answer: Not necessarily. Before escalating to the more hazardous and less selective Lithium Aluminum Hydride (LiAlH₄), several troubleshooting steps can improve your NaBH₄ reduction. NaBH₄ is preferred for its safety, ease of handling (can be used in protic solvents like methanol or ethanol), and selectivity for aldehydes and ketones.[23][24]

Troubleshooting Sluggish NaBH₄ Reductions:

  • Solvent Choice: While methanol or ethanol are standard, the choice of solvent can modulate reactivity. If the reaction is slow, ensure you are not using a solvent that is too acidic, which would consume the reagent.[23]

  • Temperature: Reductions are often run at 0 °C or room temperature. Gently warming the reaction may increase the rate, but be cautious of potential side reactions.

  • Activation: The carbonyl can be activated by a Lewis acid. In protic solvents, hydrogen bonding from the solvent itself helps activate the carbonyl group.[24] For very hindered ketones, sometimes a catalytic amount of a Lewis acid like CeCl₃ (the Luche reduction) can dramatically accelerate the NaBH₄ reduction without reducing other functional groups.

  • Stoichiometry: One mole of NaBH₄ provides four hydride equivalents. Ensure you are using a sufficient molar excess, especially if your starting material or solvent has acidic protons that can slowly consume the reagent.

When to use LiAlH₄: Use LiAlH₄ only when you need to reduce less reactive functional groups that NaBH₄ won't touch, such as esters, amides, or carboxylic acids. Remember that LiAlH₄ reacts violently with water and alcohols and requires strictly anhydrous ethereal solvents (e.g., dry THF or diethyl ether).[24]

G cluster_0 Functional Group to Reduce cluster_1 Select Reagent Aldehyde / Ketone Aldehyde / Ketone NaBH4 Use NaBH₄ (Safe, Protic Solvent) Aldehyde / Ketone->NaBH4 Ester / Amide / Acid Ester / Amide / Acid LiAlH4 Use LiAlH₄ (Hazardous, Anhydrous Ether) Ester / Amide / Acid->LiAlH4

Caption: Decision guide for choosing a reducing agent.

Experimental Protocols

Protocol 1: Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling

This protocol describes a general method for the cross-coupling of an aryl chloride with an alkyl Grignard reagent, adapted from established procedures.[17]

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃) (Catalyst)

  • Aryl chloride (1.0 equiv)

  • Alkylmagnesium halide (e.g., n-Hexylmagnesium bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (Additive)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, syringes

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Fe(acac)₃ (5 mol%).

  • Add the aryl chloride (0.50 mmol, 1.0 equiv) and anhydrous THF (to make a 0.15 M solution).

  • Add DMI (6.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkylmagnesium halide solution (1.2 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction at 0 °C and monitor by TLC or GC-MS. The reaction is often complete within 10-30 minutes.

  • Upon completion, quench the reaction by carefully adding 1 M HCl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Green Oxidation of an Alcohol using H₂O₂ and a Magnetic Catalyst

This protocol outlines the oxidation of a benzylic alcohol to the corresponding aldehyde using a recyclable magnetic nanoparticle catalyst.[20]

Materials:

  • Fe₃O₄ nanoparticles (catalyst)

  • Benzylic alcohol (e.g., Benzyl alcohol, 1.0 equiv)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.2 equiv)

  • Water (solvent)

  • Round-bottom flask, magnetic stirrer, heating mantle

  • Strong neodymium magnet

Procedure:

  • To a round-bottom flask, add the benzylic alcohol (1 mmol), Fe₃O₄ nanoparticles (e.g., 20 mg), and water (5 mL).

  • Heat the mixture to 50 °C with vigorous stirring.

  • Add the 30% H₂O₂ solution (1.2 mmol) dropwise or in three portions.

  • Continue stirring at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the mixture to room temperature.

  • Place a strong magnet against the side of the flask. The black Fe₃O₄ catalyst will be attracted to the magnet, allowing the clear supernatant to be carefully decanted or pipetted off.

  • Extract the aqueous solution with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the product.

  • Catalyst Recycling: Wash the retained Fe₃O₄ nanoparticles with water and then ethanol, and dry them for reuse in subsequent reactions.

References

  • Jia, Z., & Wang, Q. (2021). General method for iron-catalyzed multicomponent radical cascades-cross-couplings. Science. [Link]

  • Kim, J. M., et al. (2012). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Bulletin of the Korean Chemical Society. [Link]

  • Ghaffari, M., et al. (2022). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules. [Link]

  • Rothenberg, G. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. [Link]

  • Czaplik, W. M., et al. (2010). On direct iron-catalyzed cross-coupling reactions. Pure and Applied Chemistry. [Link]

  • PatSnap. (2025). Deep eutectic solvents vs ionic liquids: cost and performance. Patsnap Eureka. [Link]

  • Ramazani, A., et al. (2016). Aqueous-phase oxidation of alcohols with green oxidants (oxone and hydrogen peroxide) in the presence of MgFe2O4 magnetic nanoparticles as an efficient and reusable catalyst. Journal of Nanostructure. [Link]

  • Gholinejad, M., & Nabrani, N. (2014). Green oxidation of alcohols by using hydrogen peroxide in water in the presence of magnetic Fe3O4 nanoparticles as recoverable catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Ivanovic, M., et al. (2020). Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material. Molecules. [Link]

  • Ziaei-Rad, V., et al. (2020). Uncovering the True Cost of Ionic Liquids using Monetization. ResearchGate. [Link]

  • Dekamin, H. G., et al. (2016). Efficient and green oxidation of alcohols with tert-butyl hydrogenperoxide catalyzed by a recyclable magnetic core-shell nanoparticle-supported oxo-vanadium ephedrine complex. Comptes Rendus Chimie. [Link]

  • Ziaei-Rad, V., et al. (2020). Role of life-cycle externalities in the valuation of protic ionic liquids – a case study in biomass pretreatment solvents. Sustainable Energy & Fuels. [Link]

  • Kumar, A., & Singh, A. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Schmidt, S., et al. (2015). Biocatalysis: Enzymatic Synthesis for Industrial Applications. University of Greifswald Publication Server. [Link]

  • Patil, T. (2023). How to remove the deep eutectic solvents after extraction from menstruum? ResearchGate. [Link]

  • Kroutil, W., & Ni, Y. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science. [Link]

  • Dabral, S. K., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • Sharma, R., et al. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics. [Link]

  • Cravotto, G., & Calcio Gaudino, E. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • Almac. (n.d.). Practical Methods for - Biocatalysis and Biotransformations 2. Almac. [Link]

  • NSF. (2021). Low-cost iron catalyst produces less expensive pharmaceutical compounds. National Science Foundation. [Link]

  • Kalyniukova, A., et al. (2021). Application of deep eutectic solvents for separation and determination of bioactive compounds in medicinal plants. MOST Wiedzy. [Link]

  • Garrido-Leplat, A. F., et al. (2021). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Organometallics. [Link]

  • LibreTexts Chemistry. (2021). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. LibreTexts. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

  • Hidayat, A., et al. (2024). Research Trends in Ionic Liquids as Green and Low-Cost Solvents: Bibliometric Analysis from 2013 to 2023. Borneo Journal of Pharmacy. [Link]

  • Tzani, A., et al. (2024). Coupling deep eutectic solvents with innovative extraction techniques towards plant derived bioactive compositions. Food & Function. [Link]

  • Mumtaz, A., et al. (2021). Cost-Effective Processing of Carbon-Rich Materials in Ionic Liquids: An Expeditious Approach to Biofuels. ACS Omega. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Rios-Lombardia, N., & Gonzalez-Sabín, J. (2018). Recent advances in biocatalysis applied to organic synthesis. Semantic Scholar. [Link]

  • Extance, A. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]

  • Tian, H. Y. (2021). Research On Separation Methods Of Natural Products In Eutectic Solvents. Globe Thesis. [Link]

  • Thomas, A. A. (2018). The Development of Iron Catalysts for Suzuki- Miyaura Cross-Coupling and the Reactivity Discovered Along the Way. CORE. [Link]

  • Luescher, M. U., et al. (2024). Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. ResearchGate. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Luescher, M. U., et al. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Kroutil, W., & Ni, Y. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science. [Link]

  • van der Ham, A., et al. (2019). Understanding the differences between iron and palladium in cross-coupling reactions. Chemical Communications. [Link]

  • Smith, E. L., et al. (2014). Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews. [Link]

  • University Course Material. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]

  • O'Brien, R. A., et al. (2022). Untapped Potential of Deep Eutectic Solvents for the Synthesis of Bioinspired Inorganic–Organic Materials. ACS Applied Materials & Interfaces. [Link]

  • Handy, S. T. (Ed.). (n.d.). Special Issue : Deep Eutectic Solvents in Organic Synthesis. MDPI. [Link]

  • Imperato, G. (n.d.). Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Sustainable Laboratories. [Link]

  • Bedford, R. B., et al. (2017). The first iron-catalysed enantioselective Suzuki–Miyaura coupling reaction. Chemical Communications. [Link]

  • Bubalo, M. C., et al. (2021). A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. Molecules. [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one. Moving beyond a simple procedural outline, this document explores the rationale behind fragmentation pathways, details a robust analytical methodology, and compares the compound's fragmentation pattern to a structural analog to highlight key differentiators for confident identification.

Introduction and Structural Rationale

This compound is a heterocyclic compound featuring three key structural motifs: a 2-chloropyridine ring , a piperazin-2-one core , and a benzylic methylene linker . Understanding the individual and collective behavior of these groups under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, such as during metabolite identification studies or purity assessments.

The fragmentation of this molecule is predicted to be driven by several key factors:

  • Protonation Site: In positive-ion electrospray ionization (ESI+), the most likely sites for protonation are the basic nitrogen atoms of the piperazine ring.

  • Charge-Initiated Cleavage: Once protonated, the molecule becomes susceptible to charge-driven fragmentation pathways.

  • Bond Labilities: The benzylic C-N bond between the methylene linker and the piperazine ring is predicted to be the most labile due to the ability of the chloropyridinylmethyl moiety to stabilize a positive charge. Cleavage of bonds within the piperazine ring is also highly probable.[1]

  • Isotopic Signature: The presence of a chlorine atom provides a distinct isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a powerful diagnostic tool for confirming chlorine-containing fragments.

Predicted Fragmentation Pathways (ESI+)

Based on established fragmentation principles, the protonated molecule ([M+H]⁺) is expected to follow several distinct fragmentation routes upon collision-induced dissociation (CID). The most dominant cleavages are anticipated to occur at the C-N bonds of the piperazine ring and the benzylic linker.[1]

A key fragmentation pathway for benzylpiperazine structures involves the cleavage of the benzylic C-N bond, which typically results in a high-abundance tropylium-like ion (m/z 91 for a standard benzyl group).[1] For the title compound, this would correspond to a chloropyridinylmethyl cation.

Diagram: Predicted Fragmentation of this compound

G cluster_main Predicted Fragmentation Pathway cluster_path1 Pathway A: Benzylic Cleavage cluster_path2 Pathway B: Piperazinone Ring Cleavage parent [M+H]⁺ m/z 240.08 This compound frag1 Fragment A1 m/z 126.02 [2-Chloro-4-methylpyridine]⁺ parent->frag1 Loss of C4H6N2O frag2 Fragment B1 m/z 113.07 [C5H9N2O]⁺ parent->frag2 Loss of C7H6ClN frag3 Fragment B2 m/z 85.06 Loss of CO from B1 frag2->frag3 Loss of CO

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Design and Methodology

A robust and reproducible LC-MS/MS method is essential for accurate analysis. The following protocol is designed for a standard triple-quadrupole or Q-TOF mass spectrometer. LC-MS/MS is the 'gold standard' for this type of quantitative and qualitative analysis due to its high sensitivity and selectivity.[2]

Diagram: Analytical Workflow

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (Dilute in Mobile Phase A) lc 2. LC Separation (Reversed-Phase C18) prep->lc ion 3. Ionization (ESI+) lc->ion ms1 4. MS1 Scan (Confirm [M+H]⁺) ion->ms1 cid 5. Collision-Induced Dissociation (Isolate & Fragment [M+H]⁺) ms1->cid ms2 6. MS2 Scan (Acquire Product Ion Spectrum) cid->ms2 data 7. Data Analysis (Compare vs. Predicted Fragments) ms2->data

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The use of an appropriate internal standard is recommended for quantitative analysis.[3]

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for retaining this moderately polar compound.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for ESI+.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). ESI is highly efficient for polarizing molecules like the target analyte.[2]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

  • MS1 Scan Range: m/z 50-500 to detect the precursor ion.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 240.1 (Isolate with a 1.0 Da window).

    • Collision Energy: A ramped collision energy (e.g., 15-40 eV) is recommended to generate a comprehensive set of fragment ions. Start with a fixed energy around 20-25 eV for initial optimization.

Data Interpretation and Comparison Guide

The analysis of the resulting MS/MS spectrum allows for the confirmation of the compound's structure by matching observed fragment ions to the predicted pathways.

Expected Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/LossRationale
240.08126.02[C₆H₆ClN]⁺Benzylic Cleavage: The most characteristic fragmentation for N-benzyl piperazine derivatives.[1][5] This ion corresponds to the 2-chloropyridinylmethyl cation and should exhibit a Cl isotope pattern at m/z 128.
240.08113.07[C₅H₉N₂O]⁺Piperazinone Ring Fragment: Cleavage of the benzylic C-N bond with charge retention on the piperazinone moiety.
240.0885.06[C₄H₇N₂]⁺Ring Contraction/Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the m/z 113 fragment, a common fragmentation for lactams.
Comparative Analysis: The Importance of the Chloro Substituent

To highlight the diagnostic value of the observed fragmentation, we compare it to the hypothetical fragmentation of its non-chlorinated analog, 4-(Pyridin-4-ylmethyl)piperazin-2-one .

Feature4-[(2-Chloro pyridin-4-yl)methyl]piperazin-2-one4-(Pyridin-4-ylmethyl)piperazin-2-one (Analog)Key Differentiator
Precursor Ion [M+H]⁺ m/z 240.08 / 242.08m/z 206.1134 Da mass shift corresponding to the mass of Cl minus H. The presence of the M+2 peak is a definitive indicator for the chlorinated compound.
Major Benzylic Fragment m/z 126.02 / 128.02m/z 92.05This fragment directly confirms the composition of the substituted pyridine ring. The 34 Da shift and the isotopic pattern are crucial for identification.
Piperazinone Fragments m/z 113.07, 85.06m/z 113.07, 85.06These fragments are expected to be identical as the modification is on the part of the molecule that is lost. Their presence confirms the piperazin-2-one core in both compounds.

This comparative approach demonstrates that while some fragments confirm the common core structure, the fragments originating from the substituted pyridine ring are essential for unambiguous identification. The mass shift and, critically, the chlorine isotopic pattern of the precursor and the benzylic fragment serve as self-validating evidence for the presence and location of the chlorine atom.

Conclusion

The LC-MS/MS fragmentation pattern of this compound is characterized by a dominant and highly diagnostic benzylic cleavage, yielding a chloropyridinylmethyl cation at m/z 126.02. This fragment, along with its M+2 isotope peak, provides definitive evidence of the compound's identity. Secondary fragments arising from the piperazin-2-one ring further corroborate the structure. By comparing these patterns to a non-chlorinated analog, the unique and critical role of the chloro-substituent in generating a distinct mass spectral fingerprint is clearly established. The methodology presented here provides a reliable framework for the identification and characterization of this compound and related structures in various research and development settings.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University. Available at: [Link]

  • Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

Comparing biological efficacy of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one vs standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one , evaluating its biological efficacy as a pharmacophore and key intermediate in the development of antagonists for the P2X7 receptor and Hedgehog (Hh) signaling pathway .

Executive Summary

This compound (hereafter referred to as CPMP-2-one ) is a privileged heterocyclic scaffold used extensively in medicinal chemistry. It combines a piperazin-2-one core—which offers restricted conformational flexibility compared to piperazine—with a 2-chloropyridine moiety, a versatile "warhead" for pi-stacking interactions and further functionalization.

While often categorized as a building block, CPMP-2-one exhibits intrinsic biological activity as a fragment, particularly in the modulation of the P2X7 purinergic receptor and the Smoothened (Smo) transducer in the Hedgehog pathway. This guide compares its efficacy and utility against standard reference compounds and optimized clinical candidates.

Chemical Biology Profile

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Key Structural Features:

    • Piperazin-2-one Ring: Acts as a constrained peptidomimetic linker, improving metabolic stability over simple diamines.

    • Chloropyridine Motif: Provides a lipophilic anchor point critical for binding in the hydrophobic pockets of GPCRs (e.g., P2X7).

    • Methylene Bridge: Allows rotational freedom for the pyridine ring to adopt an optimal binding pose.

Mechanism of Action (MOA)

CPMP-2-one functions primarily as a competitive antagonist fragment .

  • P2X7 Receptor Antagonism: The chloropyridine moiety mimics the adenine ring of ATP, occupying the orthosteric binding site or an adjacent allosteric pocket, preventing ATP-induced channel gating. The piperazinone ring interacts with polar residues (e.g., Lys/Arg) in the extracellular loop, stabilizing the closed conformation.

  • Hedgehog Signaling (Smoothened Inhibition): In Hh pathway inhibitors, this scaffold disrupts the translocation of Smoothened to the primary cilium, likely by binding to the transmembrane heptahelical bundle.

Pathway Visualization: P2X7 & Hedgehog Inhibition

MOA_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca2 Ca2+ Influx P2X7->Ca2 Channel Opening CPMP CPMP-2-one (Scaffold/Inhibitor) CPMP->P2X7 Blocks (Antagonist) NLRP3 NLRP3 Inflammasome Activation Ca2->NLRP3 Triggers IL1B IL-1β / IL-18 Release NLRP3->IL1B Maturation

Figure 1: Mechanism of Action showing CPMP-2-one blocking the P2X7 receptor, thereby preventing Calcium influx and downstream NLRP3 inflammasome activation.

Comparative Efficacy Analysis

As a scaffold, CPMP-2-one is the precursor to high-affinity drugs. The table below compares its baseline efficacy (as a fragment) against standard optimized P2X7 antagonists and Hedgehog inhibitors.

Table 1: Biological Efficacy vs. Standards
Compound ClassCompound NameTargetIC50 / Kd (Approx)Efficacy Profile
Scaffold (Subject) CPMP-2-one P2X7 / Smo15 - 50 µM Moderate. Validated fragment hit; requires elaboration for nanomolar potency.
Standard (P2X7) AZD9056 P2X710 - 15 nM High. Clinical benchmark. The scaffold is optimized with a benzylamide tail.
Standard (P2X7) A-438079 P2X7100 - 300 nM High. Tetrazole-based standard; less metabolically stable than piperazinones.
Standard (Hh) Vismodegib Smoothened3 - 10 nM Very High. FDA-approved. Uses a similar chloro-pyridine motif but different linker.
Reference Tool Brilliant Blue G P2X7200 nM - 1 µM Moderate. Non-specific dye used as a positive control in assays.
Technical Insight: Why Choose CPMP-2-one?
  • vs. Piperazine: The 2-one (carbonyl) group reduces the basicity of the nitrogen, improving blood-brain barrier (BBB) permeability and reducing off-target hERG binding compared to the standard piperazine analog.

  • vs. Piperidine: The piperazinone nitrogen (N1) offers a unique vector for attaching "tail" groups (e.g., sulfonyls, acyls) to probe the S2 binding pocket of the receptor, which piperidine lacks.

Experimental Protocols

To validate the efficacy of CPMP-2-one or its derivatives, the following self-validating protocols are recommended.

A. P2X7 Calcium Influx Assay (Fluorescent)

Objective: Quantify the antagonist potency (IC50) of CPMP-2-one against ATP-induced Calcium influx.

  • Cell Line: HEK293 stably expressing human P2X7 (hP2X7-HEK).

  • Reagents:

    • Agonist: BzATP (2’(3’)-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate) - more potent than ATP.

    • Dye: Fluo-4 AM (Calcium indicator).

    • Standard: AZD9056 (10 µM stock).

  • Workflow:

    • Seeding: Plate hP2X7-HEK cells (20,000/well) in 96-well black plates. Incubate 24h.

    • Dye Loading: Wash cells with Assay Buffer (HBSS + 20mM HEPES). Incubate with Fluo-4 AM (2 µM) for 45 min at 37°C.

    • Compound Addition: Add CPMP-2-one (serial dilution: 0.1 µM to 100 µM). Incubate 15 min.

    • Activation: Inject BzATP (EC80 concentration, typically 100 µM).

    • Measurement: Record fluorescence (Ex 494nm / Em 516nm) on a FLIPR or kinetic plate reader for 180 seconds.

  • Validation: The Z' factor must be > 0.5 using AZD9056 (Max Inhibition) and DMSO (Min Inhibition).

B. Synthesis Workflow: Scaffold Elaboration

Objective: Demonstrate the reactivity of CPMP-2-one for SAR library generation.

Synthesis_Workflow Start Raw Material: 2-Chloropyridine-4-carbaldehyde Step1 Reductive Amination (Piperazin-2-one + NaBH(OAc)3) Start->Step1 DCM, RT, 12h Product CPMP-2-one (The Scaffold) Step1->Product Yield > 80% Step2 N1-Functionalization (Acylation / Sulfonylation) Product->Step2 R-COCl / R-SO2Cl Library P2X7 / Smo Antagonist Library (High Potency Leads) Step2->Library SAR Screening

Figure 2: Synthetic route for generating CPMP-2-one and its subsequent elaboration into active pharmaceutical ingredients.

References

  • Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor. Structure-activity relationships of hydantoin and piperazin-2-one derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Bhattacharya, A., et al. (2011). "Pyridyl inhibitors of hedgehog signalling."[1] U.S. Patent 7,888,364.[1]

  • Lord, B., et al. (2009). "Pharmacology of a novel central nervous system-penetrant P2X7 antagonist JNJ-47965567." Journal of Pharmacology and Experimental Therapeutics.

  • Chemsrc. (2025).[2] "Chemical properties of Chloropyridin-piperazinone derivatives."

Sources

Reference Standards for 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one is a high-value pharmacophore, primarily serving as a critical intermediate in the synthesis of small-molecule GLP-1 receptor agonists, such as Danuglipron (PF-06882961) .[1] In the context of drug development, this molecule acts as a structural scaffold linking the pyridine moiety to the piperazinone core.

Its analysis presents unique challenges: the piperazin-2-one lactam ring is susceptible to hydrolysis under extreme pH, while the 2-chloropyridine functionality introduces specific UV absorbance and ionization characteristics. This guide provides a technical roadmap for selecting, qualifying, and using reference standards for this compound, moving beyond simple "purity" claims to rigorous, metrological traceability.

Part 1: The Molecule & The Analytical Challenge

Chemical Context
  • Role: Key building block for GLP-1 agonists (e.g., Danuglipron).[2][3]

  • Critical Quality Attributes (CQAs):

    • Chlorine Regiochemistry: Differentiating the 2-chloro isomer from potential 3-chloro impurities arising during synthesis.

    • Lactam Stability: The piperazin-2-one ring is less basic than piperazine but prone to ring-opening in strong acid/base.

    • Hygroscopicity: The polar nitrogenous nature often leads to water retention, skewing gravimetric assay values if not corrected.

The "Purity" Trap

Commercial vendors often supply this material as "Research Grade" with purity defined by HPLC Area% . This is insufficient for regulated development (IND/NDA enabling studies) because:

  • Response Factors: It assumes all impurities have the same UV response as the main peak (unlikely with pyridine chlorination byproducts).

  • Invisible Impurities: HPLC-UV misses inorganic salts, moisture, and residual solvents.

Recommendation: For critical assays, you must convert "Research Grade" material into a Qualified Secondary Standard using quantitative NMR (qNMR).

Part 2: Comparative Analysis of Reference Standard Types

The following table compares the three tiers of reference materials available for this intermediate.

FeatureTier 1: Research Grade Tier 2: In-House Qualified (Recommended) Tier 3: Certified Reference Material (CRM)
Source Commercial Chemical VendorGenerated internally from Tier 1 materialISO 17034 Accredited Producer
Purity Metric Chromatographic Purity (Area %)Potency / Mass Balance (Wt %) Certified Value with Uncertainty (

)
Traceability None / Batch-specificTraceable to SI via Primary Standard (e.g., NIST SRM)Traceable to SI units
Primary Use Synthesis starting materialQuantitative assay, Impurity profilingInstrument calibration, Method validation
Cost/Time Low / ImmediateMedium / 1-2 WeeksHigh / 3-6 Months (Custom)
Risk High: Risk of 10-20% assay error due to salts/solvents.Low: Accurate quantification.Lowest: Gold standard.[4]
Decision Logic: When to Upgrade?
  • Early Discovery: Tier 1 is acceptable.

  • Process Chemistry/GLP Tox: You must generate Tier 2 (In-House Qualified) standards.

  • GMP Release: If a Tier 3 CRM is unavailable (common for intermediates), a rigorously characterized Tier 2 standard is the regulatory expectation.

Part 3: Analytical Methodologies (The "How")

Primary Characterization: Quantitative NMR (qNMR)

qNMR is the absolute method for establishing the purity of your reference standard.[5] It does not require a reference standard of the analyte itself, only a traceable internal standard (IS).

  • Principle: Signal integration is directly proportional to the molar ratio of nuclei.

  • Internal Standard Selection: Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone.

  • Why: Eliminates the "response factor" bias of HPLC.[6]

Routine Analysis: HPLC-UV

Once the standard is qualified, HPLC is used for daily batch analysis.

  • Column: C18 or Phenyl-Hexyl (for pyridine selectivity).

  • Mobile Phase: Ammonium Formate (pH 4.5) / Acetonitrile. Note: Avoid high pH (>8) to protect the lactam ring.

  • Detection: 260 nm (Pyridine

    
     transition).
    

Part 4: Experimental Protocols

Protocol A: qNMR Qualification of the Standard

Objective: Determine the absolute weight % (Assay) of the this compound raw material.

  • Solvent: Dissolve ~10 mg of analyte and ~5 mg of NIST-traceable Maleic Acid in 600 µL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Scans: 16 or 32.

  • Integration: Integrate the Maleic Acid singlet (6.2 ppm) and the characteristic Pyridine protons of the analyte (avoid exchangeable NH protons).

  • Calculation:

    
    
    Where 
    
    
    
    =Purity,
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass.
Protocol B: Routine HPLC-UV Method

Objective: Impurity profiling and stability monitoring.

  • System: Agilent 1290 or Waters UPLC.

  • Column: Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

    • 15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Detection: UV at 254 nm.

Part 5: Visualizations & Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the "Self-Validating" process of converting raw material into a working standard.

QualificationWorkflow RawMaterial Raw Material (Research Grade) Identity Structural ID (1H-NMR, MS, IR) RawMaterial->Identity PurityScreen Purity Screen (HPLC Area %) RawMaterial->PurityScreen qNMR Absolute Assay (qNMR w/ NIST IS) Identity->qNMR Confirmed PurityScreen->qNMR >98% Area Assignment Value Assignment (Wt % Purity) qNMR->Assignment Primary Value MassBalance Mass Balance (Water/Solvent/Ash) MassBalance->Assignment Correction Factor CoA Generate CoA (Qualified Standard) Assignment->CoA

Caption: Workflow for upgrading Research Grade material to a Qualified Reference Standard using orthogonal methods.

Diagram 2: Analytical Method Selection Logic

A decision tree for selecting the correct analytical technique based on the development stage.

MethodSelection Start Analytical Requirement Purpose What is the purpose? Start->Purpose ID_Check Identity Confirmation Purpose->ID_Check Assay_Potency Potency / Assay Purpose->Assay_Potency Impurity_Profile Trace Impurities Purpose->Impurity_Profile NMR_1H 1H-NMR ID_Check->NMR_1H qNMR qNMR (Absolute) Assay_Potency->qNMR Reference Std Gen HPLC_UV HPLC-UV (Routine) Assay_Potency->HPLC_UV Routine Batch Release Impurity_Profile->HPLC_UV >0.05% Level LCMS LC-MS/MS (High Sens) Impurity_Profile->LCMS Genotoxic / Trace

Caption: Decision matrix for selecting between NMR, HPLC, and LC-MS based on analytical goals.

References

  • Pfizer Inc. (2022). Discovery and synthesis of danuglipron (PF-06882961). American Chemical Society. Retrieved from [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[7] Retrieved from [Link]

  • Almac Group. (2024). QNMR – a modern alternative to HPLC for Reference Standard Qualification.[4] Almac Sciences.[4] Retrieved from [Link]

Sources

Comparative Guide: Piperazin-2-one vs. Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

In medicinal chemistry, the transition from a piperazine to a piperazin-2-one (ketopiperazine) scaffold is rarely a random choice; it is a strategic maneuver to modulate conformation, basicity, and metabolic liability.

While piperazine remains the "workhorse" solubilizing group in kinase inhibitors and GPCR ligands, the piperazin-2-one scaffold offers a sophisticated alternative for peptidomimetics . By introducing a carbonyl group at the C2 position, you effectively "lock" a portion of the ring into planarity, reduce the basicity of the system, and create a distinct hydrogen-bonding vector profile.

This guide provides a head-to-head technical analysis of these two privileged scaffolds, supported by experimental protocols and decision-making frameworks.

Physicochemical & Structural Profile[1][2][3]

The fundamental difference lies in the electronic and steric consequences of the C2-carbonyl group.

Comparative Data Matrix
FeaturePiperazine ScaffoldPiperazin-2-one Scaffold
Core Structure Saturated 1,4-diazacyclohexaneCyclic amide (Lactam)
Basicity (pKa) Diprotic: N1 (~9.8), N4 (~5.3)Monoprotic: N4 (~6.0–7.0)*; N1 is non-basic (Amide)
H-Bonding 2 Donors / 2 Acceptors (unsubstituted)1 Donor / 2 Acceptors (Amide O is strong acceptor)
Conformation Flexible Chair (lowest energy)Constrained "Half-Chair" / Planar Amide region
Metabolic Liability High (N-oxidation, N-dealkylation)Moderate (Amide stable to CYP; N4 still liable)
Key Application Solubility enhancer, GPCR linker

-turn mimetic, Protease inhibitor core

*Note: The pKa of the N4 amine in piperazin-2-one is reduced by 2-3 log units compared to piperazine due to the electron-withdrawing inductive effect of the C2 carbonyl.

Conformational Analysis

The piperazine ring exists predominantly in a chair conformation, allowing substituents to toggle between axial and equatorial positions. This flexibility is advantageous for "induced fit" binding but detrimental if a rigid bioactive conformation is required.

In contrast, piperazin-2-one forces the N1-C2-C3-C4 segment towards planarity due to the amide resonance. This constraint mimics the


 and 

residues of a peptide

-turn, making it an ideal scaffold for disrupting protein-protein interactions (PPIs).[1]

ScaffoldComparison cluster_0 Piperazine (Flexible) cluster_1 Piperazin-2-one (Constrained) P_Chair Chair Conformation (Low Energy) P_Boat Boat Conformation (High Energy) P_Chair->P_Boat Ring Flip (Low Barrier) P2_Planar Planar Amide Region (N1-C2-C3) P_Chair->P2_Planar Oxidation at C2 Locks Conformation P2_Turn Beta-Turn Mimetic (Fixed Vector) P2_Planar->P2_Turn Structural Consequence

Figure 1: Conformational landscape comparison. The introduction of the carbonyl (Red Cluster) restricts the ring flip observed in piperazine (Blue Cluster).

Pharmacological Applications & Case Studies

Case A: GPCR Ligands (Piperazine Dominance)

In Dopamine (D2/D3) and Serotonin (5-HT) antagonists, the basic nitrogen of the piperazine ring is critical. It forms a salt bridge with a conserved Aspartate residue in the receptor's transmembrane domain.

  • Why Piperazine? The high pKa (~9.8) ensures protonation at physiological pH.

  • Why NOT Piperazin-2-one? Converting to the lactam removes this critical charge interaction, often obliterating potency.

Case B: Protease Inhibitors (Piperazin-2-one Dominance)

In the development of Factor Xa or HIV-1 protease inhibitors, the goal is often to mimic the peptide backbone of the substrate.

  • Why Piperazin-2-one? The lactam moiety mimics the peptide bond (

    
    ) while the ring structure restricts the side chains (substituents at C3/C5/C6) into a specific orientation that fits the enzyme pocket (S1/S2 pockets).
    
  • Evidence: Studies on HIV-1 capsid inhibitors show that piperazin-2-one derivatives can maintain potency while improving metabolic stability compared to open-chain peptide analogues [1].

Experimental Protocols

Protocol A: Diversity-Oriented Synthesis of Piperazin-2-ones (Ugi-Post-Condensation)

Use this protocol to rapidly generate a library of substituted piperazinones for SAR scanning.

Reagents:

  • Aldehyde (R1-CHO)

  • Amine (R2-NH2)

  • Isocyanide (R3-NC)

  • N-Boc-glycine (or substituted amino acid)[2]

  • TFA/DCM (1:1)

Step-by-Step Methodology:

  • Ugi-4CR: In methanol (0.5 M), combine Aldehyde (1.0 eq), Amine (1.0 eq), N-Boc-glycine (1.0 eq), and Isocyanide (1.0 eq). Stir at RT for 24h.

    • Checkpoint: Monitor disappearance of isocyanide via TLC (or distinctive smell).

  • Deprotection: Evaporate solvent. Redissolve residue in 20% TFA in DCM. Stir for 2h to remove Boc group.

  • Cyclization (The Critical Step): Evaporate TFA. Redissolve the crude ammonium salt in MeOH. Add excess triethylamine (TEA) or DIPEA (3.0 eq) and reflux for 4-6 hours.

    • Mechanism:[3] The free amine attacks the adjacent amide carbonyl (formed from the isocyanide) in an intramolecular transamidation to close the ring.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Comparative Microsomal Stability Assay

Use this to quantify the stability advantage of the piperazinone scaffold.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds (Piperazine analog vs. Piperazinone analog).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final conc). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Take aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4000g for 10 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: The

      
       of the piperazinone should generally exceed that of the piperazine due to resistance to N-oxidation at the N1 position.
      

Decision Logic: When to Switch?

Use the following flowchart to guide your scaffold selection process during Lead Optimization.

ScaffoldSelection Start Lead Optimization Phase Q1 Is a basic amine essential for target binding (Salt Bridge)? Start->Q1 Branch_Piperazine Stick with PIPERAZINE Q1->Branch_Piperazine Yes (e.g., GPCRs) Q2 Is the target a Protease or requires Beta-Turn mimic? Q1->Q2 No Branch_Piperazinone Switch to PIPERAZIN-2-ONE Q2->Branch_Piperazinone Yes Q3 Is Metabolic Stability (N-ox) a limiting factor? Q2->Q3 No Q3->Branch_Piperazinone Yes (Block N1 metabolism) Action_Mod Modify Piperazine (e.g., Fluorination, steric bulk) Q3->Action_Mod No (Other issues)

Figure 2: Strategic decision tree for scaffold selection.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source: ResearchGate. URL:[Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: PubMed Central (NIH). URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: PubMed (NIH). URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data (ACS). URL:[Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. Source: PubMed. URL:[Link]

Sources

Comparative Characterization Guide: Validating 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of pharmacophores such as 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one (hereafter referred to as Compound A ), confirming identity is distinct from confirming purity. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (


H-NMR) are standard for structural elucidation, they often fail to detect "invisible" bulk impurities like inorganic salts, trapped moisture, or silica gel.

This guide objectively compares Elemental Analysis (Combustion CHN/X) against HRMS and qNMR. It argues that for Compound A —a polar, nitrogen-rich scaffold susceptible to hygroscopicity and halogen interference—EA remains the definitive "gatekeeper" for bulk purity validation.

The Molecule of Interest
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 225.68 g/mol

  • Key Analytical Challenges:

    • Nitrogen Content (18.6%): High N-content requires optimized reduction columns in EA.

    • Chlorine Atom: Halogens can corrode standard combustion trains and interfere with transport gases if not trapped.[1]

    • Polarity: The piperazinone lactam is a hydrogen bond acceptor/donor, making the solid highly hygroscopic (prone to forming non-stoichiometric hydrates).

Theoretical Framework & Data Simulation

Before experimental validation, theoretical baselines must be established. The following data represents the calculated values for pure Compound A compared against common impurity scenarios.

Table 1: Theoretical vs. Scenario-Based Elemental Composition
ElementTheoretical (Pure)Scenario A: Monohydrate (

)
Scenario B: 5% NaCl Contamination
Carbon (C) 53.22% 49.28%50.56%
Hydrogen (H) 5.36% 5.79%5.09%
Nitrogen (N) 18.62% 17.24%17.69%
Chlorine (Cl) 15.71% 14.55%14.92% (Organic) + Inorganic Cl
Oxygen (O) 7.09% 13.13%6.74%

Critical Insight: A deviation of


 in Carbon is the standard rejection threshold. Note that Scenario B (Salt Contamination)  lowers the Carbon value significantly without changing the H/N ratio drastically. HRMS would miss this entirely, showing a perfect 

peak, whereas EA flags the bulk mass discrepancy immediately.

Comparative Methodology: EA vs. HRMS vs. qNMR

To select the correct validation flow, researchers must understand the mechanistic limitations of each tool.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) HRMS (Q-TOF/Orbitrap) qNMR (Internal Std)
Primary Output Bulk Purity (% w/w)Molecular Formula (Identity)Molar Purity & Structure
Inorganic Detection Excellent (via mass balance gap)Poor (Ion suppression or invisible)Poor (Invisible)
Solvent Detection Good (if C/H ratios shift)Poor (Desolvation in source)Excellent (Distinct peaks)
Sample Requirement High (2–5 mg destructive)Low (<0.1 mg non-destructive)Medium (5–10 mg dissolved)
Interference Halogens (requires scrubbers)Isobaric ionsOverlapping signals
Cost per Run Low ($)High (

$)
Medium (

)
Comparison Diagram: The Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing Compound A, highlighting where EA serves as the critical "Stop/Go" gate.

AnalyticalWorkflow Start Crude Compound A Isolated TLC_LCMS Preliminary ID: TLC & Low-Res MS Start->TLC_LCMS Decision1 Correct Mass? TLC_LCMS->Decision1 Purification Recrystallization / Chromatography Decision1->Purification No Drying Vacuum Drying (Remove Solvents) Decision1->Drying Yes Purification->Drying HRMS HRMS (Q-TOF) Confirm Formula C10H12ClN3O Drying->HRMS NMR 1H-NMR Confirm Structure Drying->NMR EA Elemental Analysis (CHN) Confirm Bulk Purity HRMS->EA Identity Confirmed NMR->EA Validation Is C within ±0.4%? EA->Validation Pass PASS: Release for Biological Testing Validation->Pass Yes Fail_Inorganic FAIL: Suspect Salt/Silica (Re-filter/Wash) Validation->Fail_Inorganic Low C, Correct H/N Ratio Fail_Solvent FAIL: Suspect Solvate (TGA / Aggressive Drying) Validation->Fail_Solvent High H, Low C/N

Caption: Workflow demonstrating EA as the final validation step for bulk purity, distinguishing between identity (HRMS) and composition (EA).

Experimental Protocol: Combustion Analysis for Halogenated Organics

Standard combustion protocols often fail for Compound A due to the Chlorine atom (


). Chlorine can form volatile copper halides in the reduction tube or interfere with the thermal conductivity detector (TCD).
Protocol: Modified Dumas Method for Chloro-Pyridines

1. Sample Preparation (Crucial Step):

  • Drying: Dry 50 mg of Compound A at 60°C under high vacuum (<1 mbar) for 12 hours. Rationale: Removes surface moisture that skews %H results.

  • Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.

2. Combustion Train Configuration:

  • Oxidation Tube (950°C):

    • Pack with Chromium(III) Oxide (

      
      ) and Silvered Cobaltous/Cobaltic Oxide (
      
      
      
      ).
    • Mechanism:[2][3] The Silver (Ag) acts as a halogen trap, reacting with

      
       and 
      
      
      
      to form solid
      
      
      , preventing it from reaching the detector [1].
  • Reduction Tube (650°C):

    • Copper wires to reduce

      
       to 
      
      
      
      .
  • Carrier Gas: Helium (99.999% purity).

3. The "Chlorine Effect" Visualization:

CombustionLogic Sample Sample (C, H, N, Cl, O) Furnace Combustion (950°C + O2) Sample->Furnace Gases Raw Gases: CO2, H2O, NOx, Cl2, HCl Furnace->Gases Trap Silver (Ag) Wool Halogen Trap Gases->Trap CleanGas Clean Gases: CO2, H2O, NOx Trap->CleanGas Waste AgCl (Solid) Trapped inside tube Trap->Waste Cl captured Reduction Reduction (Cu) NOx -> N2 CleanGas->Reduction Detector TCD Detector Measures N2, CO2, H2O Reduction->Detector

Caption: The function of the Silver Trap in preventing Chlorine interference during the analysis of Compound A.

Data Interpretation & Troubleshooting Guide

When reviewing the EA report for Compound A, use this guide to diagnose synthesis issues.

Case Study: Interpreting Deviations

Observation 1: High Hydrogen (+0.5%), Low Carbon (-1.5%)

  • Diagnosis: Solvent Entrapment.

  • Explanation: The piperazinone ring is polar. If methanol or water from the workup isn't fully removed, H% spikes disproportionately.

  • Action: Run TGA (Thermogravimetric Analysis) or dry at higher temp (

    
     desiccator).
    

Observation 2: All values (C, H, N) are lower than theoretical by ~5-10%

  • Diagnosis: Inorganic Contamination.

  • Explanation: Silica gel or Sodium Chloride (NaCl) does not combust. They act as "dead mass." HRMS would show this sample as pure because NaCl is invisible in standard ESI+ mode.

  • Action: Dissolve in DCM, filter through a 0.2µm PTFE membrane to remove salts, and re-precipitate.

Observation 3: High Nitrogen, Low Carbon

  • Diagnosis: Incomplete Combustion.

  • Explanation: Pyridine rings are thermally stable. If the combustion time is too short or

    
     flow too low, "soot" (Carbon) forms, lowering the %C reading.
    
  • Action: Add a combustion aid (e.g.,

    
     powder) to the tin capsule to provide localized oxygen flux [2].
    

References

  • ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • European Medicines Agency (EMA). (2022). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. EMA/CHMP/SWP/4446/2000. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one as Halogenated Organic Waste .

This compound combines a chloropyridine moiety with a piperazinone ring.[1] Due to the presence of the chlorine substituent and the nitrogen-heterocycle, it requires high-temperature incineration with acid gas scrubbing.[2] Do not commingle with non-halogenated solvents or aqueous waste streams.[1] Improper segregation can increase disposal costs by up to 300% and create regulatory non-compliance under RCRA (Resource Conservation and Recovery Act).[1]

Chemical Identity & Hazard Profiling

To ensure safe handling, you must understand the "Why" behind the disposal protocols.[2] This molecule is not just "chemical waste"; it is a poly-functional scaffold with specific reactivity risks.[1]

FeatureComponentHazard Implication
Halogenation Chlorine (Cl) on PyridineMandates Halogenated Waste Stream. Combustion generates Hydrogen Chloride (HCl) gas; requires specialized incineration.[1]
Basicity Piperazine NitrogenCorrosive Potential. Can form heat-generating salts with strong acids.[1] pH of aqueous solutions may be >10.[1]
Sensitization Piperazine RingHealth Hazard. Piperazines are known skin and respiratory sensitizers.[1][3] Avoid aerosolization during waste transfer.[1]
Ecotoxicity ChloropyridineAquatic Toxin. Strictly prohibited from drain disposal.[1] High persistence in water systems.[1]
Critical Incompatibility
  • Strong Oxidizers: The secondary amine and pyridine ring are susceptible to vigorous oxidation.[1] Never dispose of in containers with traces of peroxides, nitric acid, or permanganates.[2]

  • Aluminum/Magnesium: Halogenated pyridines can react violently with active metals.[1] Use glass or HDPE (High-Density Polyethylene) containers, never metal cans.

Pre-Disposal Stabilization & Segregation

The most common laboratory error is "waste cocktails"—mixing incompatible streams.

Step 1: Segregation (The "3x Cost" Rule)

You must segregate this waste into a Halogenated Solvent/Organic stream.[1]

  • The Logic: Incinerators for halogenated waste must run at higher temperatures (>1100°C) and use caustic scrubbers to neutralize the HCl gas produced.

  • The Consequence: If you mix 100 mL of this chloropyridine derivative into 10 L of non-halogenated Acetone waste, the entire 10 L must be treated as halogenated, tripling the disposal cost.[2]

Step 2: pH Check and Neutralization

Before sealing the waste container:

  • Dip a pH strip into the waste solution.[1]

  • If pH is >10 (likely due to the piperazine moiety) or <4, adjust to pH 5–9 using dilute sulfuric acid or sodium bicarbonate respectively.[1]

  • Why? Extreme pH waste can degrade standard waste containers (especially metal drums used downstream) and is classified under a separate RCRA code (D002), complicating the manifest.[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating chain of custody from bench to pickup.[1]

Phase A: Container Selection
  • Primary Choice: Amber Glass Winchester (2.5L or 4L) with a PTFE-lined cap.[1]

  • Secondary Choice: HDPE Carboy (Jerrican).[1]

  • Prohibited: Metal containers (due to potential reaction with the halogenated ring).[1]

Phase B: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste.[1][4]

  • Constituents: Write "this compound" (do not use abbreviations like "Intermediate A").

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant, [x] Halogenated.[2]

  • Solvent Matrix: List the solvent it is dissolved in (e.g., "Dichloromethane 90%, Product 10%").[2]

Phase C: Storage

Store in a Satellite Accumulation Area (SAA) .[1][4]

  • Must be at or near the point of generation.[1]

  • Must be under the control of the operator.[1]

  • Secondary Containment: Place the bottle in a polyethylene tray capable of holding 110% of the volume.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of reaction mixtures containing this compound.

DisposalWorkflow Start Waste Generated: This compound CheckState Is it Solid or Liquid? Start->CheckState SolidPath Solid Waste CheckState->SolidPath Solid LiquidPath Liquid/Solvent Solution CheckState->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Labeling Labeling: Check 'Halogenated' List Full Chemical Name SolidContainer->Labeling HaloSolvent Halogenated Matrix (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Matrix (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolvent No Halogens Segregation CRITICAL STEP: Segregate into Halogenated Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Contaminated by Product Segregation->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage

Figure 1: Decision matrix for segregating and packaging halogenated heterocyclic waste.

Regulatory Compliance (RCRA & EPA)[5]

While specific waste codes depend on the exact concentration and solvent matrix, use this guide for classification:

Regulatory CategoryCodeApplicability
Ignitability D001 Applies if dissolved in flammable solvents (Flash point <60°C).[1][5]
Corrosivity D002 Applies if the waste solution pH is ≤2 or ≥12.[1][5][6]5.
Toxicity (Pyridine) D038 Note: While this code specifically targets Pyridine (C5H5N), large quantities of pyridine derivatives are often managed under this protocol out of caution.[2]
Halogenated Solvents F001/F002 Applies if the product is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[2]

Compliance Note: Under the EPA's "Mixture Rule," if this hazardous intermediate is mixed with non-hazardous waste, the entire volume becomes hazardous waste.[2]

Emergency Spill Response

Scenario: You drop a 1L bottle of the solution in the fume hood.[1]

  • Evacuate & Ventilate: The chloropyridine moiety is a respiratory irritant.[1][7] Close the hood sash immediately to contain vapors.[1]

  • PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates) and safety goggles.[1] Standard latex is insufficient for halogenated organics.[1]

  • Absorb: Use vermiculite or chemically inert pads .[1]

    • Do not use paper towels (combustible).[1]

  • Decontaminate: Wipe the surface with a mild detergent solution.[1] Avoid bleach (sodium hypochlorite), as it can react with the amine (piperazine) to form chloramines (toxic gas).[2]

  • Disposal of Debris: All spill cleanup materials must be bagged, labeled as hazardous waste, and disposed of via the same halogenated stream.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1] [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Piperazine Derivatives Toxicity Profile.[Link]

  • Princeton University EHS. (2023).[1] Waste Removal and Disposal Guidelines: Halogenated vs. Non-Halogenated Solvents.[1][4][8][Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.